Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Description
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Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAHAHYHAQTEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383685 | |
| Record name | pyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78933-24-1 | |
| Record name | pyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structure of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The pyrazolo[1,5-a]pyridine nucleus is a prominent member of this class[1]. This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, is a key structural component in a multitude of compounds demonstrating significant biological activity, including potent kinase inhibitors used in targeted cancer therapy[2]. Its rigid, planar structure provides a well-defined orientation for substituents, facilitating precise interactions within the binding pockets of proteins. Derivatives of this scaffold have shown remarkable efficacy as inhibitors of phosphoinositide 3-kinases (PI3K) and tropomyosin receptor kinases (Trk), as well as possessing anti-inflammatory and anticancer properties[3][4][5][6].
Pyrazolo[1,5-a]pyridine-3-carbonyl chloride: A Key Synthetic Intermediate
This compound (CAS No. 78933-24-1) is a highly reactive derivative of the parent scaffold[7]. It serves not as an end-product, but as a crucial intermediate for synthetic chemists. Its utility lies in the acyl chloride functional group, which is a powerful electrophile for forging new carbon-heteroatom bonds. This reactivity allows for the systematic and efficient diversification of the pyrazolo[1,5-a]pyridine core at the C3-position, a common vector for modulating pharmacological activity and optimizing drug-like properties. For researchers in drug development, this compound is a gateway to constructing extensive libraries of amides, esters, and other acyl derivatives for structure-activity relationship (SAR) studies.
| Property | Value | Reference |
| CAS Number | 78933-24-1 | [7] |
| Molecular Formula | C₈H₅ClN₂O | Inferred |
| Molecular Weight | 180.59 g/mol | Inferred |
| Appearance | Expected to be a solid, sensitive to moisture | General knowledge of acyl chlorides |
| Synonyms | This compound | [7][8] |
Synthesis and Methodology
The synthesis of this compound is a multi-step process that begins with the construction of the core heterocyclic system, followed by functional group manipulation.
General Strategies for the Pyrazolo[1,5-a]pyridine Core
The formation of the bicyclic pyrazolo[1,5-a]pyridine system is well-documented and can be achieved through several robust synthetic routes. The most common approaches include:
-
[3+2] Cycloaddition: This method involves the reaction of N-iminopyridinium ylides with alkynes, which serves as a powerful tool for constructing the fused ring system[9]. Oxidative [3+2] cycloadditions between N-aminopyridines and α,β-unsaturated carbonyl compounds also yield the desired scaffold under metal-free conditions[10].
-
Condensation and Cyclization: A widely used strategy involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent[2][11]. The reaction proceeds via nucleophilic attack by the amino group, followed by an intramolecular cyclization and dehydration to furnish the pyrimidine portion of the fused ring[2].
Synthesis of the Carboxylic Acid Precursor
The immediate precursor for the target acyl chloride is Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 16205-46-2)[12]. The synthesis of this acid can be accomplished through various published methods, often involving the hydrolysis of a corresponding ester or nitrile derivative, which are typically installed during the initial scaffold synthesis.
Protocol: Conversion of Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The protocol described below is a representative procedure based on established chemical principles, utilizing thionyl chloride (SOCl₂), a reagent favored for this conversion because its byproducts (SO₂ and HCl) are gaseous and thus easily removed from the reaction mixture[13].
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene or dichloromethane (DCM) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Chlorination: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the stirred suspension at 0 °C. Causality Note: The addition is performed slowly and at a low temperature to control the initial exothermic reaction and evolution of HCl gas. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 50-80 °C, depending on the solvent) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by TLC (quenching an aliquot with methanol to form the methyl ester and comparing it to the starting acid).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. Causality Note: It is crucial to use a vacuum trap cooled with liquid nitrogen to capture the volatile and corrosive thionyl chloride. The resulting crude solid or oil is this compound.
-
Purification: The product is often used immediately in the next step without further purification due to its reactivity. If necessary, it can be purified by recrystallization from a non-protic solvent or by short-path distillation under high vacuum, though this is often challenging.
Alternative Reagents: Other chlorinating agents like oxalyl chloride in the presence of catalytic DMF, or phosphorus pentachloride (PCl₅), can also be employed for this transformation[13][14].
Caption: Workflow for synthesis and subsequent reaction.
Reactivity and Synthetic Utility
The synthetic value of this compound is defined by the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Formation of Amides
Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding Pyrazolo[1,5-a]pyridine-3-carboxamides. This is arguably the most critical application in medicinal chemistry, as the amide bond is a ubiquitous linker in drug molecules. This reaction allows for the coupling of the pyrazolopyridine core to various amine-containing fragments, enabling a thorough exploration of the SAR[6].
Formation of Esters
Treatment with alcohols, typically in the presence of a base, affords the corresponding esters. While less common than amides in final drug candidates, esters are valuable as intermediates or as potential prodrugs.
Caption: Reactivity of the acyl chloride with nucleophiles.
Applications in Medicinal Chemistry
The derivatization of the pyrazolo[1,5-a]pyridine scaffold at the 3-position is a validated strategy for the development of potent and selective kinase inhibitors[2][6].
-
Trk Inhibitors: Several potent pan-Trk inhibitors feature a substituted amide at the C3-position of the pyrazolo[1,5-a]pyrimidine core, a closely related scaffold. The amide moiety often forms critical hydrogen bonds within the kinase hinge region, highlighting the importance of derivatives made from precursors like the title acyl chloride[6].
-
PI3K Inhibitors: The discovery of selective PI3Kδ and dual PI3Kγ/δ inhibitors has also leveraged modifications on the pyrazolo[1,5-a]pyridine scaffold[3][5]. The ability to rapidly generate diverse amides from the acyl chloride intermediate allows for fine-tuning of selectivity and potency against different PI3K isoforms.
-
Histone Demethylase (KDM) Inhibitors: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been identified as inhibitors of KDM4D, an important epigenetic target. This suggests that other C3-substituted derivatives, accessible via the acyl chloride, could also be valuable probes for epigenetic modulation[15].
Physicochemical and Spectroscopic Characterization
While detailed experimental spectra for this compound are not widely published, its characteristics can be predicted based on its structure and comparison to its precursor and products.
| Data Type | Expected Characteristics |
| IR Spectroscopy | Disappearance of the broad O-H stretch (from carboxylic acid, ~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the acyl chloride at a high frequency, typically ~1780-1815 cm⁻¹. |
| ¹H NMR | The aromatic protons on the pyrazolo[1,5-a]pyridine core are expected to remain. The acidic proton from the carboxylic acid (~10-12 ppm) will be absent. Chemical shifts of protons adjacent to the carbonyl group may shift slightly downfield. |
| ¹³C NMR | The carbonyl carbon of the acyl chloride is expected to resonate in the range of 165-175 ppm. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated mass (180.59 g/mol ) and exhibit the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl). |
Safety and Handling
As a reactive acyl chloride, this compound requires careful handling.
-
Hazards: The compound is expected to be corrosive and a lachrymator. It will react violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas[16][17]. The carboxylic acid precursor is classified as a skin and eye irritant and may cause respiratory irritation[12].
-
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[18].
-
Work under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
All glassware must be rigorously dried before use.
-
-
Disposal: Unused material should be quenched carefully by slow addition to a stirred, cold solution of a weak base (e.g., sodium bicarbonate) or an alcohol like isopropanol before disposal according to institutional guidelines.
Conclusion
This compound stands as a pivotal building block for medicinal chemists and researchers in drug discovery. Its high reactivity, coupled with the proven therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold, makes it an invaluable tool for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the rational design of next-generation therapeutics, particularly in the field of oncology and inflammation.
References
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- 78933-24-1|this compound. BLDpharm.
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- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
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- Safety Data Sheet - 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. CymitQuimica.
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- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. PubMed.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
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Pyrazolo[1,5-a]pyridine-3-carbonyl chloride: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is for informational purposes and should not replace professional laboratory guidance. All chemical handling must be performed by trained individuals in a properly equipped laboratory.
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1] Its distinct electronic configuration and rigid, planar geometry make it an exceptional scaffold for designing molecules that interact with diverse biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition and antitubercular effects.[3][4]
Pyrazolo[1,5-a]pyridine-3-carbonyl chloride (CAS No. 78933-24-1) is a highly reactive and versatile building block for synthesizing a wide array of pyrazolo[1,5-a]pyridine derivatives. As an acyl chloride, it functions as a potent electrophile, enabling the straightforward introduction of the pyrazolo[1,5-a]pyridine-3-carbonyl moiety to various nucleophilic substrates. This guide offers an in-depth analysis of its synthesis, properties, reactivity, and applications, emphasizing practical insights for researchers in drug discovery and development.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is vital for its effective application and safe handling.
| Property | Value | Source |
| CAS Number | 78933-24-1 | [5] |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | Inferred |
| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | [6] |
Note: Some properties are inferred from the general characteristics of acyl chlorides and the pyrazolo[1,5-a]pyridine core, as specific experimental data for this compound is limited.
Synthesis of this compound
The principal synthetic route to this compound involves the chlorination of its corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Synthesis of the Precursor: Pyrazolo[1,5-a]pyridine-3-carboxylic acid
The pyrazolo[1,5-a]pyridine core can be synthesized via several methods, with a prevalent approach being the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[2]
Conceptual Workflow for Pyrazolo[1,5-a]pyridine-3-carboxylic acid Synthesis:
Sources
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The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, stands as a prominent member of this class. Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of novel therapeutics across a wide range of diseases.
This fused pyrazole system offers a unique combination of electronic properties and three-dimensional conformations that can be finely tuned through substitution, allowing for precise interactions with a variety of biological targets. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.[1][2] This guide provides a technical overview of the pyrazolo[1,5-a]pyridine scaffold, from its fundamental synthesis to its diverse applications and the experimental protocols used to validate its therapeutic potential.
Part 1: The Pyrazolo[1,5-a]pyridine Core: Synthesis and Physicochemical Properties
The synthetic versatility of the pyrazolo[1,5-a]pyridine scaffold is a primary driver of its widespread use. The ability to introduce a wide array of functional groups at various positions allows for the systematic exploration of structure-activity relationships (SAR).
Core Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through several robust and well-established synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.
-
Cycloaddition Reactions: One of the most common and efficient methods involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or α,β-unsaturated carbonyl compounds.[3] This approach is often mediated by an oxidizing agent and can proceed under mild, metal-free conditions, which is advantageous for minimizing heavy metal contamination in final compounds. The regioselectivity of the cycloaddition is a key consideration, governed by the electronic nature of the substituents on both the ylide and the alkene.
-
Cross-Dehydrogenative Coupling (CDC): More recent advancements have utilized CDC reactions, which involve the formation of a C-C or C-N bond through the direct coupling of two C-H or C-H/N-H bonds, respectively. An efficient method for synthesizing substituted pyrazolo[1,5-a]pyridines involves the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[4] This strategy is highly atom-economical, reducing the generation of waste products.
-
Tandem Reactions: Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route. Such processes have been developed for pyrazolo[1,5-a]pyridine synthesis, providing rapid access to complex derivatives from simple precursors.
Workflow: General Synthetic Approach
The following diagram illustrates a generalized workflow for the synthesis of the pyrazolo[1,5-a]pyridine core, highlighting the key reaction types.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of 2-Methyl-7-phenyl[5][6][7]triazolo[1,5-a]pyridine-8-carbonitrile, adapted from established cross-dehydrogenative coupling methodologies.[4]
Objective: To synthesize a functionalized pyrazolo[1,5-a]pyridine derivative via an acetic acid and O₂-promoted reaction.
Materials:
-
Appropriate N-amino-2-iminopyridine precursor
-
Benzoylacetonitrile (1,3-dicarbonyl compound)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) / Dioxane for recrystallization
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Oxygen supply (balloon or direct line)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the N-amino-2-iminopyridine precursor (1.0 eq) and benzoylacetonitrile (1.2 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (volume sufficient to dissolve reactants, e.g., 5-10 mL per mmol of starting material).
-
Initiation: Place an oxygen-filled balloon atop the condenser or gently bubble O₂ through the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (typically ~120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/dioxane mixture, to yield the pure 2-Methyl-7-phenyl[5][6][7]triazolo[1,5-a]pyridine-8-carbonitrile as yellow-white crystals.[4]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Part 2: Therapeutic Applications and Mechanism of Action
The pyrazolo[1,5-a]pyridine scaffold is a key component in numerous compounds with a wide spectrum of biological activities. Its ability to act as a bioisostere for other heterocyclic systems, such as purines, contributes to its diverse pharmacological profile.[8]
Oncology: Potent Kinase Inhibition
A primary application of this scaffold is in the development of protein kinase inhibitors for cancer therapy.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Pyrazolo[1,5-a]pyridine derivatives have been designed to act as ATP-competitive or allosteric inhibitors of various kinases.[3]
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The scaffold is a prominent framework for Trk inhibitors, which are vital for treating solid tumors with NTRK gene fusions. Marketed drugs like Larotrectinib and Entrectinib feature a related pyrazolo[1,5-a]pyrimidine core, highlighting the clinical significance of this class of compounds.[9]
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: Derivatives have been developed as highly selective inhibitors of PI3K isoforms, particularly PI3Kδ, which is implicated in inflammatory diseases and hematological malignancies.[10]
-
Other Kinase Targets: The scaffold has been employed to target a range of other kinases, including Cyclin-Dependent Kinases (CDKs), EGFR, B-Raf, and MEK, which are critical in melanoma and non-small cell lung cancer (NSCLC).[3][11]
The diagram below depicts a simplified signaling cascade and the intervention point for a pyrazolo[1,5-a]pyridine-based kinase inhibitor.
Infectious and Inflammatory Diseases
-
Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as potent agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. These compounds show excellent in vitro inhibitory activities with low nanomolar Minimum Inhibitory Concentration (MIC) values.[5]
-
Anti-inflammatory Activity: The scaffold is present in compounds that exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) or mitogen-activated protein kinases (MAPKs).[12][13] This makes them promising candidates for treating chronic inflammatory conditions.
Quantitative Data on Representative Compounds
The following table summarizes the biological activity of selected pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine derivatives, demonstrating the scaffold's potency against various targets.
| Compound Class/Name | Target | Activity Metric | Value | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyrimidine (Cpd. 11) | COX-2 | IC₅₀ | 1.11 µM | Anti-inflammatory | [14] |
| Pyrazolo[1,5-a]pyrimidine (Cpd. 12) | 15-LOX | IC₅₀ | 5.6 µM | Anti-inflammatory | [2] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine (CPL302253) | PI3Kδ | IC₅₀ | 2.8 nM | Inflammation (Asthma) | [10] |
| Pyrazolo[1,5-a]pyrimidine (Cpd. 8) | TrkA | IC₅₀ | 1.7 nM | Oncology | [9] |
| Pyrazolo[1,5-a]pyrimidine (Cpd. 46) | PIM-1 Kinase | IC₅₀ | 1.51 µM | Oncology (HCT116 cells) | [11] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide (5k) | Mtb H37Rv | MIC | <0.015 µM | Infectious Disease | [5] |
Part 3: Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds is a critical step in drug discovery. Given the prevalence of pyrazolo[1,5-a]pyridines as kinase inhibitors, an in vitro kinase activity assay is a fundamental experimental procedure.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6]
Objective: To quantify the inhibitory potency of a pyrazolo[1,5-a]pyridine derivative on a target kinase.
Materials:
-
Target kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (solubilized in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve. Also, prepare a DMSO-only control (vehicle).
-
Kinase Reaction Setup: In a microplate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.[15]
-
ATP Depletion: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[2]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. The success of compounds based on this and related scaffolds in clinical settings, particularly in oncology, provides a strong validation of its therapeutic potential.[9]
Future research will likely focus on exploring new synthetic methodologies to expand the accessible chemical space, developing derivatives with improved selectivity to minimize off-target effects, and applying the scaffold to novel biological targets beyond the well-trodden path of kinase inhibition. As our understanding of disease biology deepens, the pyrazolo[1,5-a]pyridine scaffold is poised to remain a critical tool for scientists and researchers in their quest to develop the next generation of innovative medicines.
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An In-depth Technical Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives
Foreword: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms create a unique electronic and spatial profile, making it an ideal framework for the design of novel therapeutic agents.[2] The versatility in chemical synthesis allows for modifications at various positions of the pyrazole and pyridine rings, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential.
Section 1: Anticancer Activity - Targeting the Engines of Cell Proliferation
The quest for novel anticancer agents has identified the pyrazolo[1,5-a]pyridine scaffold as a promising starting point for the development of targeted therapies.[2][5] Derivatives of this class have demonstrated potent cytotoxic and antiproliferative effects across a wide range of cancer cell lines.[6][7]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[4][8]
Notably, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[6] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. TRKA is often overexpressed in various cancers and is involved in tumor cell survival and proliferation. The simultaneous inhibition of both CDK2 and TRKA represents a promising strategy to enhance anticancer efficacy and overcome drug resistance.[6]
Other kinase targets for pyrazolo[1,5-a]pyridine derivatives include Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK, which are critical components of signaling pathways frequently mutated in cancers like non-small cell lung cancer and melanoma.[8] Furthermore, some derivatives have shown inhibitory activity against PI3Kγ and PI3Kδ, which are involved in immunosuppression within the tumor microenvironment.[9]
Quantitative Data Summary: Anti-inflammatory Efficacy of Pyrazolo[1,5-a]quinazolines
The anti-inflammatory activity of these compounds was evaluated by their ability to inhibit LPS-induced NF-κB transcriptional activity in human monocytic cells.
| Compound | Assay | IC50 (µM) | Reference |
| 13i | NF-κB Inhibition | < 50 | |
| 16 | NF-κB Inhibition | < 50 |
Experimental Protocol: In Vitro NF-κB Inhibition Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of NF-κB in a cell-based system.
Principle: THP-1Blue™ cells are used, which are human monocytic cells that are stably transfected with an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Upon stimulation with LPS, NF-κB activation leads to the production of SEAP, which can be measured colorimetrically.
Step-by-Step Methodology:
-
Cell Culture: THP-1Blue™ cells are cultured according to the manufacturer's instructions.
-
Cell Plating: Cells are plated in a 96-well plate at a density of 2x10^5 cells/well.
-
Compound Addition: The pyrazolo[1,5-a]quinazoline derivatives are added to the wells at various concentrations.
-
LPS Stimulation: Cells are stimulated with LPS (100 ng/mL) to induce NF-κB activation. A negative control (no LPS) and a positive control (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C with 5% CO2.
-
SEAP Detection: 20 µL of the cell culture supernatant is transferred to a new 96-well plate. 180 µL of QUANTI-Blue™ solution (a SEAP detection reagent) is added to each well.
-
Incubation and Measurement: The plate is incubated at 37°C for 1-3 hours, and the absorbance is read at 620-655 nm.
-
Data Analysis: The inhibition of NF-κB activation is calculated relative to the positive control. The IC50 value is determined from the dose-response curve.
Section 3: Antimicrobial Activity - A Renewed Arsenal Against Microbial Resistance
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrazolo[1,5-a]pyrimidine derivatives have shown considerable promise as potent antibacterial and antifungal agents.
[10][11][12][13]#### 3.1. Mechanism of Action: Disrupting Bacterial Cell Wall Synthesis and Biofilm Formation
Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of MurA, an essential enzyme in the bacterial cell wall biosynthesis pathway. B[14]y inhibiting MurA, these compounds disrupt the integrity of the bacterial cell wall, leading to cell lysis. This is a well-validated target for antibiotics.
In addition to direct bactericidal or bacteriostatic effects, these compounds have also demonstrated antibiofilm and anti-quorum sensing activities. B[11]iofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. By disrupting biofilm formation, pyrazolo[1,5-a]pyrimidine derivatives can render bacteria more susceptible to treatment. Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. Inhibition of quorum sensing represents a novel strategy to combat bacterial infections.
Quantitative Data Summary: Antimicrobial Spectrum of Pyrazolo[1,5-a]pyrimidine Derivatives
The antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3a | Gram-positive strains | 0.125 | |
| 3a | Gram-negative bacteria | 0.062 - 0.25 | |
| 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 | |
| 4c | Escherichia coli | 1.95 | |
| 8b, 10e, 10i, 10n | Gram-positive and Gram-negative bacteria | Not specified, but noted as most active |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated, and the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: The test bacterium is grown in a suitable broth medium overnight. The culture is then diluted to achieve a standardized concentration, typically 5x10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The pyrazolo[1,5-a]pyrimidine derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Each well is inoculated with 50 µL of the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on an agar plate. The lowest concentration that results in no bacterial growth on the agar plate is the MBC.
Section 4: Emerging Therapeutic Areas - Neuroprotection and Beyond
While the anticancer, anti-inflammatory, and antimicrobial activities of pyrazolo[1,5-a]pyridine derivatives are well-documented, research is expanding into other therapeutic areas.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrazole-containing compounds. N[15][16][17]euroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Given the demonstrated anti-inflammatory properties of pyrazolo[1,5-a]pyridine derivatives, it is plausible that they could exert neuroprotective effects by mitigating neuroinflammation. Further research is needed to fully elucidate the mechanisms and therapeutic potential of these compounds in neurological disorders.
Other Reported Activities
-
Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed as potent anti-Mycobacterium tuberculosis (Mtb) agents, showing activity against both drug-sensitive and multidrug-resistant strains. *[18] Antiviral Activity: Certain pyrazolo[1,5-a]pyrimidine-based macrocycles have been developed as inhibitors of NAK kinases, which are host proteins involved in viral entry and replication. These compounds have shown activity against various RNA viruses. *[19] Anxiolytic Effects: Some pyrazolo[c]pyridine derivatives have been investigated for their psychotropic effects, with studies suggesting potential anxiolytic properties.
The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship (SAR) studies have shown that the biological activity of these derivatives can be significantly influenced by the nature and position of substituents on the fused ring system. F[8][21]or instance, the introduction of specific aryl or heteroaryl moieties can enhance kinase inhibitory potency, while modifications to side chains can improve antimicrobial activity and selectivity.
The future of pyrazolo[1,5-a]pyridine-based drug discovery lies in the continued exploration of this chemical space. The use of computational modeling, such as molecular docking and pharmacophore mapping, will be instrumental in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the complex signaling pathways involved in various diseases deepens, the pyrazolo[1,5-a]pyridine scaffold will undoubtedly remain a valuable tool in the development of targeted and effective therapies.
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Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Pyrazolo[1,5-a]pyridine Compounds
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and therapeutic potential.[1][2] This scaffold is considered a "privileged structure" as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] These activities span multiple therapeutic areas, including oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders.[1][4][5] The synthetic tractability of the pyrazolo[1,5-a]pyridine ring system allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5] This guide provides an in-depth exploration of the primary mechanisms of action through which pyrazolo[1,5-a]pyridine compounds exert their biological effects, offering insights for researchers and drug development professionals.
Dominant Mechanism of Action: Protein Kinase Inhibition
A predominant mechanism of action for many biologically active pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases.[1][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazolo[1,5-a]pyridine scaffold serves as an effective hinge-binding motif, mimicking the adenine core of ATP and competitively inhibiting the kinase's activity.[3]
Tropomyosin Receptor Kinase (Trk) Inhibition
Several potent and selective Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine framework.[4] Trk receptors are involved in neuronal survival and differentiation, and chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[4] Marketed drugs such as Larotrectinib and Entrectinib feature this core structure.[4] The pyrazolo[1,5-a]pyrimidine moiety typically forms a critical hydrogen bond interaction with the hinge region of the Trk kinase domain.[4]
-
Example Compound: Larotrectinib
-
Mechanism: ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.[4]
Other Notable Kinase Targets
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer and inflammatory diseases:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have shown promise in treating non-small cell lung cancer (NSCLC).[1]
-
B-Raf and MEK: Relevant targets in melanoma.[1]
-
Phosphoinositide 3-kinase (PI3K): A novel series of pyrazolo[1,5-a]pyridines has been identified as p110α-selective PI3 kinase inhibitors.[7]
-
FMS-like Tyrosine Kinase 3 (FLT3): Potent inhibitors of FLT3-internal tandem duplication (ITD) mutants have been developed for the treatment of acute myeloid leukemia (AML).[8]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs is a key strategy in cancer therapy, and pyrazolo[1,5-a]pyrimidine derivatives have been explored as CDK inhibitors.[1][9]
The following diagram illustrates a generalized signaling pathway involving kinase inhibition by a pyrazolo[1,5-a]pyridine compound.
Caption: Generalized Kinase Inhibition Pathway.
Mechanism of Action: Phosphodiesterase (PDE) Inhibition
Pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10][11][12]
PDE4 Inhibition and Anti-inflammatory Effects
PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[10] Certain N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamides have demonstrated potent and selective PDE4 inhibition with significant anti-inflammatory effects in animal models.[10]
PDE5 Inhibition for Erectile Dysfunction
The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized to develop selective inhibitors of PDE5.[11][12] Inhibition of PDE5 in the corpus cavernosum enhances the effect of nitric oxide (NO) by increasing cGMP levels, leading to smooth muscle relaxation and inflow of blood.[13]
Mechanism of Action: GABA-A Receptor Modulation
In the central nervous system, pyrazolo[1,5-a]pyridine derivatives can act as modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[14][15][16] These compounds can bind to the benzodiazepine site or other allosteric sites on the receptor complex, modulating the chloride ion current in response to GABA.[14][17] Depending on the specific substitutions, these compounds can exhibit a range of activities, including anxiolytic, sedative, and anticonvulsant effects. Some derivatives act as agonists, enhancing the effect of GABA, while others can be inverse agonists or antagonists.[15]
Other Notable Mechanisms of Action
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have been identified as potent and selective antagonists of the CRF1 receptor.[18][19] The CRF system plays a crucial role in the body's stress response, and CRF1 antagonists are being investigated for the treatment of stress-related disorders such as depression and anxiety.[19]
Antimicrobial and Antitubercular Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[20][21][22][23] The proposed mechanisms for their antimicrobial action are diverse. Some compounds are thought to act as purine analogs, interfering with nucleic acid synthesis.[22] Others have been shown to inhibit specific enzymes essential for bacterial survival, such as MurA, which is involved in cell wall biosynthesis.[24] In the context of tuberculosis, some pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antitubercular agents, although the exact mechanism can be complex and may involve interference with iron homeostasis or other metabolic pathways.[25]
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyridine compounds is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:
-
For Kinase Inhibition:
-
An amide or carboxamide group at the C3 position often enhances Trk inhibitory activity.[4]
-
Substitution at the C5 and C7 positions is crucial for modulating potency and selectivity against different kinases.[1][4]
-
The introduction of specific functional groups can improve pharmacokinetic properties and reduce off-target effects.[4]
-
-
For CRF1 Antagonism:
-
Dialkylamino groups at the C3 position and a substituted phenyl ring at the C7 position are key for potent CRF1 receptor binding.[18]
-
-
For PDE Inhibition:
-
Modifications to the carboxamide at the C4 position and substituents at the C7 position are critical for potent and selective PDE4 inhibition.[10]
-
Experimental Protocols
To elucidate the mechanism of action of a novel pyrazolo[1,5-a]pyridine compound, a systematic workflow is employed.
Caption: General Workflow for Mechanism of Action Studies.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: TRK Kinase)
This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human TrkA kinase (or other target kinase).
-
Pyrazolo[1,5-a]pyridine test compound.
-
ATP.
-
Specific peptide substrate for the kinase.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compound in DMSO and then dilute in kinase assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add 2.5 µL of the kinase-substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase by competing with ATP. The amount of ADP produced (or ATP consumed) is inversely proportional to the inhibitory activity of the compound.
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This protocol assesses the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., a line with a known dependency on the target kinase).
-
Complete cell culture medium.
-
Pyrazolo[1,5-a]pyridine test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyridine compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Causality: This assay provides a measure of the compound's cytotoxic or cytostatic effects. A reduction in the metabolic activity of the cells, indicated by decreased formazan production, reflects the antiproliferative effect of the compound, which is often a downstream consequence of inhibiting a key signaling pathway.
Protocol 3: Western Blot for Target Engagement
This protocol is used to confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of its downstream substrates.
-
Reagents and Materials:
-
Cancer cell line.
-
Pyrazolo[1,5-a]pyridine test compound.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cultured cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Causality: A dose-dependent decrease in the phosphorylation of a downstream substrate provides strong evidence that the compound is engaging and inhibiting its target kinase within the cellular environment, thus validating the proposed mechanism of action.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with a proven track record of producing clinical candidates and approved drugs. Its ability to potently and selectively modulate the activity of a diverse range of biological targets, most notably protein kinases, underscores its therapeutic importance. Future research will likely focus on the development of next-generation pyrazolo[1,5-a]pyridine derivatives with improved selectivity profiles to minimize off-target effects and overcome drug resistance. Furthermore, the exploration of this versatile scaffold for novel therapeutic targets and in new therapeutic areas remains a promising avenue for drug discovery. The continued application of the systematic experimental approaches outlined in this guide will be crucial in uncovering the full therapeutic potential of this remarkable class of compounds.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. (2012). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]
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Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives. (2012). ACS Publications. Retrieved January 21, 2026, from [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2020). ACS Infectious Diseases. Retrieved January 21, 2026, from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (2017). Drug Design, Development and Therapy. Retrieved January 21, 2026, from [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]
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Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2019). Molecules. Retrieved January 21, 2026, from [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Retrieved January 21, 2026, from [Link]
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Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). Molecules. Retrieved January 21, 2026, from [Link]
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Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2021). Molecules. Retrieved January 21, 2026, from [Link]
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Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2023). ACS Omega. Retrieved January 21, 2026, from [Link]
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Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. (2018). British Journal of Pharmacology. Retrieved January 21, 2026, from [Link]
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Substituted Pyrazolopyridines as Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction. (2001). ResearchGate. Retrieved January 21, 2026, from [Link]
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). International journal of molecular sciences. Retrieved January 21, 2026, from [Link]
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Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019). Molecules. Retrieved January 21, 2026, from [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. (2001). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). Molecules. Retrieved January 21, 2026, from [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. (2023). Chemistry & Biodiversity. Retrieved January 21, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved January 21, 2026, from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. Retrieved January 21, 2026, from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyridines: A Medicinal Chemistry Core
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Compounds bearing this moiety have demonstrated efficacy as kinase inhibitors, adenosine antagonists, and antiherpetic agents, making the development of efficient and versatile synthetic routes to this core a critical endeavor for researchers and pharmaceutical scientists. This guide provides an in-depth review of the primary synthetic strategies for constructing pyrazolo[1,5-a]pyridines, with a focus on the underlying mechanisms, experimental considerations, and the scope and limitations of each approach.
I. [3+2] Cycloaddition Reactions: The Workhorse Approach
The most prevalent and versatile method for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of an N-iminopyridinium ylide with a suitable dipolarophile, typically an alkene or alkyne.[1] This approach offers a high degree of flexibility in introducing a wide range of substituents onto the pyrazolo[1,5-a]pyridine core.
Mechanism and Rationale
The general mechanism commences with the in situ generation of an N-iminopyridinium ylide from an N-aminopyridinium salt in the presence of a base. This 1,3-dipole then undergoes a cycloaddition reaction with a 2π-electron component (the dipolarophile). The initial cycloadduct is a non-aromatic di- or tetrahydro-pyrazolo[1,5-a]pyridine, which is subsequently oxidized to the aromatic pyrazolo[1,5-a]pyridine product. The choice of oxidant and reaction conditions can significantly influence the efficiency and outcome of the reaction.
Caption: General workflow for the [3+2] cycloaddition route.
Variations of the [3+2] Cycloaddition
Several variations of this reaction have been developed to improve yields, expand the substrate scope, and employ milder reaction conditions.
-
Oxidative [3+2] Cycloaddition: This metal-free approach utilizes an oxidant, often molecular oxygen, to drive the final aromatization step.[2] These reactions can often be performed at room temperature, making them highly attractive from a green chemistry perspective.
-
Catalyst-Free Sonochemical Synthesis: The use of ultrasonic irradiation can promote the [3+2] cycloaddition reaction without the need for a catalyst, often leading to improved reaction rates and yields.
-
TEMPO-Mediated Synthesis: 2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) can act as both a Lewis acid to activate the substrates and an oxidant for the final aromatization step, providing a regioselective route to multisubstituted pyrazolo[1,5-a]pyridines.
Experimental Protocol: Oxidative [3+2] Cycloaddition
The following protocol is a representative example of a metal-free, room-temperature synthesis of a functionalized pyrazolo[1,5-a]pyridine.
Synthesis of 2-methyl-3-phenyl-7-(p-tolyl)pyrazolo[1,5-a]pyridine
-
To a solution of 1-amino-4-(p-tolyl)pyridinium iodide (0.5 mmol) in N-methylpyrrolidone (NMP) (2 mL) in a 10 mL round-bottom flask, add K₂CO₃ (1.5 mmol). The base is crucial for the in-situ generation of the N-iminopyridinium ylide.
-
To this suspension, add (E)-1-phenylprop-1-ene (0.6 mmol). This serves as the dipolarophile.
-
Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (balloon) for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyridine.
Scope and Limitations
The [3+2] cycloaddition approach is generally tolerant of a wide range of functional groups on both the N-iminopyridinium ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile often enhance its reactivity. However, challenges can arise with sterically hindered substrates, and in some cases, a mixture of regioisomers may be obtained, necessitating careful purification.
II. Cross-Dehydrogenative Coupling (CDC): A Modern and Atom-Economical Approach
A more recent and highly atom-economical strategy for the synthesis of pyrazolo[1,5-a]pyridines involves a cross-dehydrogenative coupling (CDC) reaction. This method circumvents the need for pre-functionalized starting materials, a key advantage in modern synthetic chemistry.
Mechanism and Rationale
This approach typically involves the reaction of an N-amino-2-iminopyridine derivative with a 1,3-dicarbonyl compound in the presence of an acid promoter (often acetic acid) and an oxidant (such as molecular oxygen or air).[3] The proposed mechanism suggests that the acid activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes oxidative dehydrogenation and subsequent cyclization with the loss of water to yield the aromatic pyrazolo[1,5-a]pyridine.[3]
Caption: Proposed mechanism for the CDC synthesis of pyrazolo[1,5-a]pyridines.
Experimental Protocol: Acetic Acid and O₂-Promoted CDC
The following is a representative protocol for the CDC synthesis of a pyrazolo[1,5-a]pyridine.[3]
Synthesis of ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
-
A mixture of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 mmol), ethyl acetoacetate (1.2 mmol), and acetic acid (6.0 mmol) in ethanol (5 mL) is placed in a round-bottom flask.
-
The flask is fitted with a balloon of oxygen and the mixture is heated to reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to give the desired product.
Scope and Limitations
This method has been shown to be effective for a variety of N-amino-2-iminopyridines and both cyclic and acyclic 1,3-dicarbonyl compounds.[3] The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the substrates. A key advantage is the use of inexpensive and environmentally benign reagents. However, the reaction times can be long, and the yields may be sensitive to the specific substrates and reaction conditions.
III. Intramolecular Cyclization Routes: An Alternative Pathway
While less common than [3+2] cycloadditions and CDC reactions, intramolecular cyclizations offer another avenue for the synthesis of the pyrazolo[1,5-a]pyridine core. These methods typically involve the construction of a suitably functionalized pyridine precursor that can undergo cyclization to form the fused pyrazole ring.
Key Intramolecular Cyclization Strategies
Two notable intramolecular approaches are the cyclization of ethynylpyridines and the cyclization of transient nitrenes.[1]
-
Cyclization of Ethynylpyridines: This method involves the synthesis of a pyridine derivative bearing an ethynyl group and a hydrazone or related nitrogen-containing functionality at the adjacent position. Under appropriate conditions (often involving a metal catalyst), an intramolecular cyclization can be induced to form the pyrazolo[1,5-a]pyridine ring system.
-
Cyclization of Transient Nitrenes: In this approach, a pyridine derivative with a suitable precursor to a nitrene (such as an azide) is synthesized. Thermal or photochemical decomposition of the precursor generates a transient nitrene species, which can then undergo an intramolecular C-H insertion or cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core.
General Considerations and Limitations
The primary challenge in these intramolecular approaches lies in the synthesis of the required precursors, which can often be multi-step and complex. The cyclization step itself may also suffer from issues of regioselectivity and yield, depending on the specific substrate and reaction conditions. However, for certain substitution patterns, these methods can provide a unique and effective route to the desired products. Due to the specialized nature of these reactions, a general protocol is less applicable, and the conditions often need to be optimized for each specific substrate.
IV. Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular pyrazolo[1,5-a]pyridine target will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The following table provides a comparative summary of the key features of each major synthetic route.
| Feature | [3+2] Cycloaddition | Cross-Dehydrogenative Coupling (CDC) | Intramolecular Cyclization |
| Versatility | High | Moderate to High | Moderate |
| Atom Economy | Moderate | High | Moderate |
| Starting Materials | N-aminopyridinium salts, alkenes/alkynes | N-amino-2-iminopyridines, 1,3-dicarbonyls | Specifically functionalized pyridines |
| Reaction Conditions | Often mild, some require oxidants or catalysts | Generally mild, often requires heat | Can require harsh conditions (e.g., high temp) |
| Key Advantages | Broad substrate scope, well-established | High atom economy, avoids pre-functionalization | Access to unique substitution patterns |
| Key Disadvantages | Potential for regioisomer formation | Can have long reaction times | Precursor synthesis can be complex |
Conclusion
The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a well-developed field with several robust and versatile methods available to the synthetic chemist. The classical [3+2] cycloaddition remains the most widely used and flexible approach, while modern methods such as cross-dehydrogenative coupling offer advantages in terms of atom economy and green chemistry. Intramolecular cyclization routes, though less common, provide an alternative for accessing specific substitution patterns. A thorough understanding of the mechanisms, scope, and limitations of each of these synthetic strategies is essential for the efficient and effective development of novel pyrazolo[1,5-a]pyridine-based compounds for applications in drug discovery and materials science.
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019 , 4 (9), 13836-13848. [Link]
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 2023 , 14, 1864-1888. [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019 , 4 (9), 13836-13848. [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019 , 4 (9), 13836-13848. [Link]
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Structure-activity relationship (SAR) of the pyrazolo[1,5-a]pyridine core
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of the Pyrazolo[1,5-a]pyridine Core
Authored by a Senior Application Scientist
Foreword: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Core in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this landscape, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity and specificity. The pyrazolo[1,5-a]pyridine core is a prime example of such a scaffold. This bicyclic aromatic system, composed of a fused pyrazole and pyridine ring, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, coupled with a tunable electronic nature. These features make it an exceptional starting point for the design of potent and selective modulators of various enzymes and receptors.
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyridine core. We will delve into the synthetic strategies that grant access to this versatile scaffold, and then journey through its diverse biological activities, with a particular focus on its role as a kinase inhibitor in oncology and its potential in treating inflammatory conditions and neurological disorders. By dissecting the influence of substituents at various positions of the pyrazolo[1,5-a]pyridine ring system, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to rationally design the next generation of therapeutics based on this remarkable core.
The Pyrazolo[1,5-a]pyridine Core: Synthesis and Functionalization
The synthetic accessibility of a scaffold is paramount to its successful exploitation in drug discovery. The pyrazolo[1,5-a]pyridine core can be constructed through several reliable synthetic routes, allowing for the introduction of diverse substituents.
General Synthetic Strategies
A prevalent and efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][2] This approach, often promoted by acetic acid and molecular oxygen, provides a direct and atom-economical route to the core structure.[1][2]
An alternative strategy involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-deficient olefins.[3] This metal-free approach offers a facile pathway to multifunctionalized pyrazolo[1,5-a]pyridine architectures.[3]
Experimental Protocol: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling
The following protocol is a representative example of the synthesis of pyrazolo[1,5-a]pyridine derivatives:
Materials:
-
N-amino-2-iminopyridine derivative (1.0 equiv)
-
1,3-dicarbonyl compound (1.0 equiv)
-
Ethanol
-
Acetic acid (6.0 equiv)
-
Oxygen balloon or source
Procedure:
-
To a solution of the N-amino-2-iminopyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 6 equiv).[1][2]
-
Stir the reaction mixture under an O₂ atmosphere (1 atm, e.g., using an oxygen-filled balloon).[1][2]
-
Heat the reaction mixture to 130 °C and stir for 18 hours.[1][2]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
This protocol offers a robust and scalable method for accessing a wide range of pyrazolo[1,5-a]pyridine analogs for SAR studies.
Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Structure-Activity Relationship as Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ability of this core to mimic the hinge-binding motif of ATP makes it an ideal starting point for designing ATP-competitive inhibitors.[4]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. Pyrazolo[1,5-a]pyridine derivatives have been explored as selective inhibitors of the p110α isoform of PI3K.[5]
Key SAR Insights for PI3Kα Inhibition:
-
Benzenesulfonohydrazide Moiety: A benzenesulfonohydrazide substituent is crucial for potent PI3Kα inhibitory activity.[5]
-
Substitution on the Phenyl Ring: Limited substitutions are tolerated on the phenyl ring of the benzenesulfonohydrazide moiety. A 2,5-disubstitution pattern appears to be important for maintaining PI3K activity.[5]
-
Hydrazone Nitrogen Substitution: Substitution on the hydrazone nitrogen generally leads to a loss of p110α selectivity, with the notable exception of an N-hydroxyethyl analog.[5] This analog demonstrated good inhibition of cell proliferation and downstream signaling.[5]
| Compound/Modification | Target | Activity | Reference |
| Pyrazolo[1,5-a]pyridine with benzenesulfonohydrazide | PI3Kα | Active | [5] |
| 2,5-disubstituted phenyl ring | PI3Kα | Maintained activity | [5] |
| N-hydroxyethyl on hydrazone | PI3Kα | Maintained activity and selectivity | [5] |
| Other N-substitutions on hydrazone | PI3Kα | Loss of selectivity | [5] |
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 plays a critical role in transcriptional regulation, and its inhibition has emerged as a promising strategy in oncology.[6] Starting from the multi-kinase inhibitor PIK-75, which contains a pyrazolo[1,5-a]pyrimidine core, researchers have developed more selective CDK9 inhibitors based on this scaffold.[6] While the primary focus of the cited study was on the pyrimidine analog, the SAR principles can provide valuable insights for the design of pyrazolo[1,5-a]pyridine-based CDK9 inhibitors.
Key SAR Insights for CDK9 Inhibition (extrapolated from pyrazolo[1,5-a]pyrimidine analogs):
-
Core Scaffold: The pyrazolo[1,5-a]pyrimidine nucleus was identified as a key pharmacophore for CDK9 inhibition.[6]
-
Selectivity: Modifications to the core and its substituents allowed for the development of compounds with greater selectivity for CDK9 over other kinases like PI3Kα.[6]
Figure 2: Key SAR points for pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Anticancer Activity Beyond Kinase Inhibition
The anticancer properties of pyrazolo[1,5-a]pyridines are not limited to kinase inhibition. These compounds have shown efficacy through various other mechanisms.
Structure-activity relationship studies have revealed that the introduction of a donor group, such as a methoxy group, in an aryl moiety can enhance anticancer activity against cell lines like MCF-7, HepG-2, and HCT-116.[7] Furthermore, the incorporation of an arylhydrazo group with a methoxy group has been shown to significantly increase anticancer efficacy, particularly against MCF-7 and HepG-2 cells.[7]
Modulation of Cannabinoid Receptors
The cannabinoid receptors, CB1 and CB2, are important therapeutic targets for a range of conditions, including pain, inflammation, and neurological disorders. The pyrazolo scaffold has been a key component in the design of cannabinoid receptor modulators. While much of the early work focused on pyrazole-containing compounds like SR141716A (Rimonabant), a CB1 antagonist,[8] subsequent research has explored related heterocyclic systems.
Derivatives of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides have been identified as potent and selective CB2 receptor inverse agonists.[9] These compounds exhibited high affinity for the CB2 receptor in the nanomolar range and demonstrated the ability to stimulate forskolin-induced cAMP production.[9] Although these are pyrazolo[1,5-a]pyrimidine derivatives, the findings suggest that the broader pyrazolo-fused heterocyclic scaffold is well-suited for interaction with cannabinoid receptors.
Anti-inflammatory and Other Biological Activities
The pyrazolo[1,5-a]pyridine core and its analogs have demonstrated a wide spectrum of other biological activities.
Anti-inflammatory Activity
A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory properties.[10] The nature of the substituent at the 2-position was found to significantly influence the anti-inflammatory activity, likely due to differential inhibition of leukotriene and prostaglandin biosynthesis.[10] One of the most promising compounds from this series, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, displayed potent pharmacological activity both in vivo and in vitro with low toxicity.[10]
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for the development of new antitubercular agents.[11][12] A focused library of analogs was synthesized to explore the SAR, leading to significant improvements in antitubercular activity and low cytotoxicity.[11]
Central Nervous System (CNS) Activity
Derivatives of pyrazolo[1,5-a]pyridine have been investigated for their potential in treating neurological and CNS disorders, including anxiety, depression, and Parkinson's disease.[1]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds, enabling thorough exploration of structure-activity relationships. The SAR insights gathered to date have paved the way for the development of potent and selective inhibitors of various kinases, promising anticancer agents, and modulators of other important biological targets.
Future research in this area will likely focus on:
-
Enhancing Selectivity: Fine-tuning substituents to achieve greater selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.
-
Exploring New Therapeutic Areas: Leveraging the versatility of the scaffold to investigate its potential in other disease areas, such as neurodegenerative and infectious diseases.
-
Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of pyrazolo[1,5-a]pyridine derivatives to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.
The continued exploration of the pyrazolo[1,5-a]pyridine core, guided by the principles of rational drug design and a deep understanding of its SAR, holds immense promise for the discovery of novel and effective therapeutics.
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Chen, C.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13849. [Link]
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Chen, C.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13849. [Link]
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Agbaje, E. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(12), 8345-8369. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Naglah, A. M., et al. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
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Wang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Organic Chemistry, 27(4), 286-302. [Link]
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Szelag, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4983. [Link]
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El-Mekkawy, A. I. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 969-985. [Link]
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Singh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
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Agbaje, E. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(12), 8345-8369. [Link]
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Wang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. [Link]
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Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]
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Li, J., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]
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Ruiu, S., et al. (2016). Synthesis, molecular modeling and SAR study of novel pyrazolo[5,1-f][7][11]naphthyridines as CB2 receptor antagonists/inverse agonists. European Journal of Medicinal Chemistry, 123, 564-585. [Link]
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Gessi, S., et al. (2013). Discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists. Journal of Medicinal Chemistry, 56(17), 7046-7058. [Link]
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Manetti, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
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An In-Depth Technical Guide to Therapeutic Targets for Pyrazolo[1,5-a]pyridine-Based Inhibitors
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its remarkable versatility and potent biological activity.[1][2] This guide provides an in-depth technical overview of the key therapeutic targets for inhibitors based on this scaffold. We will explore the molecular rationale for targeting specific protein families, detail the mechanisms of action, and present field-proven methodologies for inhibitor characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of pyrazolo[1,5-a]pyridine-based compounds in modern therapeutic design. We will delve into major target classes including protein kinases, phosphodiesterases, and emerging targets, supported by experimental protocols and quantitative data to provide a comprehensive resource for the scientific community.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
1.1 A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a fused bicyclic N-heterocyclic system that serves as a versatile framework in drug discovery.[1] Its rigid, planar structure and synthetic tractability allow for systematic structural modifications, enabling the fine-tuning of pharmacological properties.[1][3] This scaffold is considered "privileged" because it can interact with a wide range of biological targets by presenting diverse pharmacophoric features, leading to compounds with varied therapeutic applications, from anticancer to anti-inflammatory agents.[3][4]
1.2 Historical Context and Evolution
First reported in 1948, the pyrazolo[1,5-a]pyridine motif has become a cornerstone in the development of small molecule therapeutics.[5] Initially explored for applications in central nervous system disorders, with drugs like zaleplon and indiplon (sedatives), its true potential was later unlocked in the field of oncology and inflammation.[3] Modern synthetic methods, including palladium-catalyzed cross-coupling and multi-component reactions, have greatly expanded the chemical space accessible for this scaffold, leading to the discovery of highly potent and selective inhibitors against critical disease-related targets.[4][6]
Major Therapeutic Target Classes
The pyrazolo[1,5-a]pyridine scaffold has proven to be a potent inhibitor of several key enzyme families implicated in human diseases. The most prominent among these are protein kinases and phosphodiesterases.
2.1 Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrazolo[1,5-a]pyridine core acts as an effective "hinge-binder," mimicking the adenine component of ATP to occupy the enzyme's active site.[7] This has led to the development of numerous potent kinase inhibitors.
The RAF/MEK/ERK signaling pathway is a critical cascade that drives cell proliferation and survival.[8] Mutations in the BRAF gene, especially the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of melanomas and other cancers.[8][9]
-
Mechanism of Action: Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent inhibitors of B-Raf kinase.[9] These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its downstream target, MEK.[4] Structure-activity relationship (SAR) studies have shown that modifications around the scaffold are crucial for achieving high potency and selectivity.[8][9]
-
Therapeutic Significance: The development of selective B-Raf inhibitors has revolutionized the treatment of V600E-mutant melanoma. Pyrazolo[1,5-a]pyridine-based compounds have demonstrated significant antitumor activity in both cellular and in vivo xenograft models.[8][10]
3.1 In Vitro Enzymatic Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to any ADP-generating enzyme.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyridine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup (e.g., 5 µL volume):
-
Add 1.25 µL of 4X Kinase/Substrate/ATP solution (containing the target kinase, appropriate substrate, and ATP at its Km concentration) to the wells of a 384-well plate.
-
Add 0.05 µL of the inhibitor dilution from step 1 (or DMSO for control).
-
Initiate the reaction by adding the appropriate components as per the manufacturer's protocol.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only, 100% inhibition for no-enzyme control). Plot the normalized response versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
3.2 Cell-Based Target Phosphorylation Assay: Western Blot
This assay validates that the inhibitor can enter the cell and engage its target by measuring the phosphorylation status of a known downstream substrate.
Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for both the phosphorylated and total forms of the target substrate.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cancer cells known to have an active signaling pathway of interest (e.g., A375 melanoma cells for BRAF inhibitors) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with increasing concentrations of the pyrazolo[1,5-a]pyridine inhibitor for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
Synthesis of Key Findings and Future Directions
The pyrazolo[1,5-a]pyridine scaffold is a validated and highly fruitful starting point for the development of inhibitors against a range of therapeutically relevant targets. Its success is particularly prominent in the field of oncology, where it has yielded inhibitors of kinases such as RAF, CDKs, PI3Ks, and RET, with some compounds achieving clinical approval. [4][7][11]The scaffold's ability to act as a hinge-binding motif provides a strong foundation for ATP-competitive inhibition.
Future research should focus on several key areas:
-
Enhancing Selectivity: While potent, many kinase inhibitors face challenges with off-target effects. [4]Continued exploration of SAR and structure-based design is crucial to develop next-generation inhibitors with improved selectivity profiles, potentially reducing toxicity.
-
Overcoming Resistance: The emergence of drug resistance is a major limitation of targeted therapies. [12]Designing novel pyrazolo[1,5-a]pyridine derivatives that can inhibit mutated forms of kinases or exploring combination therapies will be critical.
-
Expanding Target Space: While kinase inhibition is well-established, the activity of this scaffold against targets like the Wnt pathway and microbial enzymes suggests untapped potential. [13][14]High-throughput screening and chemoproteomics could uncover novel targets for this privileged scaffold.
-
Novel Modalities: Moving beyond simple competitive inhibition, the scaffold could be incorporated into newer therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) to induce target degradation rather than just inhibition.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]
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Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). PubMed. [Link]
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Substituted Pyrazolopyridines as Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction. (2001). ResearchGate. [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2022). ACS Publications. [Link]
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An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. (2017). OUCI. [Link]
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Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. (2019). PubMed. [Link]
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Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery oft[4][12][15]riazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. (2019). ResearchGate. [Link]
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Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... (2024). ResearchGate. [Link]
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Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. (2001). PubMed. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. (2023). PubMed. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. [Link]
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Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. (2011). National Institutes of Health. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed. [Link]
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New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2016). ResearchGate. [Link]
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The Unrivaled Reactivity of Acyl Chlorides: A Technical Guide for Synthetic Chemists
Abstract
Acyl chlorides, or acid chlorides, stand as a cornerstone in the edifice of modern organic synthesis. Their heightened reactivity, stemming from the unique electronic interplay within the acyl chloride moiety, renders them exceptionally versatile intermediates for the construction of a diverse array of organic molecules. This technical guide provides an in-depth exploration of the chemical properties and reactivity of acyl chlorides, tailored for researchers, scientists, and professionals in drug development. We will delve into the structural underpinnings of their reactivity, methods of synthesis, and their extensive applications in nucleophilic acyl substitution reactions, offering field-proven insights and detailed experimental protocols to empower your synthetic endeavors.
The Genesis of Reactivity: Structural and Electronic Landscape
The exceptional reactivity of acyl chlorides is not a matter of chance, but a direct consequence of their molecular architecture. The functional group consists of a carbonyl center bonded to a chlorine atom, an arrangement that creates a highly electrophilic carbon atom.[1] This electrophilicity is the result of two synergistic electronic effects:
-
Inductive Effect: The high electronegativity of both the oxygen and chlorine atoms results in a significant withdrawal of electron density from the carbonyl carbon. This creates a substantial partial positive charge (δ+) on the carbon, making it a prime target for nucleophilic attack.[1][2]
-
Poor Resonance Stabilization: While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is inefficient. This results in weak resonance stabilization compared to other carboxylic acid derivatives like amides or esters, where the resonance contribution from the nitrogen or oxygen atom is more significant. Consequently, the carbonyl carbon in an acyl chloride retains a greater degree of its electrophilic character.
This combination of a strong inductive effect and weak resonance stabilization places acyl chlorides at the pinnacle of the reactivity hierarchy among carboxylic acid derivatives.[3]
Synthesis of Acyl Chlorides: Forging the Reactive Intermediate
The most prevalent laboratory method for the synthesis of acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent.[] The choice of reagent is often dictated by the desired reaction conditions and the sensitivity of the starting material.
The Workhorse Reagent: Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to the clean nature of the reaction.[5] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.[6]
The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid acts as the nucleophile. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Mechanism of Acyl Chloride Formation with Thionyl Chloride:
-
The carboxylic acid attacks the sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to the formation of the acyl chloride and the unstable chlorosulfurous acid, which decomposes to SO₂ and HCl.
Experimental Protocol: Synthesis of Acetyl Chloride from Acetic Acid using Thionyl Chloride
-
Materials:
-
Glacial Acetic Acid (1.0 equiv)
-
Thionyl Chloride (1.2 equiv)
-
N,N-Dimethylformamide (catalytic amount)
-
Anhydrous reaction flask with a reflux condenser and a gas trap
-
-
Procedure:
-
To a stirred solution of glacial acetic acid in an anhydrous reaction flask, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the reaction mixture at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gases ceases.
-
The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using IR spectroscopy (disappearance of the broad O-H stretch).
-
The resulting acetyl chloride can be purified by fractional distillation.
-
Other Chlorinating Agents
Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the synthesis of acyl chlorides.[7] However, the byproducts of these reactions (phosphorous acid and phosphoryl chloride, respectively) are not as easily removed as the gaseous byproducts from the thionyl chloride reaction. Oxalyl chloride ((COCl)₂) is another mild and effective reagent, often used for sensitive substrates.
The Heart of the Matter: Nucleophilic Acyl Substitution Reactions
The high reactivity of acyl chlorides makes them invaluable precursors for the synthesis of other carboxylic acid derivatives and ketones. The general mechanism for these transformations is a nucleophilic addition-elimination reaction.[8][9]
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[10]
-
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[8]
Hydrolysis: The Inevitable Reaction with Water
Acyl chlorides react vigorously with water to form the corresponding carboxylic acid and hydrochloric acid.[11] This reaction is often a nuisance and necessitates that reactions involving acyl chlorides be carried out under anhydrous conditions.
R-COCl + H₂O → R-COOH + HCl
Alcoholysis: A Gateway to Esters
The reaction of an acyl chloride with an alcohol, a process known as alcoholysis, is a highly efficient method for the synthesis of esters.[6][12] The reaction is typically carried out in the presence of a weak base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[13]
R-COCl + R'-OH → R-COOR' + HCl
Experimental Protocol: Synthesis of Ethyl Benzoate [14]
-
Materials:
-
Benzoyl Chloride (1.0 equiv)
-
Ethanol (1.2 equiv)
-
Pyridine (1.1 equiv)
-
Anhydrous diethyl ether
-
Separatory funnel
-
-
Procedure:
-
Dissolve benzoyl chloride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Prepare a solution of ethanol and pyridine in diethyl ether and add it dropwise to the stirred solution of benzoyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl benzoate.
-
Aminolysis: The Path to Amides
Acyl chlorides react readily with ammonia and primary or secondary amines to form primary, secondary, or tertiary amides, respectively.[][15] Due to the formation of HCl, two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the acid.[13] Alternatively, a non-nucleophilic base like pyridine can be used.
R-COCl + 2 R'-NH₂ → R-CONHR' + R'-NH₃⁺Cl⁻
Experimental Protocol: Synthesis of N-phenylacetamide (Acetanilide) [8]
-
Materials:
-
Aniline (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Dichloromethane (DCM)
-
Separatory funnel
-
-
Procedure:
-
Dissolve aniline and pyridine in DCM in a flask cooled in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 30 minutes.
-
Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain acetanilide, which can be further purified by recrystallization.
-
Friedel-Crafts Acylation: Building Aromatic Ketones
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), acyl chlorides can acylate aromatic rings to form aryl ketones.[16] This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds.[17] The electrophile in this reaction is the resonance-stabilized acylium ion, formed by the reaction of the acyl chloride with the Lewis acid.[18]
R-COCl + Ar-H + AlCl₃ → Ar-CO-R + HCl + AlCl₃
Reduction of Acyl Chlorides: Accessing Aldehydes and Alcohols
Acyl chlorides can be reduced to either aldehydes or primary alcohols depending on the reducing agent employed.
-
Reduction to Aldehydes: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce acyl chlorides all the way to primary alcohols. To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is used. This is known as the Rosenmund reduction when using a poisoned palladium catalyst.
-
Reduction to Primary Alcohols: Strong reducing agents like LiAlH₄ will readily reduce acyl chlorides to primary alcohols.
Spectroscopic Characterization
The identity and purity of acyl chlorides can be readily confirmed using spectroscopic methods.
| Spectroscopic Technique | Characteristic Signature |
| Infrared (IR) Spectroscopy | Strong C=O stretching absorption at a high frequency, typically in the range of 1770-1815 cm⁻¹.[19] |
| ¹H NMR Spectroscopy | Protons on the α-carbon to the carbonyl group are deshielded and typically appear in the range of δ 2.5-3.0 ppm.[20] |
| ¹³C NMR Spectroscopy | The carbonyl carbon exhibits a characteristic chemical shift in the range of δ 160-180 ppm.[21][22] |
Stability, Handling, and Safety
Acyl chlorides are highly reactive and moisture-sensitive compounds that require careful handling.[23]
-
Storage: They should be stored in a cool, dry, well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[24][25][26]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[27] Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate chemical-resistant gloves, is mandatory.[25]
-
Hazards: Acyl chlorides are corrosive and lachrymatory (tear-producing). Inhalation of their vapors can cause severe respiratory irritation. Contact with skin and eyes can cause severe burns.[28] They react violently with water, releasing corrosive HCl gas.[29]
Conclusion
Acyl chlorides are undeniably potent reagents in the arsenal of the synthetic chemist. Their heightened electrophilicity, a direct result of their unique electronic structure, makes them exceptionally versatile intermediates for the synthesis of a vast range of functional groups. A thorough understanding of their reactivity, coupled with meticulous experimental technique and stringent safety protocols, will unlock their full potential in the design and execution of complex synthetic strategies. This guide has provided a comprehensive overview of the core principles governing the chemistry of acyl chlorides, empowering researchers to utilize these powerful building blocks with confidence and precision.
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Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (2024, December 3). Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridine Acyl Chlorides
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential.[1] These structures are integral to the development of inhibitors for various protein kinases, which are key regulators in cellular signaling pathways often disrupted in diseases like cancer.[2][3] Specifically, derivatives of this scaffold have shown promise as potent and selective inhibitors of phosphoinositide 3-kinases (PI3K), which are critical targets in cancer immunotherapy and the treatment of inflammatory diseases.[4][5]
To unlock the full synthetic potential of the pyrazolo[1,5-a]pyridine core, derivatization at the 3-position is a common and effective strategy. The conversion of the relatively stable Pyrazolo[1,5-a]pyridine-3-carboxylic acid into its highly reactive acyl chloride derivative is a cornerstone transformation. This activated intermediate serves as a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles (amines, alcohols, etc.) to generate diverse libraries of amides and esters. This application note provides a detailed, field-proven guide to this essential synthetic step, explaining the underlying chemical principles and offering robust protocols for its successful execution in a research setting.
Chemical Transformation and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is necessary because the hydroxyl group is a poor leaving group. The reaction is typically accomplished using a chlorinating agent that first converts the -OH into a better leaving group. The two most reliable and widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[6][7]
Mechanism with Thionyl Chloride (SOCl₂)
The reaction with thionyl chloride is a classic and efficient method.[8][9] A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[7]
The mechanism proceeds through several well-established steps[10][11][12]:
-
Activation: The carboxylic acid oxygen performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: Following the departure of a chloride ion, a proton transfer occurs, leading to the formation of a reactive chlorosulfite intermediate. This step effectively transforms the hydroxyl into a much better leaving group.[11]
-
Nucleophilic Acyl Substitution: The previously liberated chloride ion acts as a nucleophile, attacking the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into gaseous SO₂ and HCl.[10][13]
Caption: General experimental workflow for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride.
Method A: Thionyl Chloride (SOCl₂) Protocol
This method is robust and highly effective, often used when the starting material is readily available.
Materials and Reagents:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 5.0 eq), freshly distilled or from a new bottle
-
Anhydrous dichloromethane (DCM) or Toluene (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser with a gas outlet to a trap (e.g., NaOH solution)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of nitrogen.
-
Charging Flask: Add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous DCM or Toluene via syringe to dissolve or suspend the acid. Begin stirring.
-
Reagent Addition: Add thionyl chloride (2.0 eq) to a dropping funnel and add it dropwise to the stirred suspension at room temperature over 15-20 minutes. Note: The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the setup is in a well-ventilated fume hood and vented to a basic trap.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM, 110 °C for Toluene) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). To ensure all residual SOCl₂ is removed, co-evaporate with anhydrous toluene (2 x 10 mL).
-
Product: The resulting solid is the crude this compound, which is typically of sufficient purity for subsequent reactions. Store under an inert atmosphere and use immediately.
Method B: Oxalyl Chloride / Catalytic DMF Protocol
This method is generally milder and often preferred for sensitive substrates. The reaction proceeds at lower temperatures and the byproducts are all gaseous (CO, CO₂, HCl). [14][15] Materials and Reagents:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)
-
Anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, dropping funnel, gas outlet to a trap
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of nitrogen.
-
Charging Flask: Add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) and anhydrous DCM to the flask. Begin stirring.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise via syringe or dropping funnel over 20-30 minutes. Caution: Vigorous gas evolution (CO, CO₂) will occur. Ensure a slow addition rate and proper venting.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Workup: Remove the solvent and any excess reagent under reduced pressure. The crude product is obtained as a solid.
-
Product: The resulting this compound should be used immediately in the next synthetic step without further purification.
Data Summary and Comparison
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride / DMF | Rationale & Insights |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Oxalyl chloride is often considered milder and more selective, reducing the risk of side reactions with sensitive functional groups. [14] |
| Stoichiometry | 2.0 - 5.0 equivalents | 1.2 - 1.5 equivalents | Thionyl chloride is often used in excess, sometimes as the solvent, to drive the reaction to completion. Oxalyl chloride is more reactive and requires only a slight excess. |
| Catalyst | None required | N,N-Dimethylformamide (DMF) | DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species in the reaction. [16] |
| Solvent | DCM, Toluene, or neat | Dichloromethane (DCM) | DCM is preferred for the oxalyl chloride method due to the lower reaction temperature. Toluene is suitable for higher temperature reactions with SOCl₂. |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | The milder conditions of the oxalyl chloride method are advantageous for complex or thermally unstable molecules. |
| Reaction Time | 2 - 4 hours | 2 - 3 hours | Both methods are relatively fast, with completion typically observed within a few hours. |
| Workup | Evaporation of excess reagent | Evaporation | The key advantage of both reagents is the formation of volatile byproducts, which greatly simplifies purification. [7][14] |
| Purity & Yield | Generally high (>90%) | Generally very high (>95%) | Yields are typically quantitative, and the crude product is often used directly due to its high reactivity and instability towards purification methods like chromatography. |
Conclusion and Best Practices
The synthesis of this compound is a critical enabling step for the diversification of this important heterocyclic core. Both the thionyl chloride and oxalyl chloride methods provide reliable and high-yielding access to this key intermediate. The choice of reagent often depends on the scale of the reaction and the sensitivity of other functional groups present on the molecule. Given its high reactivity, the acyl chloride product should always be prepared fresh and used immediately under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid. Careful control of the reaction temperature and adherence to inert atmosphere techniques are paramount for achieving a successful and reproducible outcome.
References
-
Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Al-Ostoot, F.H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Atlas. What reagent is used to convert a carboxylic acid into the corresponding chloride? Atlas. [Link]
-
Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [https://www.youtube.com/watch?v=eD PogI8k7s]([Link] PogI8k7s)
-
Szymańska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Pearson. Carboxylic Acid to Acid Chloride Explained. Pearson+. [Link]
-
Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Anonymous. (2022). 5.9: Getting Towed Uphill. Chemistry LibreTexts. [Link]
-
Anonymous. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Wikipedia. Oxalyl chloride. Wikipedia. [Link]
-
Leonard, M.S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
-
Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]
-
Anonymous. Figure CX5.1. Possible syntheses of an acid chloride. College of Saint Benedict and Saint John's University. [Link]
-
Not Voodoo. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]
Sources
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- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique structural and electronic properties have led to its incorporation into drugs with a wide range of biological activities, including anticancer, anti-tubercular, and anti-inflammatory agents.[2][3] The derivatization of this core, particularly at the 3-position with a carboxamide linkage, has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.[2][4]
This document provides a comprehensive guide to the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides through the reaction of the corresponding acyl chloride with primary amines. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and offer expert insights to ensure successful and reproducible outcomes.
Chemical Rationale and Mechanistic Overview
The synthesis of amides from acyl chlorides and primary amines is a classic and highly efficient nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a second equivalent of the amine or another base, to yield the stable amide product and the corresponding ammonium salt.[7][8]
Due to the high reactivity of the acyl chloride, this reaction is generally fast and high-yielding. However, careful control of reaction conditions is crucial to avoid potential side reactions, such as hydrolysis of the acyl chloride by any moisture present.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
This protocol is divided into two main stages: the preparation of the key intermediate, Pyrazolo[1,5-a]pyridine-3-carbonyl chloride, and its subsequent reaction with a primary amine.
Part 1: Synthesis of this compound
Expert Insight: The conversion of the carboxylic acid to the acyl chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9] The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Materials and Reagents:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup (optional but recommended)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq).
-
Under a fume hood, add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the stirring suspension at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic SOCl₂ vapors.
-
The resulting crude this compound is a solid or oil and is typically used in the next step without further purification.
Part 2: Reaction with a Primary Amine to Form the Carboxamide
Expert Insight: The reaction between the acyl chloride and the primary amine is generally rapid. A key consideration is the stoichiometry. At least two equivalents of the primary amine are required: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride (HCl) byproduct.[8] Alternatively, one equivalent of the primary amine can be used in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl. The choice of base can be critical to avoid side reactions with the acyl chloride.
Materials and Reagents:
-
Crude this compound
-
Primary amine (2.0-2.2 eq) OR Primary amine (1.0-1.1 eq) and a non-nucleophilic base (1.1-1.2 eq)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the crude this compound in anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the primary amine (and the non-nucleophilic base, if used) in anhydrous DCM.
-
Slowly add the amine solution dropwise to the stirred solution of the acyl chloride at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the acyl chloride.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system to afford the pure pyrazolo[1,5-a]pyridine-3-carboxamide.
Self-Validating System: In-Process Controls and Characterization
To ensure the integrity of the protocol, the following analytical checks are recommended:
-
Thin-Layer Chromatography (TLC): Monitor the progress of both reaction stages to determine the point of completion and to assess the purity of the crude product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the desired product by verifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure of the final product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): Determine the final purity of the synthesized carboxamide.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| SOCl₂ Stoichiometry | 2.0 - 3.0 equivalents | Ensures complete conversion of the carboxylic acid to the acyl chloride. |
| Amine Stoichiometry | 2.0 - 2.2 equivalents | One equivalent acts as the nucleophile, and the second as a base to neutralize HCl. |
| Non-nucleophilic Base | 1.1 - 1.2 equivalents (if used) | Efficiently scavenges HCl without competing with the primary amine as a nucleophile. |
| Reaction Temperature | 0°C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. |
| Typical Yields | 70 - 95% | This reaction is generally high-yielding with proper technique and purification. |
Visualizing the Workflow and a key chemical reaction
Experimental Workflow Diagram
Caption: A streamlined workflow for the two-stage synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides.
Chemical Reaction Diagram
Caption: General reaction scheme for the formation of Pyrazolo[1,5-a]pyridine-3-carboxamide.
Troubleshooting and Expert Recommendations
| Issue | Possible Cause | Recommended Solution |
| Low yield in acyl chloride formation | Incomplete reaction or hydrolysis of the acyl chloride. | Ensure anhydrous conditions. Use fresh, high-quality thionyl chloride. Confirm reaction completion by TLC before proceeding. |
| Low yield in amide formation | Hydrolysis of the acyl chloride. Incomplete reaction. | Use anhydrous solvents and reagents. Ensure the primary amine is of high purity. Consider using a non-nucleophilic base to drive the reaction to completion. |
| Formation of multiple byproducts | Side reactions of the acyl chloride. Reaction with solvent or impurities. | Maintain a low reaction temperature during the addition of the amine. Ensure all glassware is scrupulously dry. |
| Difficulty in purification | Close polarity of the product and starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC if necessary. |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can efficiently generate a diverse range of these medicinally important compounds for further investigation in drug discovery and development programs.
References
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Khan Academy. Amide formation from acyl chloride. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
- Tang, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 886-890.
- Lv, K., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 518-523.
-
Doc Scribe. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Retrieved from [Link]
- Tigreros, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7293.
-
Longdom Publishing. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
- Agrawal, N., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. Letters in Drug Design & Discovery, 18(10), 964-976.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Reddit. (2023, July 3). Acyl Chloride and Primary Amine Reactions. r/OrganicChemistry. Retrieved from [Link]
-
Doc Scribe. (n.d.). Medicinal compounds with pyrazolo[1,5‐a]pyrimidines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- Perreux, L., & Loupy, A. (2001). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron, 57(45), 9199-9202.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Khan Academy [khanacademy.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Acylation of Alcohols Using Pyrazolo[1,5-a]pyridine-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties have made it a cornerstone in the design of a wide array of therapeutic agents, including antiallergic drugs like Ibudilast and potent enzyme inhibitors. The functionalization of this core structure is paramount to modulating its pharmacological activity, and the introduction of ester linkages via acylation of alcohols is a key strategy in prodrug design, bioavailability enhancement, and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the acylation of alcohols using pyrazolo[1,5-a]pyridine-3-carbonyl chloride, a versatile and reactive intermediate for the synthesis of novel pyrazolo[1,5-a]pyridine-based esters.
Mechanistic Insights: The Acylation of Alcohols with Acyl Chlorides
The acylation of an alcohol with an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine). The base serves two critical roles: it neutralizes the hydrogen chloride (HCl) byproduct, preventing it from protonating the alcohol and rendering it non-nucleophilic, and it can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.
Synthesis of the Acylating Agent: this compound
A reliable supply of the acylating agent is a prerequisite for any successful acylation campaign. This compound is typically prepared from the corresponding carboxylic acid.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic routes. A common method involves the cycloaddition of an N-aminopyridinium ylide with an appropriate propiolate ester, followed by hydrolysis.
Materials:
-
Substituted 1-aminopyridinium iodide
-
Ethyl propiolate
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF)
-
Hydrolysis reagents (e.g., LiOH, THF/water)
Procedure:
-
To a solution of the substituted 1-aminopyridinium iodide in DMF, add potassium carbonate.
-
Slowly add ethyl propiolate to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl pyrazolo[1,5-a]pyridine-3-carboxylate by column chromatography.
-
For hydrolysis, dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Protocol 2: Conversion to this compound
The carboxylic acid is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure (using Thionyl Chloride):
-
Suspend pyrazolo[1,5-a]pyridine-3-carboxylic acid in anhydrous toluene.
-
Add thionyl chloride (typically 2-5 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can often be used directly in the next step without further purification.
General Protocol for the Acylation of Alcohols
This protocol is a general guideline and may require optimization based on the specific alcohol substrate.
Materials:
-
This compound
-
Alcohol (primary, secondary, or tertiary)
-
Anhydrous solvent (e.g., DCM, THF, or pyridine)
-
Base (e.g., pyridine or triethylamine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.5-2.0 eq.) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1-1.2 eq.) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the acylation of alcohols.
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism.
Scope and Limitations
The reactivity of the alcohol substrate plays a significant role in the success of the acylation reaction.
| Alcohol Type | Typical Reactivity | Recommended Conditions | Potential Issues |
| Primary (1°) | High | Standard conditions (0°C to RT) | Over-acylation with diols |
| Secondary (2°) | Moderate | May require longer reaction times or gentle heating | Steric hindrance can slow the reaction |
| Tertiary (3°) | Low | May require a stronger catalyst (e.g., DMAP), higher temperatures, and longer reaction times | Elimination to form alkenes can be a competing side reaction |
| Phenols | Variable | Generally reactive, but electron-withdrawing groups can decrease nucleophilicity | May require stronger basic conditions to deprotonate the phenol |
Troubleshooting
-
Low or No Yield:
-
Cause: Inactive acyl chloride (hydrolyzed).
-
Solution: Ensure anhydrous conditions and freshly prepared or properly stored acyl chloride.
-
Cause: Insufficiently reactive alcohol.
-
Solution: Increase reaction temperature, prolong reaction time, or add a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP).
-
-
Formation of Side Products:
-
Cause: For tertiary alcohols, elimination can compete with substitution.
-
Solution: Use milder conditions and a non-nucleophilic, sterically hindered base.
-
Cause: Reaction with residual water.
-
Solution: Use anhydrous solvents and reagents.
-
Safety Precautions
-
This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is likely a lachrymator and corrosive.
-
Thionyl chloride and oxalyl chloride are highly corrosive and toxic. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and other organic solvents are flammable and should be handled away from ignition sources.
References
-
Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2018). Journal of Medicinal Chemistry. [Link]
-
Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]
-
Acid Chlorides → Esters with Alcohols and Pyridine. (n.d.). OrgoSolver. [Link]
Application Notes & Protocols: The Strategic Use of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride in Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, selective, and clinically successful therapeutic agents.[1][2] Its unique electronic and structural properties, particularly its ability to act as a bioisostere of purine, make it an exceptional hinge-binding motif for kinase inhibitors.[1] This guide focuses on Pyrazolo[1,5-a]pyridine-3-carbonyl chloride, a highly reactive and versatile intermediate, detailing its strategic application in the rapid generation of compound libraries for drug discovery. We provide field-proven insights and step-by-step protocols for its synthesis, its use in the creation of a diverse amide library, and the subsequent biological evaluation of these compounds using in vitro kinase assays.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The fusion of a pyrazole and a pyridine ring creates a rigid, planar heterocyclic system with a distinct arrangement of hydrogen bond donors and acceptors.[3] This structure mimics adenine, enabling it to effectively occupy the ATP-binding pocket of protein kinases and form critical hydrogen bonding interactions with the hinge region that connects the N- and C-terminal lobes of the kinase.[1][4][5]
The value of this scaffold is exemplified by the FDA-approved RET kinase inhibitor Selpercatinib, which features a pyrazolo[1,5-a]pyridine core.[1] The scaffold's synthetic tractability allows for substitution at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3][6] The C3-position, in particular, often points towards the solvent-exposed region of the ATP pocket, making it an ideal vector for introducing diverse chemical moieties to probe for additional interactions and optimize drug candidates.[6]
This compound is the ideal tool for this purpose. As a reactive acyl chloride, it serves as a powerful electrophile for coupling with a vast array of nucleophiles, facilitating the rapid construction of extensive compound libraries for structure-activity relationship (SAR) studies.[7][8]
Caption: High-level workflow for drug discovery using the target scaffold.
Synthesis and Handling of this compound
The carbonyl chloride is typically not commercially available and must be prepared from its corresponding carboxylic acid. This two-step process begins with the synthesis of the pyrazolo[1,5-a]pyridine core.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid
This protocol describes a common method for constructing the core scaffold via cyclocondensation.
-
Principle: The reaction involves the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-ketoester, to form the fused bicyclic system.[3][9]
-
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl 2,4-dioxovalerate
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) and ethyl 2,4-dioxovalerate (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. A precipitate should form.
-
Pour the mixture into ice-water and collect the solid precipitate (ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate) by vacuum filtration. Wash with cold water and dry.
-
For hydrolysis, suspend the ester in a 2:1 mixture of EtOH and 2M aqueous NaOH.
-
Heat the mixture to reflux for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the solution in an ice bath and acidify to pH ~3 using 2M HCl.
-
Collect the resulting white precipitate (Pyrazolo[1,5-a]pyridine-3-carboxylic acid) by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Protocol 2: Preparation of this compound
This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride.
-
Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids into acyl chlorides. The byproducts (SO₂ and HCl) are gases, which simplifies purification.[10]
-
SAFETY: This reaction must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and reacts violently with water. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous toluene (approx. 10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Gas evolution will be observed.
-
Fit the flask with a reflux condenser (with a drying tube or gas outlet bubbler) and heat the mixture to 70-80°C for 2-4 hours. The solid should fully dissolve.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Caution: Use a trap containing a base solution (e.g., NaOH) to neutralize the corrosive vapors.
-
The resulting solid or oil is this compound. It is highly moisture-sensitive and should be used immediately in the next step without further purification.
-
Application: Parallel Synthesis of an Amide Library
The primary application of the freshly prepared acyl chloride is in the rapid acylation of a diverse panel of amines to generate a library of amides for biological screening.
Protocol 3: General Procedure for Amide Library Synthesis
-
Principle: The electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.[7][8][11]
-
Materials:
-
This compound (in anhydrous solvent)
-
A diverse panel of primary and secondary amines (e.g., anilines, benzylamines, morpholine, piperidines)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure (for a single reaction, adaptable to parallel synthesis plates):
-
In a dry vial under an inert atmosphere, dissolve the desired amine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a stock solution of this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirring amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide.
-
| Compound ID | Amine Moiety (R-group) | Structure of R-NH₂ | Hypothetical Yield (%) | Hypothetical cLogP |
| LIB-001 | Morpholine | O(CH₂CH₂)₂NH | 85 | 1.8 |
| LIB-002 | 4-Fluoroaniline | 4-F-C₆H₄-NH₂ | 78 | 3.2 |
| LIB-003 | Benzylamine | C₆H₅-CH₂-NH₂ | 91 | 3.1 |
| LIB-004 | Piperidine | (CH₂)₅NH | 88 | 2.5 |
| LIB-005 | Cyclohexylamine | C₆H₁₁-NH₂ | 82 | 3.4 |
Table 1: Example of a small, diverse amide library synthesized from this compound.
Biological Evaluation: In Vitro Kinase Profiling
Once the library is synthesized and purified, the next critical step is to assess the biological activity of each compound against the target kinase. Luminescence-based assays that measure ATP consumption are a robust and high-throughput method for this purpose.
Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.
Protocol 4: In Vitro Kinase Assay (Luminescence-Based)
-
Principle: This protocol is adapted from standard luminescence-based kinase assays (e.g., ADP-Glo™).[12] The amount of ADP produced in the kinase reaction is directly proportional to kinase activity. The assay converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
-
Materials:
-
Substrate peptide specific for the kinase
-
ATP
-
Synthesized compound library (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 384-well plate, add 1 µL of each compound dilution or DMSO control.
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in Kinase Assay Buffer. b. Add 5 µL of the master mix to each well containing the compound. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the kinase). e. Incubate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[12] b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| LIB-001 | 55 | >10,000 | >180 |
| LIB-002 | 8 | 1,200 | 150 |
| LIB-003 | 250 | 5,000 | 20 |
| LIB-004 | 120 | >10,000 | >83 |
| LIB-005 | 980 | >10,000 | >10 |
Table 2: Hypothetical screening data for the synthesized library against a target and an off-target kinase.
Driving Lead Optimization through Structure-Activity Relationships (SAR)
The data generated from the synthesis and screening workflows provides the foundation for rational drug design. By correlating the structural changes across the library with their corresponding biological activities, clear SAR trends can be established.
Caption: The iterative cycle of SAR analysis in drug discovery.
For instance, the hypothetical data in Table 2 suggests that an aromatic amine with a small electron-withdrawing group (LIB-002, 4-fluoroaniline) provides the highest potency. The addition of a morpholine group (LIB-001) also yields high potency and excellent selectivity, likely due to favorable interactions in a specific pocket of the kinase.[6] This information guides the next round of synthesis, focusing on analogs of the most promising hits to further enhance potency, selectivity, and drug-like properties.
Conclusion
This compound is a powerful and efficient chemical tool for drug discovery. Its high reactivity, combined with the privileged nature of the pyrazolo[1,5-a]pyridine scaffold, enables the rapid and systematic exploration of chemical space around a core that is pre-validated for kinase hinge-binding. The protocols and workflows outlined in this guide provide a comprehensive framework for leveraging this key intermediate to accelerate the identification and optimization of novel kinase inhibitors.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- In vitro kinase assay. (Protocols.io)
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (PubMed)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (PubMed Central)
- Application Notes and Protocols for Kinase Activity Assays. (Benchchem)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (PubMed Central)
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- In vitro NLK Kinase Assay. (PMC - NIH)
- Pyrazole: an emerging privileged scaffold in drug discovery. (PMC)
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- In Vitro Kinase Assays. (Revvity)
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- Synthetic Methods. (ACS GCI Pharmaceutical Roundtable)
- Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (Taylor & Francis)
- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionaliz
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (MDPI)
- Application Notes and Protocols for Acylation Reactions Using 2-Methyl-3-methoxybenzoyl Chloride. (Benchchem)
- Pyrazolopyridines connected with isoxazole possessing excellent antiproliferative activity.
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (PMC)
- CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride. (CymitQuimica)
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (ACS Omega)
- Pyrazolo[1,5-a]pyridine-3-carbonitrile synthesis. (ChemicalBook)
- SAFETY D
- 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. (ChemBK)
- Pyrazolo 1,5-a pyrimidine-3-carbaldehyde DiscoveryCPR 879072-59-0. (Sigma-Aldrich)
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Application Notes and Protocols: A Detailed Guide to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This bicyclic structure, composed of fused pyrazole and pyrimidine rings, provides a rigid and planar framework amenable to diverse functionalization, making it an attractive starting point for the design of novel therapeutics.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4] Notably, several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent kinase inhibitors, targeting signaling pathways implicated in the progression of cancer and other diseases.[1]
The introduction of an amide functionality to the pyrazolo[1,5-a]pyrimidine core can further enhance its therapeutic potential by providing additional hydrogen bonding interactions with biological targets, thereby improving binding affinity and selectivity. This guide provides a comprehensive, step-by-step protocol for the preparation of novel pyrazolo[1,5-a]pyrimidine amides, from the initial synthesis of the core heterocyclic structure to the final amide coupling.
General Synthetic Strategy
The overall synthetic approach involves a three-step process:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is achieved through the cyclocondensation of a 5-aminopyrazole with a suitable β-dicarbonyl compound or its equivalent to yield a pyrazolo[1,5-a]pyrimidine ester.
-
Saponification of the Ester: The ester is then hydrolyzed under basic conditions to afford the corresponding pyrazolo[1,5-a]pyrimidine carboxylic acid, a key intermediate for amidation.
-
Amide Coupling: The final step involves the coupling of the carboxylic acid with a diverse range of primary or secondary amines using standard amide coupling reagents to generate the target pyrazolo[1,5-a]pyrimidine amides.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine ester, a key building block for the subsequent preparation of the corresponding carboxylic acid and amides. The choice of a phenyl-substituted aminopyrazole and a specific β-dicarbonyl equivalent will determine the final substitution pattern on the heterocyclic core.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Phenyl-1H-pyrazol-5-amine | 159.19 | 1.59 g | 10.0 |
| Ethyl 2-ethoxymethylene-3-oxobutyrate | 186.21 | 1.86 g | 10.0 |
| Ethanol (absolute) | 46.07 | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenyl-1H-pyrazol-5-amine (1.59 g, 10.0 mmol) and absolute ethanol (30 mL).
-
Stir the mixture at room temperature until the aminopyrazole is fully dissolved.
-
To the stirred solution, add ethyl 2-ethoxymethylene-3-oxobutyrate (1.86 g, 10.0 mmol) in one portion.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a white to off-white solid.
Rationale and Insights:
-
Causality: The cyclocondensation reaction is a classic method for forming the pyrazolo[1,5-a]pyrimidine ring system. The 5-amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the β-dicarbonyl equivalent, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
-
Expertise: The choice of ethanol as a solvent is crucial as it facilitates the dissolution of the starting materials and allows the reaction to proceed at a reasonable rate at reflux temperature. The product conveniently precipitates upon cooling, simplifying the purification process.
Part 2: Synthesis of 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This step involves the hydrolysis of the ester group to the carboxylic acid, which is the immediate precursor for the amide coupling reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 295.32 | 2.95 g | 10.0 |
| Lithium hydroxide monohydrate | 41.96 | 0.84 g | 20.0 |
| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Water | 18.02 | 10 mL | - |
| 2 M Hydrochloric acid (HCl) | - | ~10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (2.95 g, 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) to the solution and stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Rationale and Insights:
-
Trustworthiness: The use of a slight excess of lithium hydroxide ensures complete saponification of the ester. The work-up procedure involving an ether wash of the basic solution effectively removes any non-acidic impurities, leading to a purer final product upon acidification.
Part 3: Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Amides via HATU Coupling
This protocol outlines a general and efficient method for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine amides using HATU as the coupling agent.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for one example) | Moles (mmol) |
| 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 267.27 | 267 mg | 1.0 |
| Desired Amine (e.g., Morpholine) | 87.12 | 105 mg (0.11 mL) | 1.2 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 418 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 388 mg (0.52 mL) | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (267 mg, 1.0 mmol), the desired amine (e.g., morpholine, 1.2 mmol), and HATU (418 mg, 1.1 mmol).
-
Add anhydrous DMF (5 mL) to the flask, followed by DIPEA (0.52 mL, 3.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL). A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyrimidine amide.
Rationale and Insights:
-
Authoritative Grounding: HATU is a highly efficient and widely used coupling agent for the formation of amide bonds.[3] It activates the carboxylic acid by forming an active ester, which is then readily attacked by the amine nucleophile. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
-
Self-Validation: The progress of the amide coupling can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of the final products.
References
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. ResearchGate. Available at: [Link]
-
Synthesis of 7,8-dihydro-6H-cycloalkan[e]pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives 8a–h. ResearchGate. Available at: [Link]
-
Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
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Application Note: A Comprehensive Guide to Amide Coupling with Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Abstract
This technical guide provides a detailed experimental protocol and expert insights for the synthesis of amides using Pyrazolo[1,5-a]pyridine-3-carbonyl chloride. The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. The successful coupling of this scaffold to various amine building blocks via a robust amide linkage is a critical step in the development of novel therapeutic agents. This document outlines the underlying chemical principles, a step-by-step protocol for the acylation reaction, purification and characterization techniques, and a comprehensive troubleshooting guide to empower researchers in drug discovery and development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Amide Scaffold
The amide bond is a cornerstone of modern pharmaceutical science, present in a vast array of marketed drugs. Its stability, conformational rigidity, and hydrogen bonding capabilities make it an ideal linker for connecting molecular fragments. When combined with privileged scaffolds like pyrazolo[1,5-a]pyridine—a bicyclic aromatic heterocycle known for its utility in developing inhibitors for kinases and other enzymes—the resulting structures are of high interest in drug discovery programs.[1]
The use of an acyl chloride, such as this compound, offers a highly reactive and efficient route to amide bond formation.[2] This method circumvents the need for coupling reagents often required for carboxylic acids, proceeding rapidly under mild conditions.[3] This application note serves as a practical guide for researchers to successfully implement this critical transformation.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The reaction between an acyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The mechanism proceeds through a distinct, two-step addition-elimination sequence.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate.[4]
-
Collapse of the Intermediate: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[5][6]
-
Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion), which carries a positive charge on the nitrogen. A base present in the reaction mixture, which can be a second equivalent of the reactant amine or an added non-nucleophilic base like triethylamine, removes this proton to yield the final, neutral amide product and an ammonium salt byproduct.[7][8]
Caption: Figure 1: Mechanism of Nucleophilic Acyl Substitution.
Preparation of this compound
The acyl chloride is typically prepared from the corresponding Pyrazolo[1,5-a]pyridine-3-carboxylic acid immediately before use, as it can be sensitive to moisture. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF are highly effective.[9]
Protocol: Acyl Chloride Formation
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv).
-
Suspend the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene (approx. 0.2 M).
-
Method A (Oxalyl Chloride): Add a catalytic drop of anhydrous N,N-dimethylformamide (DMF). Then, add oxalyl chloride (1.5–2.0 equiv) dropwise at 0 °C.
-
Method B (Thionyl Chloride): Add thionyl chloride (2.0–3.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo. The resulting crude this compound is typically used in the next step without further purification.
Causality Note: The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.[10] Oxalyl chloride is often preferred for its volatile byproducts (CO, CO₂, HCl), which are easily removed.
Detailed Protocol for Amide Coupling
This protocol describes a general procedure for the reaction between this compound and a generic primary or secondary amine.
Materials and Equipment
-
Reactants: this compound, desired primary or secondary amine.
-
Base: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine.[]
-
Solvent: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Glassware: Flame-dried round-bottom flasks, syringes, magnetic stir bar.
-
Other: Inert atmosphere (N₂ or Ar), ice bath, TLC plates, LC-MS vials.
Step-by-Step Experimental Procedure
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0–1.2 equiv) and a non-nucleophilic base (e.g., TEA, 1.5–2.0 equiv) in anhydrous DCM (to a concentration of 0.1–0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.[8]
-
Acyl Chloride Addition: Dissolve the freshly prepared this compound (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction is complete within 1-4 hours. Check for the consumption of the limiting reagent (usually the acyl chloride).
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Optimization and Scope
The success of the coupling can be influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Amine Stoichiometry | 1.0–1.2 equivalents | Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is not highly valuable. |
| Base | TEA, DIPEA, Pyridine | A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the amine nucleophile.[8] For sterically hindered amines, the bulkier DIPEA may be preferred. |
| Solvent | DCM, THF, DMF | Anhydrous aprotic solvents are essential. DCM is a good first choice. DMF can be used for less soluble substrates but is harder to remove.[9] |
| Temperature | 0 °C to Room Temperature | Starting at a low temperature helps control the reaction's exothermicity. Some less reactive or sterically hindered amines may require gentle heating to proceed.[] |
Purification and Characterization
The crude product from the work-up usually requires purification to remove byproducts and unreacted starting materials.
-
Purification:
-
Flash Column Chromatography: This is the most common method. Silica gel is the standard stationary phase. The eluent system must be optimized but often consists of a gradient of ethyl acetate in hexanes or methanol in DCM.[12]
-
Recrystallization: If the amide product is a stable solid, recrystallization can be a highly effective method for achieving high purity, particularly on a larger scale.[13] Common solvents include ethanol, ethyl acetate, or acetonitrile/water mixtures.
-
-
Characterization: The identity and purity of the final amide must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (LRMS/HRMS): To confirm the molecular weight of the desired product.
-
LC-MS: To determine the purity of the final compound.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Amine is a poor nucleophile (e.g., electron-deficient aniline).3. Steric hindrance.[10] | 1. Ensure strictly anhydrous conditions during acyl chloride formation and use it immediately.2. Add a catalyst like DMAP (4-dimethylaminopyridine) or gently heat the reaction.[]3. Increase reaction time, switch to a more polar solvent like DMF, or consider gentle heating. |
| Multiple Products / Side Reactions | 1. Diacylation of a primary amine.2. Reaction with other nucleophilic groups on the substrate.3. Hydrolysis of the acyl chloride. | 1. Add the acyl chloride slowly to an excess of the amine at 0 °C.2. Use protecting groups for other sensitive functionalities.3. Re-verify anhydrous conditions and reagent quality. |
| Starting Amine Unchanged | 1. Acyl chloride was not formed or degraded.2. Amine is protonated and non-nucleophilic. | 1. Confirm acyl chloride formation (e.g., by reacting a small aliquot with methanol and checking for methyl ester formation by LC-MS).2. Ensure a sufficient amount of base (at least 1.0 equiv for the amine salt and 1.0 equiv for the reaction) is used. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Amide is unstable on silica gel.[13] | 1. Optimize the chromatography eluent system; try a different solvent system (e.g., toluene/acetone).2. Consider recrystallization or preparative HPLC. If silica must be used, it can be treated with 1% TEA in the eluent to prevent decomposition of acid-sensitive compounds. |
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process.
Caption: Figure 2: General Experimental Workflow.
References
-
StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
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Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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PubMed. (n.d.). Purification and characterization of a newly screened microbial peptide amidase. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 12). Synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]
-
Reddit. (2022, March 24). Amide coupling help. r/Chempros. Retrieved from [Link]
-
Springer. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Pyrazolo[1,5-a]pyridine-3-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the purification of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent reactivity of the acyl chloride functional group, coupled with the specific properties of the pyrazolo[1,5-a]pyridine scaffold, presents unique purification challenges. This document outlines detailed protocols and the scientific rationale behind them to enable researchers to obtain highly pure materials essential for downstream applications.
Understanding the Challenge: The Chemical Nature of Pyrazolo[1,5-a]pyridine-3-carbonyl Chlorides
Pyrazolo[1,5-a]pyridine-3-carbonyl chlorides are reactive intermediates. The primary purification challenge stems from the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis back to the corresponding carboxylic acid.
Common Impurities:
-
Starting Material: Unreacted Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
-
Hydrolysis Product: Pyrazolo[1,5-a]pyridine-3-carboxylic acid formed during synthesis or workup.
-
Chlorinating Reagent Residues: Excess chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) and their byproducts.[1][2]
-
Reaction Byproducts: Products from side reactions, which will be specific to the synthetic route employed.
The primary goal of any purification strategy is to remove these impurities while minimizing the degradation of the target acyl chloride. This necessitates the strict exclusion of moisture and protic solvents.
Pre-Purification Best Practices: Setting the Stage for Success
The purity of the final product is significantly influenced by the care taken during the synthesis and initial workup.
-
Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Solvent Purity: Use anhydrous solvents for both the reaction and the purification steps.
-
Reagent Stoichiometry: Precise control over the stoichiometry of the chlorinating agent can minimize residual impurities.
-
Removal of Excess Chlorinating Agent: After the reaction is complete, excess volatile chlorinating agents like thionyl chloride or oxalyl chloride should be removed in vacuo.[4] For less volatile reagents, appropriate workup procedures are necessary.
Purification Strategies and Protocols
The choice of purification method depends on the physical state (solid or liquid) and stability of the this compound derivative. For the typically solid derivatives in this class, recrystallization is the preferred method. Column chromatography is a potential alternative but requires careful consideration due to the reactivity of the acyl chloride with the stationary phase.
Recrystallization: The Gold Standard for Solid Derivatives
Recrystallization is often the most effective method for purifying solid this compound derivatives, as it can efficiently remove both soluble and insoluble impurities.
Causality Behind Solvent Selection: The ideal recrystallization solvent should dissolve the acyl chloride derivative at an elevated temperature but not at room temperature or below. Crucially, the solvent must be aprotic and anhydrous to prevent hydrolysis.
Recommended Solvent Systems:
-
Non-polar/Slightly Polar Aprotic Solvents: Toluene, Hexane, Cyclohexane, or mixtures thereof.[5]
-
Chlorinated Solvents: Anhydrous dichloromethane (DCM) or chloroform can be used, often in combination with a less polar co-solvent like hexane to induce crystallization.
-
Ethers: Dry diethyl ether can be effective, though its low boiling point may require careful handling.[5]
Protocol 1: Recrystallization from a Toluene/Hexane Solvent System
This protocol is a robust starting point for many solid this compound derivatives.
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen or argon.
-
Dissolution: Place the crude this compound in a flask equipped with a reflux condenser and an inert gas inlet. Add a minimal amount of anhydrous toluene and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing a plug of glass wool or a filter paper into a clean, dry flask under an inert atmosphere.
-
Inducing Crystallization: While the solution is still warm, slowly add anhydrous hexane dropwise with continuous swirling until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath or a freezer for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by filtration through a Büchner funnel under a blanket of inert gas. A Schlenk filtration setup is ideal.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Trustworthiness: This protocol is self-validating. The formation of well-defined crystals is a strong indicator of successful purification. Purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The absence of a broad peak corresponding to the carboxylic acid proton in the ¹H NMR spectrum is a key indicator of purity.
Flash Column Chromatography: A Cautious Approach
Flash column chromatography can be used for the purification of this compound derivatives, but it should be approached with caution due to the potential for hydrolysis on the silica gel surface.[6]
Causality Behind Method Selection: This technique is useful when dealing with complex mixtures where recrystallization is ineffective. The key is to minimize the contact time with the stationary phase and to use a deactivated or less acidic stationary phase.
Key Considerations:
-
Stationary Phase: Standard silica gel can be used, but it should be thoroughly dried in vacuo before use. Deactivated silica (e.g., treated with a non-nucleophilic base like triethylamine and then washed with the eluent) can be beneficial. Alternatively, a less acidic stationary phase like alumina (neutral or basic) could be explored, but its reactivity should be tested on a small scale first.
-
Eluent System: The eluent must be anhydrous and aprotic. A gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a slightly more polar solvent like anhydrous ethyl acetate or dichloromethane, is typically effective.[3]
Protocol 2: Flash Chromatography on Deactivated Silica Gel
Workflow Diagram:
Sources
Application Notes & Protocols: Large-Scale Synthesis of Pyrazolo[1,5-a]pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1] Its unique electronic properties and conformational rigidity make it an attractive pharmacophore. As drug candidates progress from discovery to clinical trials, the demand for kilogram quantities of key intermediates necessitates robust, scalable, and cost-effective synthetic routes. This application note provides a comprehensive guide to the large-scale synthesis of pyrazolo[1,5-a]pyridine intermediates, addressing critical considerations for process development, safety, and quality control. We will delve into the practicalities of established synthetic strategies, offering detailed protocols and expert insights to navigate the challenges of scaling up production.
Introduction: The Significance of Pyrazolo[1,5-a]pyridines in Drug Discovery
Pyrazolo[1,5-a]pyridines are a class of fused nitrogen-containing heterocycles that have garnered significant attention from the pharmaceutical industry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Notably, this scaffold is a key component in molecules targeting kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.
The successful progression of a drug candidate hinges on the ability to produce the active pharmaceutical ingredient (API) and its intermediates in a consistent, safe, and economically viable manner. This guide is designed to equip researchers and process chemists with the knowledge to select and optimize synthetic routes for pyrazolo[1,5-a]pyridine intermediates, ensuring a smooth transition from lab-scale synthesis to large-scale manufacturing.
Strategic Approaches to Large-Scale Synthesis
Several synthetic strategies have been developed for the construction of the pyrazolo[1,5-a]pyridine core. The choice of a particular route for large-scale production depends on a multitude of factors including the availability and cost of starting materials, reaction efficiency and selectivity, safety profile, and the ease of purification. Here, we discuss the most prominent and scalable methods.
The [3+2] Cycloaddition Approach: A Workhorse in Pyrazolo[1,5-a]pyridine Synthesis
The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes is one of the most common and versatile methods for constructing the pyrazolo[1,5-a]pyridine skeleton.[3][4] This approach offers a high degree of convergence, allowing for the rapid assembly of complex molecules.
Causality of Experimental Choices:
-
Generation of N-iminopyridinium ylides: The in-situ generation of the N-iminopyridinium ylide from the corresponding N-aminopyridine precursor is typically favored on a large scale to avoid handling and storing potentially unstable intermediates.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents and products, and ease of work-up. Aprotic solvents are commonly employed.
-
Temperature Control: Cycloaddition reactions can be exothermic. Careful temperature monitoring and control are crucial during scale-up to prevent runaway reactions and ensure consistent product quality.
Diagram: [3+2] Cycloaddition Workflow
Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.
Protocol: Scalable Sonochemical [3+2] Cycloaddition
This protocol is adapted from a reported catalyst-free sonochemical approach, which offers advantages in terms of energy efficiency and can be a scalable alternative to thermal heating.[3]
-
Materials:
-
1-Amino-2-iminopyridine derivative (1.0 eq)
-
Dialkyl acetylenedicarboxylate or other suitable alkyne (1.0 - 1.2 eq)
-
Acetonitrile (5-10 volumes)
-
-
Procedure:
-
To a suitably sized reactor equipped with a powerful ultrasonic probe or bath, charge the 1-amino-2-iminopyridine derivative and acetonitrile.
-
Inert the reactor with nitrogen or argon.
-
Begin sonication and heat the mixture to a gentle reflux (if required by the specific substrates).
-
Slowly add the alkyne dipolarophile to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane).
-
Cross-Dehydrogenative Coupling (CDC): A Green and Atom-Economical Approach
Recent advancements have highlighted the use of cross-dehydrogenative coupling (CDC) as a highly efficient and environmentally friendly method for synthesizing pyrazolo[1,5-a]pyridines.[5] This approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, often promoted by simple and inexpensive reagents like acetic acid and using molecular oxygen as the terminal oxidant.
Causality of Experimental Choices:
-
Catalyst-Free Conditions: The absence of transition metal catalysts simplifies purification and reduces cost and toxicity concerns, which are significant advantages for large-scale production.
-
Use of Oxygen as an Oxidant: Employing air or oxygen as the oxidant is highly atom-economical and environmentally benign, as the only byproduct is water.
-
Acetic Acid as a Promoter: Acetic acid acts as a Brønsted acid catalyst, activating the substrates for the coupling reaction. Its low cost and ease of removal make it an ideal choice for industrial applications.
Diagram: CDC Reaction Mechanism
Caption: Plausible mechanism for the cross-dehydrogenative coupling reaction.
Protocol: Large-Scale CDC Synthesis
-
Materials:
-
N-amino-2-iminopyridine derivative (1.0 eq)
-
β-dicarbonyl compound (1.0 - 1.5 eq)
-
Acetic acid (2.0 - 4.0 eq)
-
Ethanol (5-10 volumes)
-
-
Procedure:
-
Charge the N-amino-2-iminopyridine derivative, β-dicarbonyl compound, and ethanol to a reactor equipped with an efficient overhead stirrer and a gas inlet.
-
Add acetic acid to the mixture.
-
Heat the reaction mixture to reflux.
-
Introduce a steady stream of air or oxygen into the reaction mixture (ensure proper safety precautions for handling oxygen).
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction to room temperature.
-
The product may crystallize out upon cooling. If so, isolate by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent and purify by recrystallization.
-
Multi-step Synthesis from 5-Aminopyrazoles: A Convergent and Adaptable Route
For certain substitution patterns, a multi-step approach starting from readily available 5-aminopyrazoles can be highly effective. This strategy often involves the initial formation of a pyrazolo[1,5-a]pyrimidine-diol, followed by chlorination and subsequent nucleophilic substitution to introduce desired functionalities. While this route involves more steps, it allows for late-stage diversification, which can be advantageous in medicinal chemistry programs.
Causality of Experimental Choices:
-
Condensation with Malonates: The condensation of 5-aminopyrazoles with diethyl malonate is a classic and scalable method for forming the pyrimidine ring.[6]
-
Chlorination with POCl₃: Phosphorus oxychloride is a common and effective reagent for converting the hydroxyl groups to chlorides, activating the scaffold for nucleophilic substitution.[6] Careful control of temperature and quenching is essential due to the reactivity of POCl₃.
-
Selective Nucleophilic Substitution: The chlorine at the 7-position of the pyrazolo[1,5-a]pyrimidine core is generally more reactive than the one at the 5-position, allowing for selective functionalization.[6]
Process Safety and Hazard Analysis
Transitioning a synthesis from the laboratory to a production plant requires a thorough safety assessment.
-
Thermal Hazards:
-
[3+2] Cycloaddition: These reactions can be exothermic. A reaction calorimetry study is recommended to determine the heat of reaction and ensure that the cooling capacity of the plant reactor is sufficient to control the temperature.
-
CDC Reactions: While generally considered safe, the use of oxygen, especially at elevated temperatures, requires careful engineering controls to prevent the formation of flammable mixtures.
-
Chlorination with POCl₃: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated area with appropriate scrubbing for the off-gases. The quench of excess POCl₃ with water is also highly exothermic and must be done with extreme care.
-
-
Reagent Handling:
-
N-Aminopyridines: Some N-aminopyridine derivatives can be thermally unstable. Their thermal stability should be assessed before large-scale handling.
-
Phosphorus Oxychloride: POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Table 1: Summary of Safety Considerations for Key Synthetic Routes
| Synthetic Route | Potential Hazards | Recommended Mitigation Strategies |
| [3+2] Cycloaddition | Exothermic reaction, potential for runaway. | Reaction calorimetry, controlled addition of reagents, adequate cooling capacity. |
| Cross-Dehydrogenative Coupling | Use of oxygen at elevated temperatures. | Inert atmosphere during heat-up, controlled introduction of oxygen, monitoring of oxygen concentration in the headspace. |
| Multi-step Synthesis (Chlorination) | Highly exothermic reaction with POCl₃, release of HCl gas, violent quench. | Controlled addition of POCl₃, use of a scrubber for off-gases, slow and controlled quenching procedure with cooling. |
Impurity Profiling and Control
In the context of drug development, a thorough understanding and control of impurities are non-negotiable. The impurity profile of a synthetic intermediate is highly dependent on the chosen route.
-
[3+2] Cycloaddition:
-
Regioisomers: If an unsymmetrical alkyne is used, the formation of regioisomers is possible. The regioselectivity of the reaction should be carefully optimized.
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of starting materials in the final product.
-
Side-products from Ylide: The N-iminopyridinium ylide can undergo self-condensation or other side reactions if not efficiently trapped by the dipolarophile.
-
-
Cross-Dehydrogenative Coupling:
-
Over-oxidation Products: If the reaction is not carefully controlled, over-oxidation of the product or starting materials can occur.
-
Byproducts from Acetic Acid: At high temperatures, acetic acid can potentially react with the starting materials to form undesired byproducts.
-
-
Multi-step Synthesis:
-
Incomplete Chlorination: The presence of partially chlorinated intermediates can be a significant impurity.
-
Hydrolysis of Chloro-intermediates: The dichloro-intermediate can be sensitive to moisture, leading to the formation of hydroxy-chloro impurities.
-
Analytical Control: A robust analytical package, including High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for identifying and quantifying impurities.[3]
Cost-Effectiveness and Starting Material Availability
The economic viability of a large-scale synthesis is a key driver in process development.
-
Starting Material Costs:
-
Substituted N-aminopyridines and 5-aminopyrazoles are key starting materials. Their commercial availability and cost in bulk quantities should be investigated early in the process development.
-
Simple β-dicarbonyl compounds and alkynes are generally inexpensive and readily available.
-
-
Process Mass Intensity (PMI): The PMI, which is the total mass of materials used to produce a certain mass of product, is a good metric for the "greenness" and cost-effectiveness of a process. CDC reactions generally have a lower PMI compared to multi-step routes.
Table 2: Qualitative Cost-Effectiveness Comparison of Synthetic Routes
| Synthetic Route | Starting Material Cost | Number of Steps | Atom Economy | Overall Cost-Effectiveness |
| [3+2] Cycloaddition | Moderate | 1-2 | Good | Good to Excellent |
| Cross-Dehydrogenative Coupling | Moderate | 1 | Excellent | Excellent |
| Multi-step Synthesis | Low to Moderate | 3+ | Moderate | Moderate to Good |
Crystallization and Polymorphism
For solid intermediates, the crystallization process is critical for achieving high purity and for controlling the physical properties of the material, such as crystal form (polymorphism), particle size, and bulk density.
-
Solvent Screening: A thorough solvent screening should be performed to identify suitable crystallization conditions that consistently provide the desired crystalline form with high purity and yield.
-
Polymorph Screening: A polymorphism screen is highly recommended for key intermediates, especially those that are late-stage or the final API. Different polymorphs can have different solubilities, stabilities, and bioavailability.
Protocol: General Crystallization Procedure
-
Dissolve the crude pyrazolo[1,5-a]pyridine intermediate in a suitable solvent at an elevated temperature to achieve a clear solution.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Seeding with a small amount of the desired crystalline form can be beneficial.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Isolate the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Conclusion and Future Outlook
The large-scale synthesis of pyrazolo[1,5-a]pyridine intermediates is a critical step in the development of new medicines. The choice of synthetic route requires a careful evaluation of scalability, safety, cost, and quality considerations. The [3+2] cycloaddition and cross-dehydrogenative coupling reactions represent highly efficient and scalable methods for the construction of this important heterocyclic scaffold. As the demand for green and sustainable chemistry grows, the development of even more efficient and environmentally friendly synthetic methods will continue to be a major focus of research in this field. A thorough understanding of the principles and protocols outlined in this application note will empower researchers and process chemists to successfully navigate the challenges of scaling up the synthesis of pyrazolo[1,5-a]pyridine intermediates, thereby accelerating the journey of new drug candidates from the laboratory to the clinic.
References
-
Al-Azmi, A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182-7193. [Link]
-
Gomha, S. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13861-13871. [Link]
-
Various Authors. (2017-2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Krajewska, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4984. [Link]
-
Various Authors. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(12), 1461-1485. [Link]
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Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
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Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4987. [Link]
-
Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11, 53. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Abstract
Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is a reactive intermediate of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure, incorporating both a biologically relevant pyrazolo[1,5-a]pyridine scaffold and a highly reactive acyl chloride functional group, necessitates stringent and well-understood safety protocols.[1][2] This document provides a detailed guide for the safe handling, storage, and disposal of this compound, intended for laboratory personnel. The protocols outlined herein are grounded in the established principles of handling water-sensitive and corrosive reagents, aiming to mitigate risks and ensure the integrity of both the researcher and the experiment.
Section 1: Hazard Identification and Risk Assessment
The primary challenge in handling this compound lies in its dual-hazard nature. The risk profile is a composite of the characteristics of the pyrazolo[1,5-a]pyridine core and the dominant reactivity of the acyl chloride group.
1.1 Reactivity Hazards: The acyl chloride functional group is the principal source of acute handling risk. Acyl chlorides are highly electrophilic and react vigorously, often violently, with nucleophiles.[3]
-
Reaction with Water: The most critical reactivity hazard is with water and atmospheric moisture. This hydrolysis reaction is strongly exothermic and produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction not only degrades the material but also creates a significant pressure buildup and a corrosive atmosphere if it occurs in a sealed container.
-
Reaction with Other Nucleophiles: It will also react exothermically with alcohols to form esters, and with amines to form amides.[5] Incompatible materials that must be avoided include strong bases, strong oxidizing agents, and alcohols.[5][6]
1.2 Health Hazards: Direct exposure to this compound or its reaction byproducts poses a significant health risk.
-
Corrosivity and Irritation: As with all acyl chlorides, the compound is expected to be severely corrosive to skin, eyes, and the respiratory tract.[4][7] Upon contact with moisture on tissues, it hydrolyzes to release HCl, causing chemical burns and irritation.[8] The parent pyrazolo[1,5-a]pyridine scaffold and its derivatives are also classified as skin and eye irritants.[9][10]
-
Inhalation Toxicity: Inhalation of vapors or aerosols is extremely dangerous. It can cause severe irritation and burns to the nose, throat, and lungs, potentially leading to delayed and life-threatening conditions such as pulmonary edema.[4][11] Symptoms may have a delayed onset of up to 48 hours.[4]
-
Flammability: While the pyrazolo[1,5-a]pyridine core is a solid, many related acyl chlorides are flammable liquids.[11][12] Vapors may be heavier than air and can travel to an ignition source.[11] Therefore, it is crucial to handle the compound away from open flames, sparks, or hot surfaces.[13]
Table 1: Synthesized Hazard Profile
| Hazard Category | Classification | Rationale and Precautionary Statements |
| Acute Toxicity / Inhalation | Category 2/3 (Expected) | Vapors are highly toxic and corrosive to the respiratory tract.[4] P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[14] |
| Skin Corrosion / Irritation | Category 1B/1C (Expected) | Reacts with moisture on the skin to cause severe chemical burns.[7][15] P280: Wear protective gloves/protective clothing/eye protection/face protection. P361: Remove/Take off immediately all contaminated clothing.[14] |
| Serious Eye Damage | Category 1 (Expected) | Causes severe eye burns and permanent damage.[4][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
| Water Reactivity | Category 1 | Reacts violently with water to produce corrosive HCl gas.[3][17] P223: Do not allow contact with water. |
| Flammability | Category 3/4 (Expected) | Combustible solid/liquid. Vapors may be flammable.[11][12] P210: Keep away from heat, sparks, open flames and hot surfaces. – No smoking.[14] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.
2.1 Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction vessels, MUST be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.[17] This is the primary defense against inhalation of corrosive vapors.
-
Inert Atmosphere: For reactions requiring the material to be pure and for long-term storage, the use of a glovebox or Schlenk line is highly recommended to exclude atmospheric moisture.[18]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible, within a 10-second travel distance from the workstation.[6]
2.2 Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on the task being performed. Do not wear PPE outside of the laboratory.
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage/Transport within Lab | Heavy-duty chemical resistant gloves (e.g., Butyl rubber).[17] | Chemical splash goggles.[4] | Flame-retardant lab coat. | Not required if container is sealed. |
| Weighing/Dispensing | Double-gloving: Inner nitrile gloves, outer Butyl rubber gloves.[11] | Chemical splash goggles AND a full-face shield.[17] | Flame-retardant, chemical-resistant apron over a lab coat. | Not required if performed in a certified fume hood. |
| Active Use in Reaction | Double-gloving as above. | Chemical splash goggles AND a full-face shield. | Flame-retardant, chemical-resistant apron over a lab coat. | Use of a full-face respirator with an acid gas cartridge is recommended as a backup to the fume hood.[8][13] |
| Spill Cleanup | Heavy-duty Butyl or Viton® gloves.[11] | Full-face respirator with acid gas cartridge. | Full chemical-resistant suit (e.g., Tychem®).[11] | Mandatory: Self-Contained Breathing Apparatus (SCBA) for large spills.[7] |
Section 3: Storage and Handling Protocols
Adherence to strict, standardized protocols is essential for the safe and effective use of this reagent.
3.1 Storage Protocol: Proper storage is paramount to maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store in the original manufacturer's container, which is designed for reactive materials. If repackaging is necessary, use a clean, dry, glass bottle with a PTFE-lined cap.[18]
-
Atmosphere: For long-term storage, flush the container headspace with an inert gas (e.g., nitrogen or argon) before sealing.[18]
-
Sealing: Secure the cap tightly. For added protection against moisture ingress, wrap the cap and neck of the bottle with Parafilm® or electrical tape.[19]
-
Location: Store in a dedicated, ventilated corrosives cabinet, away from incompatible materials like bases, oxidizers, and protic solvents.[19] The storage area must be cool and dry.[5]
-
Secondary Containment: Place the primary container inside a secondary, chemically resistant container (like a polyethylene tub) containing an inert absorbent material such as vermiculite.[19]
3.2 Experimental Handling Protocol: This workflow minimizes exposure and preserves the reagent's reactivity.
Caption: Standard workflow for handling this compound.
Section 4: Emergency Procedures
Develop and post written emergency plans before beginning work.[4]
4.1 Personnel Exposure: Immediate and decisive action is required.
-
Skin Contact: Immediately go to the nearest safety shower.[4] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[11] Seek immediate medical attention. Do not apply ointments.[4]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes at an eyewash station, holding the eyelids open.[11] Remove contact lenses if possible. Seek immediate medical attention.[17]
-
Inhalation: Immediately move the affected person to fresh air.[17] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[17] Seek immediate medical attention. Symptoms can be delayed; medical observation for 24-48 hours is strongly recommended.[4]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Seek immediate medical attention.[7]
4.2 Spills and Leaks: The response depends on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.[11] Do not dispose of it down the drain or in regular trash.[20]
5.1 Unused or Degraded Reagent:
-
Keep the material in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Waste: this compound, Corrosive, Water-Reactive."
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
5.2 Contaminated Solid Waste:
-
This includes used gloves, absorbent pads, weighing paper, and contaminated silica gel.
-
Place these materials immediately into a designated, labeled, heavy-duty plastic bag or a lined, sealable container.[21]
-
Do not mix with other waste streams. Keep the container closed when not in use.
5.3 Quenching and Aqueous Waste:
-
Small amounts of residual material in reaction flasks should be cautiously quenched before cleaning. This should be done in a fume hood.
-
Protocol:
-
Cool the flask in an ice bath.
-
Slowly add a non-protic, inert solvent like THF or Dichloromethane to dilute the residue.
-
While stirring, slowly add a less reactive alcohol, such as isopropanol, dropwise.
-
Once the reaction subsides, very slowly add water to complete the hydrolysis.
-
Neutralize the resulting acidic solution with a base like sodium bicarbonate.
-
The final aqueous solution should be collected in a designated hazardous waste container for aqueous corrosive waste.
-
Conclusion
This compound is a valuable research tool, but its potent reactivity demands the highest level of respect and caution. By understanding its chemical nature and rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can effectively mitigate the associated risks. A proactive safety culture, where every step is considered and every risk is assessed, is the foundation of successful and safe scientific discovery.
References
- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Fisher Scientific. (2009, August 24). SAFETY DATA SHEET - Hydrochloric acid.
-
Reddit. (2023, July 31). Acetyl Chloride Storage : r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine ROTIPURAN® ≥99 %, p.a., ACS. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet. Retrieved from [Link]
-
Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
-
Nature. (2023, April 1). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Retrieved from [Link]
-
The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Welcome to the technical support guide for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, purity, and consistency.
The synthesis of this compound is fundamentally a two-stage process. First, the core heterocyclic system, Pyrazolo[1,5-a]pyridine-3-carboxylic acid, is constructed. This is typically achieved through a cyclocondensation reaction. The second stage involves the conversion of the carboxylic acid to the highly reactive acyl chloride, a crucial intermediate for further derivatization in drug discovery programs. This guide addresses potential pitfalls in both stages of this synthetic sequence.
Synthetic Workflow Overview
The overall synthetic pathway involves the initial formation of the carboxylic acid precursor followed by its conversion to the target acyl chloride.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve problems.
Stage 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Question 1: My cyclocondensation reaction to form the Pyrazolo[1,5-a]pyridine core has a low yield or fails completely. What are the common causes and solutions?
Low yields in this step are often traced back to three areas: reagent quality, reaction conditions, and side reactions.
Probable Causes & Solutions:
-
Reagent Purity: The N-aminopyridinium salt precursor can be hygroscopic or degrade upon storage. Ensure it is dry and pure before use. Similarly, the β-ketoester should be of high purity, as contaminants can lead to undesired side products.
-
Reaction Conditions: The choice of solvent and base/acid catalyst is critical. While various conditions are reported, acetic acid is often used to promote the reaction, sometimes requiring elevated temperatures.[1][2] If the reaction is sluggish, a systematic optimization of temperature and reaction time is recommended. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that can lead to degradation.
-
Side Reactions: The formation of isomers or other by-products can be a significant issue. The regioselectivity of the cyclization is dependent on the electronic and steric properties of the precursors.[3] Fine-tuning the reaction conditions, such as using a milder acid catalyst, may favor the desired isomer.[3]
| Parameter | Recommendation | Rationale |
| Solvent | Acetic Acid or Ethanol[1] | Provides a slightly acidic medium that can catalyze the initial condensation and subsequent cyclization. |
| Temperature | 80°C to Reflux | The reaction often requires thermal energy to overcome the activation barrier for cyclization. Start at a lower temperature and gradually increase if necessary. |
| Monitoring | TLC (e.g., 1:1 Hexanes:EtOAc) | Allows for real-time tracking of the consumption of starting materials and the formation of the product, preventing over-running the reaction. |
| Atmosphere | Inert (N₂ or Ar) | While some protocols use air, an inert atmosphere can prevent oxidative side reactions, especially if the substrates are sensitive.[2] |
Stage 2: Synthesis of this compound
Question 2: I see unreacted carboxylic acid in my final product after reacting with thionyl chloride (SOCl₂). How can I ensure complete conversion?
Incomplete conversion is a common issue when converting carboxylic acids to acyl chlorides. The problem usually lies with reagent stoichiometry, reaction conditions, or the presence of inhibitors.
Probable Causes & Solutions:
-
Stoichiometry: Thionyl chloride is volatile (boiling point ~76°C) and can be consumed by trace amounts of water. Using a slight excess (1.5 to 2.0 equivalents) is common practice to ensure the reaction goes to completion. For larger scales, a larger excess may be required.
-
Reaction Temperature & Time: The reaction is typically performed at reflux in neat thionyl chloride or a high-boiling inert solvent like toluene.[4] Ensure the reaction is heated sufficiently (typically 70-80°C) for an adequate duration (2-4 hours is common). Monitor by quenching a small aliquot with methanol, which converts the acyl chloride to a methyl ester, and analyzing the mixture by TLC or LC-MS to confirm the disappearance of the starting acid.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent. Add one or two drops of DMF to the reaction mixture.
Question 3: My final product is a dark, tarry substance instead of the expected solid. What causes this degradation?
Product degradation often points to excessive heat or the presence of reactive impurities. Pyrazolo[1,5-a]pyridine systems can be sensitive to harsh conditions.
Probable Causes & Solutions:
-
Excessive Temperature: While reflux is necessary, prolonged heating at very high temperatures can cause decomposition. Once the reaction is complete (as determined by monitoring), it is crucial to remove the heat source promptly.
-
Moisture Contamination: The most critical factor is the rigorous exclusion of moisture. Acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid. This reaction is exothermic and can promote further degradation. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Purification Issues: The workup is critical. Excess thionyl chloride must be thoroughly removed, as residual amounts can cause issues in subsequent steps. This is typically done by distillation under reduced pressure. Co-evaporation with an inert solvent like toluene can help remove the last traces.
Question 4: How do I properly isolate, purify, and store the final product?
This compound is a reactive intermediate that must be handled carefully.
Isolation and Purification:
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. Use a trap containing a base (e.g., NaOH solution) to neutralize the toxic SOCl₂ and HCl vapors.
-
Co-evaporation: Add anhydrous toluene to the crude residue and evaporate it again under reduced pressure. Repeat this process 2-3 times to ensure all volatile impurities are removed.
-
Purification: The crude product is often of sufficient purity for the next step. If further purification is needed, recrystallization from a non-protic solvent (e.g., hexanes/dichloromethane) under an inert atmosphere may be possible, but care must be taken to avoid decomposition. The product is a solid, which simplifies isolation by filtration.[5]
Storage:
-
The product is moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere (N₂ or Ar) at low temperatures (0-4°C) to minimize degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of converting a carboxylic acid to an acyl chloride with thionyl chloride?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen first attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[6][7]
Caption: Simplified mechanism for the reaction of a carboxylic acid with thionyl chloride.
Q2: Which chlorinating agent is best: thionyl chloride, oxalyl chloride, or phosphorus pentachloride?
The choice depends on the substrate's sensitivity, the desired reaction conditions, and the ease of purification.
| Reagent | Formula | Pros | Cons | Best For... |
| Thionyl Chloride | SOCl₂ | Inexpensive; byproducts (SO₂, HCl) are gaseous, simplifying workup.[8] | Reaction is often run at reflux, which may not be suitable for heat-sensitive substrates. | General-purpose, scalable syntheses.[9] |
| Oxalyl Chloride | (COCl)₂ | Milder conditions (often room temp); byproducts (CO, CO₂, HCl) are gaseous.[4] | More expensive; highly toxic. | Acid-sensitive or heat-sensitive substrates.[4] |
| Phosphorus Pentachloride | PCl₅ | Highly reactive. | Solid reagent, can be difficult to handle; byproduct (POCl₃) is a high-boiling liquid, complicating purification.[8] | When other, milder reagents fail. |
For the synthesis of this compound, thionyl chloride is generally the most practical and cost-effective choice, assuming the heterocyclic core is stable to reflux conditions.
Q3: How can I confirm the successful synthesis of this compound?
Standard analytical techniques are used:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹).
-
¹H NMR Spectroscopy: The proton alpha to the carbonyl group may show a slight downfield shift compared to the starting carboxylic acid. The key is the disappearance of the acidic proton (COOH) peak, which is often very broad.
-
Mass Spectrometry (MS): Derivatization is often the easiest method for confirmation. Quench a small sample with a nucleophile like methanol or a simple amine (e.g., benzylamine) and analyze the resulting ester or amide by LC-MS to confirm the expected molecular weight.
Q4: What are the critical safety precautions when working with thionyl chloride?
Thionyl chloride is corrosive, toxic, and reacts violently with water. Always handle it with extreme caution.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Quenching: Never add water directly to thionyl chloride. To quench excess reagent or clean glassware, slowly add it to a stirred, ice-cold solution of a weak base like sodium bicarbonate or to an alcohol like isopropanol.
-
Inhalation Hazard: The vapors (SOCl₂ and its decomposition products HCl and SO₂) are highly toxic and corrosive to the respiratory tract. Avoid inhalation at all costs.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for your specific substrates and laboratory conditions.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid
(Adapted from related cyclocondensation methodologies)[1][2]
-
To a solution of the appropriate N-amino-2-halopyridinium salt (1.0 eq) in ethanol (5 mL per mmol of salt) is added ethyl 2-formyl-3-oxobutanoate (1.1 eq).
-
Add acetic acid (6.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-90°C) under an oxygen or air atmosphere for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The resulting crude ethyl ester is then saponified. Dissolve the crude ester in a mixture of THF/water (2:1) and add lithium hydroxide (LiOH, 2.0 eq).
-
Stir at room temperature for 4-6 hours until the ester is fully consumed (monitor by TLC).
-
Concentrate the mixture to remove THF, dilute with water, and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Protocol 2: Synthesis of this compound
(General procedure for acid chloride formation)[4][9]
-
Place the dry Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (SOCl₂, 5.0 eq, or enough to ensure easy stirring) to the flask via a syringe.
-
Add one drop of anhydrous DMF to the suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. The solid should gradually dissolve as it reacts.
-
Maintain the reflux for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and a clear solution is obtained.
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (use a base trap).
-
Add anhydrous toluene (2 x 10 mL) and remove under reduced pressure each time to azeotropically remove any remaining traces of SOCl₂.
-
The resulting solid is the crude this compound, which can be used directly in the next step or stored carefully under an inert atmosphere.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Khodja, A. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Sławiński, J., et al. (2021).
- Saldías, C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1074.
- Reddy, B. R., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Organic & Inorganic Chemistry, 2(2).
- Shaaban, M. R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1881.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- Al-dujaili, A. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13847–13856.
- Al-dujaili, A. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13847–13856.
- Al-dujaili, A. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(17), 3175.
- Sikdar, S., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Molecules, 26(9), 2694.
- Ghorab, M. M., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 13(1), 2816-2828.
- BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Retrieved from a relevant technical blog or support page. (Note: A direct link was not available in the search results, but the content is based on general chemical principles found in similar resources).
- ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. (General reference for current synthetic methodologies).
- Sławiński, J., et al. (2022).
- Comprehensive Organic Chemistry Transformations, 2nd ed.; Larock, R. C., Ed.; VCH: New York, 1999. (General textbook reference).
- Al-Zaydi, K. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(10), 1954-1963.
- Kendall, J. D., et al. (n.d.). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
Sources
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- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. 2-Chloropyridine-3-carbonyl chloride 98 49609-84-9 [sigmaaldrich.com]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Pyrazolo[1,5-a]pyridine-3-carbonyl chloride Acylations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during acylation experiments. Our goal is to explain the causality behind experimental outcomes and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and a step-by-step guide to mitigate the problem.
Q1: My acylation reaction is sluggish, and the starting material is not fully consumed. What are the likely causes?
A1: Incomplete conversion is a common issue, often stemming from the nucleophilicity of your substrate or suboptimal reaction conditions. This compound is a reactive acylating agent, but its efficiency is highly dependent on the electronic and steric nature of the nucleophile.
-
Low Substrate Nucleophilicity: Heterocyclic amines or sterically hindered alcohols can be poor nucleophiles. The lone pair of electrons on a nitrogen atom within an aromatic system, for instance, may be delocalized, reducing its nucleophilicity.[1]
-
Poor Solubility: If your substrate or the this compound is not fully dissolved, the reaction will be slow and incomplete. This is a common problem with complex heterocyclic systems.[1]
-
Inadequate Base: The acylation reaction produces hydrochloric acid (HCl), which can protonate your nucleophile, rendering it unreactive.[2] An appropriate base is crucial to neutralize the HCl as it forms.
Troubleshooting Steps:
-
Assess Substrate Reactivity: If you are acylating a weakly nucleophilic amine or alcohol, consider more forcing conditions. This may include heating the reaction or using a stronger, non-nucleophilic base to deprotonate the substrate in situ. For example, using sodium hydride (NaH) or n-butyllithium (nBuLi) to deprotonate the nucleophile before adding the acyl chloride can significantly improve reaction rates.[1]
-
Optimize Solvent and Temperature:
-
Screen solvents to ensure all reactants are fully dissolved. Aprotic solvents like anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices.[3]
-
Gentle heating (e.g., 40-60 °C) can often accelerate the reaction without promoting significant side reactions. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
-
Choice of Base:
-
For standard acylations, tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often sufficient.
-
Pyridine can also be used as a base and sometimes as a nucleophilic catalyst.
-
Ensure at least one equivalent of base is used to scavenge the HCl produced.
-
Q2: I am observing a significant amount of Pyrazolo[1,5-a]pyridine-3-carboxylic acid as a byproduct. How can I prevent this?
A2: The formation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 25940-35-6) is a clear indication of hydrolysis of the starting acyl chloride. Acyl chlorides are highly susceptible to reaction with water.[4][5] This is the most common side reaction.
Causality: The carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it very reactive towards nucleophiles, including water.[6][7]
Mitigation Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware must be rigorously dried before use. Oven-drying (at >120 °C for several hours) or flame-drying under vacuum are standard procedures. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilling the solvent over an appropriate drying agent is recommended.
-
Reagent Handling:
-
Handle this compound in a glove box or under a positive pressure of inert gas.
-
Ensure your nucleophile and any other reagents are also anhydrous.
-
-
Reaction Setup: Assemble your reaction under an inert atmosphere. A simple balloon of nitrogen or argon is often sufficient to prevent atmospheric moisture from entering the flask.
Q3: My desired product is contaminated with an unexpected ester. What is the source?
A3: The formation of a methyl or ethyl ester of Pyrazolo[1,5-a]pyridine-3-carboxylic acid points to a reaction with an alcohol. Acyl chlorides react readily with alcohols to form esters, often faster than with less nucleophilic substrates.[2][8]
Potential Sources:
-
Solvent: If you are using an alcohol (e.g., methanol, ethanol) as the solvent, it will compete with your intended nucleophile.
-
Impurity: Your starting materials or other reagents may be contaminated with alcohol. For example, some grades of chloroform can contain ethanol as a stabilizer.
-
TLC Analysis Quench: A common mistake is to quench a small aliquot of the reaction mixture for TLC analysis with methanol. This will rapidly convert any unreacted acyl chloride to the methyl ester, which can be misinterpreted as a side product in the reaction itself.[3]
Corrective Actions:
-
Use Aprotic Solvents: Switch to a non-alcoholic, aprotic solvent like DCM, THF, or acetonitrile.
-
Verify Reagent Purity: Ensure all reagents are free from alcohol contamination.
-
Careful Reaction Monitoring: When monitoring by TLC, be aware of how you are preparing your sample. Quenching with a small amount of water is preferable if you are trying to distinguish between the acyl chloride and the hydrolyzed acid.
Q4: I am observing higher molecular weight byproducts. Could this be a Friedel-Crafts self-acylation reaction?
A4: Yes, this is a distinct possibility. The Pyrazolo[1,5-a]pyridine ring system is electron-rich and can act as a nucleophile in a Friedel-Crafts-type reaction. One molecule of this compound can acylate the electron-rich ring of another molecule. This is particularly problematic under conditions that promote the formation of the highly reactive acylium ion.
Mechanistic Considerations:
-
Lewis Acid Catalysis: If your reaction conditions include a Lewis acid (e.g., AlCl₃, FeCl₃), you are actively promoting the formation of the acylium ion (R-C≡O⁺), a potent electrophile for Friedel-Crafts reactions.[9]
-
Thermal Conditions: High reaction temperatures can also facilitate self-acylation, even without an explicit catalyst.
-
Regioselectivity: The acylation will likely occur at the most electron-rich positions of the Pyrazolo[1,5-a]pyridine ring, which can lead to a mixture of isomers. For the related imidazo[1,2-a]pyridine system, acylation often occurs at the C3 position if unsubstituted, but can occur at other positions on the pyridine ring as well.[9][10]
Preventative Measures:
-
Avoid Lewis Acids: If possible, avoid using Lewis acid catalysts. If one is required for your desired transformation, use it at the lowest possible temperature and consider a less reactive catalyst.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of self-acylation.
-
Order of Addition: Add the this compound slowly to a solution of your nucleophile. This maintains a low concentration of the acyl chloride, minimizing the chance of self-reaction.
Troubleshooting Guide: Quick Reference
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Low substrate nucleophilicity.[1]2. Poor solubility.[1]3. Insufficient base.[2] | 1. Use a stronger base (e.g., NaH) to pre-deprotonate the nucleophile.2. Screen for a better solvent; gently heat the reaction.3. Use at least 1 equivalent of a non-nucleophilic base (e.g., NEt₃, DIPEA). |
| Major Byproduct is Carboxylic Acid | Hydrolysis of acyl chloride by moisture.[5][6] | 1. Rigorously dry all glassware and reagents.2. Use anhydrous solvents.3. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Ester Byproduct | Reaction with alcohol solvent or impurity.[8] | 1. Use aprotic solvents (DCM, THF, DMF).2. Check purity of all reagents.3. Be cautious when preparing TLC samples; avoid quenching with MeOH. |
| High MW Byproducts Observed | Friedel-Crafts self-acylation. | 1. Avoid or use catalytic amounts of Lewis acids.2. Maintain low reaction temperatures.3. Add the acyl chloride slowly to the nucleophile solution. |
| Isomeric Products | Isomerization of the heterocyclic core.[11] | 1. Use milder reaction conditions (lower temperature, weaker base).2. Avoid strong acids or bases which can catalyze isomerization. |
Visualizing Side Reaction Pathways
The following diagram illustrates the desired acylation pathway versus the most common side reactions.
Caption: Key reaction pathways for this compound.
Validated Experimental Protocols
These protocols are designed to be self-validating by incorporating steps to minimize common side reactions.
Protocol 1: General Acylation of a Primary Amine
This protocol emphasizes anhydrous conditions to prevent hydrolysis.
-
Preparation: Under an inert atmosphere (N₂), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) dropwise.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Maintaining a low temperature helps control the exotherm and reduces side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To prepare a sample, withdraw a small aliquot, quench with a few drops of water, dilute with ethyl acetate, and spot on a TLC plate. The water quench will convert any remaining acyl chloride to the more polar carboxylic acid, making it easy to track its disappearance.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Troubleshooting Workflow Diagram
Use this workflow to diagnose and solve issues with your acylation reactions.
Caption: A logical workflow for troubleshooting acylation reactions.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information.[Link]
-
Acyl Chlorides. Save My Exams.[Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.[Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.[Link]
-
Relative Ease of Hydrolysis. Save My Exams.[Link]
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.[Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate.[Link]
-
33.3 Acyl chlorides. CIE A-Level Chemistry.[Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.[Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Center for Biotechnology Information.[Link]
-
Acylation of N-Aryl systems using acyl chlorides. Reddit.[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information.[Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed.[Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate.[Link]
-
Overview of Acylation Reactions and Acyl Chlorides. YouTube.[Link]
-
Acylation (Acyl Chlorides). Tuttee Academy.[Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.[Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Center for Biotechnology Information.[Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.[Link]
-
Reactivity of Pyridine-N-Oxide. YouTube.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information.[Link]
-
Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives. Journal of Synthetic Chemistry.[Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.[Link]
-
Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. YouTube.[Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Center for Biotechnology Information.[Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.[Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.[Link]
Sources
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- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 9. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the stability and decomposition of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Welcome to the technical support resource for Pyrazolo[1,5-a]pyridine-3-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and utilizing this reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability of the compound and the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound is fuming. Is this normal?
A1: Yes, slight fuming upon opening is common for reactive acyl chlorides. This is due to the compound reacting with atmospheric moisture to produce hydrogen chloride (HCl) gas.[1][2] However, excessive fuming may indicate improper storage or a compromised container seal. Always handle this reagent in a well-ventilated fume hood.
Q2: What is the primary degradation product I should be aware of?
A2: The most common degradation product is Pyrazolo[1,5-a]pyridine-3-carboxylic acid, formed via hydrolysis.[2] The presence of this impurity can significantly impact the yield and purity of your desired product in subsequent reactions.
Q3: Can I use an alcohol-based solvent for my reaction with this compound?
A3: It is highly discouraged to use alcohol-based solvents unless the alcohol is the intended nucleophile for ester formation. Acyl chlorides react readily with alcohols to form esters, which would be a competing side reaction.[1] For reactions with other nucleophiles, such as amines, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended.
Q4: How should I properly store this reagent for long-term stability?
A4: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry environment, such as a desiccator.[1] This minimizes exposure to moisture and slows down the hydrolysis process.
Q5: My reaction is not going to completion, even with an excess of the amine nucleophile. What could be the issue?
A5: A common issue is the in-situ formation of HCl as a byproduct of the amidation reaction. This HCl can protonate your amine nucleophile, rendering it unreactive.[3][] The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl and drive the reaction to completion.[3][]
II. Troubleshooting In-Depth Guides
Guide 1: Investigating Inconsistent Product Yields and Purity
Low or inconsistent yields are often traced back to the degradation of the starting acyl chloride or suboptimal reaction conditions.
Issue: Significant amounts of Pyrazolo[1,5-a]pyridine-3-carboxylic acid are observed in the crude reaction mixture by LC-MS or ¹H NMR.
Root Cause Analysis and Solutions:
-
Moisture Contamination: The primary culprit is often the hydrolysis of the highly reactive acyl chloride.
-
Preventative Measures:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles over molecular sieves are recommended.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Reagent Handling: Handle this compound in a glovebox or under a stream of inert gas. Minimize the time the reagent bottle is open to the atmosphere.
-
-
Issue: The formation of an unexpected byproduct with a molecular weight corresponding to the anhydride of Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Root Cause Analysis and Solutions:
-
Partial Hydrolysis and Subsequent Reaction: If a portion of the acyl chloride hydrolyzes to the carboxylic acid, this can then react with another molecule of the acyl chloride to form the anhydride.
-
Preventative Measures:
-
Strict adherence to anhydrous conditions is paramount.
-
Consider adding the acyl chloride solution dropwise to the reaction mixture to minimize its concentration at any given time, which can reduce the likelihood of this side reaction.
-
-
Experimental Workflow to Minimize Hydrolysis:
Caption: Workflow to minimize hydrolysis.
Guide 2: Addressing Challenges in Amide and Ester Synthesis
The success of amide and ester bond formation hinges on the nucleophilicity of the reacting partner and effective management of byproducts.
Issue: Incomplete conversion during amide bond formation with a weakly nucleophilic amine.
Root Cause Analysis and Solutions:
-
Low Nucleophilicity: Anilines with electron-withdrawing groups or sterically hindered amines may react slowly.
-
Optimization Strategies:
-
Temperature: While starting the reaction at 0°C is recommended to control the initial exotherm, a gradual increase in temperature may be necessary to drive the reaction to completion.
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of less reactive nucleophiles.
-
Activation: For particularly challenging couplings, consider converting the carboxylic acid to a more reactive activated ester using coupling agents like HATU or HOBt, as an alternative to the acyl chloride.[3]
-
-
Issue: Formation of colored impurities during the reaction.
Root Cause Analysis and Solutions:
-
Thermal Decomposition: The pyrazolo[1,5-a]pyridine ring system is generally stable, but prolonged heating at high temperatures in the presence of acids or bases can lead to decomposition.
-
Optimization Strategies:
-
Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Minimize reaction time by closely monitoring the reaction progress.
-
Ensure efficient stirring to prevent localized overheating.
-
-
Decision Tree for Amide/Ester Synthesis Troubleshooting:
Caption: Troubleshooting amide/ester synthesis.
III. Stability and Decomposition Profile
Decomposition Pathways:
-
Hydrolysis: The most significant decomposition pathway is the reaction with water to form Pyrazolo[1,5-a]pyridine-3-carboxylic acid and HCl. This reaction is typically rapid and exothermic.
-
Thermal Decomposition: At elevated temperatures, decomposition may occur. While the precise products are not documented, potential pathways could involve decarboxylation or rearrangement of the heterocyclic ring, though this would likely require harsh conditions.
Factors Influencing Stability:
| Parameter | Impact on Stability | Rationale |
| Moisture | High | Acyl chlorides are highly susceptible to nucleophilic attack by water. |
| Temperature | Moderate | Higher temperatures accelerate the rate of hydrolysis and potential thermal decomposition. |
| pH | High | Basic conditions can accelerate hydrolysis. Acidic conditions can catalyze other side reactions. |
| Light | Low | While not extensively documented, storage in a dark container is a good general practice. |
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM, THF).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) and stir the solution at room temperature for 10 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of this compound from the Carboxylic Acid
-
In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of carboxylic acid).[2]
-
Heat the mixture to reflux (typically around 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.
-
The resulting crude this compound can often be used directly in the next step without further purification. If purification is necessary, it should be done with care due to the compound's reactivity, for example, by vacuum distillation if thermally stable, or by crystallization from a non-protic solvent.
V. References
-
ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]
-
ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved from [Link]
Sources
Optimizing reaction conditions for pyrazolo[1,5-a]pyridine amide formation
Welcome to the technical support center for the synthesis and optimization of pyrazolo[1,5-a]pyridine amides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged scaffold. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing field-proven insights to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of pyrazolo[1,5-a]pyridine amides.
Q1: What is the most common strategy for forming the pyrazolo[1,5-a]pyridine amide bond?
The most prevalent and versatile method is the direct coupling of a pyrazolo[1,5-a]pyridine-carboxylic acid (or its ester, which is subsequently hydrolyzed) with a desired amine. This is achieved using standard peptide coupling reagents. A common strategy involves activating the carboxylic acid using benzotriazole derivatives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole).[1][2]
Q2: How is the core pyrazolo[1,5-a]pyridine scaffold typically synthesized?
The foundational approach involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[2][3] The choice of the 1,3-biselectrophile (e.g., β-diketones, β-ketoesters, or enaminones) allows for the introduction of diverse substituents at various positions on the pyrimidine ring.[2][3] Microwave-assisted synthesis has been shown to accelerate this process and improve yields.[3]
Q3: Which solvents are recommended for the amide coupling step?
The choice of solvent is critical and depends on the solubility of your substrates and reagents. Common aprotic polar solvents are preferred.
-
N,N-Dimethylformamide (DMF) is widely used due to its excellent solvating properties for a broad range of reactants.
-
Dichloromethane (DCM) is another common choice, particularly for reactions run at or below room temperature.
-
Tetrahydrofuran (THF) can also be employed.[2] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze activated intermediates and deactivate coupling reagents.
Q4: My starting carboxylic acid is not very reactive. What can I do?
For unreactive carboxylic acids, consider converting the acid to a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and will react readily with the amine, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental failures in a detailed question-and-answer format.
Scenario 1: Low to No Product Yield
Q: My TLC/LC-MS analysis shows mostly unreacted starting materials after running the coupling reaction overnight. What went wrong?
This is a common and frustrating issue that typically points to a failure in the carboxylic acid activation step or the subsequent nucleophilic attack by the amine.
A: Root Cause Analysis & Solutions
-
Inactive Coupling Reagent:
-
The "Why": Many common coupling reagents, especially carbodiimides (EDCI) and uronium/phosphonium salts (HATU, HBTU), are highly sensitive to moisture. Water will readily hydrolyze the reagent, rendering it incapable of activating your carboxylic acid.
-
The Fix:
-
Always store coupling reagents in a desiccator.
-
Use fresh, anhydrous solvents. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents.
-
If you suspect your reagent is old or has been improperly stored, it is best to use a fresh bottle.
-
-
-
Inefficient Carboxylic Acid Activation:
-
The "Why": The carboxylic acid must first be converted into a highly reactive intermediate (e.g., an O-acylisourea ester with EDCI or an activated ester with HATU) for the amine to attack. If this activation is slow or reversible, the overall reaction will fail. Steric hindrance around the carboxylic acid can significantly impede this step.
-
The Fix:
-
Additives are Key: When using EDCI, always include an additive like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole). These trap the initial activated intermediate to form a more stable, yet highly reactive, activated ester, which is less prone to side reactions like N-acylurea formation.[2]
-
Switch Reagents: For sterically hindered acids, a more potent coupling reagent may be necessary. Phosphonium-based reagents like PyBOP are often effective in challenging cases.
-
Temperature Increase: Gently warming the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but must be done cautiously to avoid side reactions.
-
-
-
Incorrect Base or Stoichiometry:
-
The "Why": The coupling reaction generates acidic byproducts. A non-nucleophilic organic base (e.g., DIPEA or TEA) is required to neutralize these acids and drive the reaction forward. Using an incorrect amount or type of base can stall the reaction.
-
The Fix: Typically, 2-3 equivalents of base are used. Ensure the base is not sterically hindering the reaction site and is added portion-wise to control the reaction's exothermicity.
-
Caption: Decision tree for troubleshooting low product yield.
Scenario 2: Complex Reaction Mixture & Side Products
Q: My reaction seems to work, but the TLC plate is a mess, showing multiple spots. What are these impurities?
A complex reaction mixture indicates the formation of side products, which complicates purification and lowers the yield of the desired amide.
A: Root Cause Analysis & Solutions
-
N-Acylurea Formation (with Carbodiimides):
-
The "Why": The O-acylisourea intermediate formed from the reaction of a carboxylic acid with EDCI is highly reactive. If it is not quickly intercepted by the amine, it can rearrange via an intramolecular acyl transfer to form a very stable N-acylurea byproduct. This byproduct is often difficult to remove.
-
The Fix: As mentioned previously, the use of HOBt or HOAt is the most effective solution. They act as nucleophilic traps, converting the O-acylisourea into an activated ester that is not prone to this rearrangement.
-
-
Epimerization/Racemization:
-
The "Why": If your carboxylic acid contains a chiral center at the α-position, the activation process can lead to the abstraction of the α-proton, causing epimerization. This results in a diastereomeric mixture of products, which can be very difficult to separate.
-
The Fix: Additives like HOBt are known to suppress racemization. For highly sensitive substrates, using HOAt or switching to a coupling reagent known for low racemization potential (e.g., COMU) is recommended. Running the reaction at lower temperatures (e.g., 0 °C) also helps minimize this side reaction.
-
-
Side Reactions on the Heterocycle:
-
The "Why": The pyrazolo[1,5-a]pyridine core itself has nucleophilic and electrophilic sites. Under certain conditions, particularly with highly reactive intermediates or harsh conditions (e.g., high heat), undesired reactions can occur on the ring system. For example, the pyrazole nitrogen can sometimes compete as a nucleophile.[2]
-
The Fix: Use the mildest possible conditions. Avoid excessive heat. Ensure that the amine coupling partner is a significantly better nucleophile than any site on the core heterocycle. Protecting groups on the heterocycle may be necessary in extreme cases, though this adds steps to the synthesis.
-
Caption: Standard experimental workflow for amide bond formation.
Scenario 3: Difficulty in Product Purification
Q: I have a decent crude yield, but I'm struggling to isolate a pure product. It either streaks on the silica column or co-elutes with byproducts.
Purification is often the bottleneck in synthetic chemistry. Understanding the nature of your impurities is the key to designing an effective purification strategy.
A: Root Cause Analysis & Solutions
-
Contamination with Coupling Byproducts:
-
The "Why": Byproducts from coupling reagents (e.g., HOBt, N,N'-dicyclohexylurea (DCU) if using DCC, or the aforementioned N-acylurea) can have polarities similar to your product, leading to co-elution.
-
The Fix:
-
Aqueous Wash: A thorough aqueous workup is essential. Washing the organic layer with a mild acid (e.g., 1M HCl or citric acid) will remove basic impurities like leftover amine and DIPEA. A subsequent wash with a mild base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and HOBt.
-
Precipitation/Trituration: If a non-polar byproduct like DCU is formed, it will often precipitate out of solvents like DCM or ethyl acetate and can be removed by filtration. Triturating the crude material with a solvent in which your product is sparingly soluble (like diethyl ether) can wash away more soluble impurities.
-
-
-
Poor Chromatographic Behavior:
-
The "Why": Amides, especially those on nitrogen-rich heterocycles, can be quite polar and may interact strongly with the acidic silica gel, causing streaking or irreversible binding.
-
The Fix:
-
Modify the Eluent: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or a few drops of ammonium hydroxide to your mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Switch Stationary Phase: If problems persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is also an excellent option for purifying polar compounds.
-
-
| Reagent | Class | Activator Type | Common Byproducts | Key Considerations |
| EDCI | Carbodiimide | O-Acylisourea | Water-soluble urea | Use with HOBt to prevent N-acylurea formation and racemization.[1] |
| HATU | Uronium Salt | Activated Ester | Water-soluble | Highly efficient and fast, but more expensive. Can be sensitive to moisture.[2] |
| PyBOP | Phosphonium Salt | Activated Ester | Phosphine oxide | Very effective for hindered couplings. Byproduct can sometimes be tricky to remove. |
| SOCl₂ | Acyl Halide Former | Acyl Chloride | SO₂, HCl | Highly reactive, not suitable for sensitive substrates. Requires a base scavenger. |
References
-
Gniadkowska, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6666. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(19), 5899. [Link]
-
Ge, D., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289-15303. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 295-325. [Link]
-
Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28, 1227-1237. [Link]
-
El-borai, M. A., et al. (2009). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][3][4]triazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(10), 2716-2725. [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Purification Challenges of Polar Pyrazolo[1,5-a]pyridine Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine compounds. This scaffold is of significant interest in medicinal chemistry, but its inherent polarity and basicity often present considerable purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles encountered during the purification of these heterocyclic systems.
Q1: Why does my polar pyrazolo[1,5-a]pyridine compound streak badly or not move from the baseline on a standard silica gel column?
A: This is the most frequent issue and stems from two primary properties of your molecule. First, the high polarity causes strong adsorption to the polar silica gel stationary phase. Second, the basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This strong, often irreversible, binding leads to significant peak tailing, streaking, or complete retention at the origin.[1]
Q2: I tried switching to reversed-phase (e.g., C18) chromatography, but my compound elutes in the void volume. What's happening?
A: This is the opposite problem. Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules, like many pyrazolo[1,5-a]pyridine derivatives, have very little affinity for the non-polar C18 stationary phase and are flushed out with the highly polar mobile phase, resulting in no retention or separation.
Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[2][3] If your pyrazolo[1,5-a]pyridine derivative has acid-labile functional groups, prolonged exposure to the silica surface can lead to decomposition and low recovery.
Q4: What are the best general-purpose starting points for purifying these compounds?
A: For initial screening, begin with Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane (DCM) and methanol (MeOH). If streaking is observed, add 1-2% of triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase.[4][5] This will help to mask the acidic silanol sites and improve the peak shape.[4][6]
In-Depth Troubleshooting Guides
When standard methods fail, a more tailored approach is necessary. The following guides provide detailed protocols for advanced purification strategies.
Guide 1: Optimizing Normal-Phase Chromatography for Basic Compounds
Issue: Severe peak tailing and poor recovery on standard silica gel, even with polar mobile phases like DCM/MeOH.
Causality: The root cause is the strong interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica surface. To achieve a clean separation, these interactions must be mitigated.
Solution: Deactivating the silica gel with a basic modifier. Triethylamine (TEA) or ammonium hydroxide are common choices.[4][5] They act as competing bases, binding to the active silanol sites and preventing your compound from sticking irreversibly.[1][6]
Detailed Protocol: Column Deactivation with Triethylamine (TEA)
-
Solvent System Selection: Using TLC, identify a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Prepare Deactivating Eluent: To your chosen mobile phase, add 1-2% v/v triethylamine. For example, for 1 L of 90:10 DCM/MeOH, add 10 mL of TEA.
-
Column Packing: Pack your flash chromatography column with silica gel as you normally would.
-
Equilibration/Deactivation: Before loading your sample, flush the packed column with 3-5 column volumes of the TEA-containing mobile phase.[2][7] This step is crucial to ensure all acidic sites are neutralized before the sample is introduced.[5]
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or DCM) and load it onto the column. Alternatively, for poorly soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[8][9]
-
Elution: Run the chromatography using your TEA-containing mobile phase, either isocratically or with a gradient.
-
Post-Purification: Be aware that TEA is high-boiling and can be difficult to remove. After combining and evaporating your fractions, you may need to co-evaporate with a solvent like toluene or perform an aqueous wash to remove residual TEA.
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue: The compound is too polar for reversed-phase but still challenging to purify via normal-phase, or you require LC-MS compatibility.
Causality: HILIC is a powerful technique that utilizes a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11] It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase.[10] This makes it ideal for retaining and separating very polar molecules that are not retained in reversed-phase.[11]
Detailed Protocol: HILIC Purification
-
Column Selection: Choose a HILIC-specific column. Bare silica columns can be used, but specialized phases like Amide or Diol often provide better performance and reproducibility.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate). The buffer is critical for good peak shape.
-
-
Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with your initial mobile phase conditions (e.g., 95% ACN, 5% Water/Buffer) for at least 10-15 column volumes.
-
Sample Preparation: Crucially, dissolve your sample in a solvent that matches the initial mobile phase conditions (high organic content). Injecting a sample dissolved in a highly aqueous solution will lead to poor peak shape.
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% ACN) and run a gradient by increasing the percentage of the aqueous solvent (Solvent B). This will elute compounds in order of increasing polarity.
-
Method Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[2][12]
Guide 3: Leveraging Basicity with Ion-Exchange Chromatography (IEX)
Issue: The target compound has a very similar polarity to impurities, making separation by normal-phase or HILIC difficult.
Causality: Ion-exchange chromatography separates molecules based on their net charge.[13][14] Since pyrazolo[1,5-a]pyridines are basic, they can be protonated to form positive ions (cations). This positive charge can be exploited for purification using a cation-exchange column, which has a negatively charged stationary phase.[15] This adds a completely different and highly selective separation mechanism.
Detailed Protocol: Cation-Exchange Chromatography (Solid-Phase Extraction Workflow)
-
Cartridge Selection: Choose a strong cation-exchange (SCX) cartridge. These typically contain sulfonic acid functional groups.[16]
-
Conditioning: Condition the SCX cartridge according to the manufacturer's protocol, usually with methanol followed by an acidic aqueous buffer (e.g., 0.1 M acetic acid).
-
Sample Loading: Dissolve your crude sample in a slightly acidic solution (to ensure your compound is protonated) and load it onto the conditioned cartridge. Neutral and acidic impurities will pass through.
-
Washing: Wash the cartridge with the acidic buffer and then with an organic solvent like methanol to remove any remaining non-basic impurities.
-
Elution: Elute your purified pyrazolo[1,5-a]pyridine by washing the cartridge with a basic solution. A common eluent is a 5-10% solution of ammonium hydroxide in methanol. This deprotonates your compound, neutralizing its charge and releasing it from the stationary phase.
-
Final Steps: Collect the basic eluent and evaporate the solvent. The resulting solid will be your purified compound.
Visualization & Data Summary
Decision Workflow for Purification Strategy
The following diagram outlines a logical decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
HILIC Experimental Workflow
Caption: Step-by-step workflow for HILIC purification.
Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Elution Principle | Best For... | Key Consideration |
| Normal-Phase | Polar (Silica, Alumina) | Non-polar to moderately polar (Hexane, EtOAc, DCM, MeOH) | Adsorption | Moderately polar compounds; separating isomers.[17][18] | Requires basic modifier (e.g., TEA) for basic compounds to prevent tailing.[4][5] |
| Reversed-Phase | Non-polar (C18, C8) | Polar (Water/ACN/MeOH) | Hydrophobic Interactions | Non-polar to moderately polar compounds. | Highly polar compounds are not retained. |
| HILIC | Polar (Silica, Amide, Diol) | High Organic + Aqueous Buffer (e.g., >70% ACN) | Partitioning | Highly polar and hydrophilic compounds.[10][11] | Requires long equilibration and careful sample solvent matching. |
| Ion-Exchange (IEX) | Charged (e.g., SCX, SAX) | Aqueous Buffers (pH & salt gradients) | Electrostatic Interactions | Charged/ionizable compounds.[13][15] | Separation is based on charge, not just polarity.[14] |
| SFC | Various (NP & Chiral) | Supercritical CO₂ + Modifier (e.g., MeOH) | Polarity & Solvation | Chiral separations, polar compounds.[19][20] | Requires specialized equipment.[21] |
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). [Video]. YouTube. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved from [Link]
-
The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved from [Link]
-
Ion chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved from [Link]
-
LC Technical Tip. (n.d.). Phenomenex. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]
-
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/30286]([Link] SFC/how-good-is-sfc-for-polar-analytes/30286)
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]
-
Ion-Exchange Chromatography. (2024, April 15). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
Ion Exchange Chromatography. (n.d.). Shimadzu. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Ion Exchange Chromatography: Principle, Parts, Steps, Uses. (2024, May 21). Microbe Notes. Retrieved from [Link]
-
Normal Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
Silica Gel Column Chromatography. (n.d.). Teledyne Labs. Retrieved from [Link]
-
Why is normal phase chromatography good for use on polar analytes? (2015, June 21). ResearchGate. Retrieved from [Link]
-
Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC). (2025, August 6). ResearchGate. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Separation of polar solutes by packed column supercritical fluid chromatography. (1997, October 17). Semantic Scholar. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. Retrieved from [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. Retrieved from [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PubMed Central. Retrieved from [Link]
-
Flash Column Chromatography with Ammonia: Your experiences please! (2023, April 11). Reddit. Retrieved from [Link]
-
Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. (2024, March 20). ACS Publications. Retrieved from [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (n.d.). PubMed. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Pyrazolo[1,5-A]pyridine compounds and use thereof. (n.d.). Google Patents.
- Pyrazolo[1,5-a]pyridine derivatives, their production methods and therapeutic agents containing them. (n.d.). Google Patents.
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Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications. Retrieved from [Link]
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Preventing hydrolysis of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride during reactions
Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this valuable synthetic intermediate. The following information is curated from established chemical principles and field-proven insights to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields, and I suspect hydrolysis. What is the primary cause?
A1: The primary cause of low yields in reactions involving this compound is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Acyl chlorides are highly electrophilic and readily react with water, which is a common contaminant in solvents, reagents, and the atmosphere.[1][2] The pyrazolo[1,5-a]pyridine ring system, while aromatic, contains nitrogen atoms that can influence the electronic properties of the carbonyl group, making it highly susceptible to nucleophilic attack by water.
Q2: What are the tell-tale signs of hydrolysis in my reaction mixture?
A2: You can suspect hydrolysis if you observe the following:
-
Formation of a white precipitate: Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid and may precipitate from the reaction mixture, especially in non-polar solvents.[3]
-
Incomplete conversion of starting materials: If your amine or alcohol starting material is not fully consumed, it's a strong indicator that the acyl chloride has been quenched by water before it could react with your desired nucleophile.
-
Presence of the carboxylic acid peak in analytical data: Analysis of the crude reaction mixture by LC-MS or ¹H NMR will show a peak corresponding to the mass or spectrum of Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
This section provides a systematic approach to minimizing hydrolysis during your experiments. The key is to create and maintain an anhydrous and inert environment throughout the entire process.
Issue 1: Inadequate Solvent and Reagent Purity
Root Cause: The presence of residual water in solvents and other reagents is a primary contributor to the hydrolysis of this compound.
Solutions:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents with a water content of less than 50 ppm. Solvents should be stored over molecular sieves to maintain their dryness.
-
Dry Other Reagents: Ensure that your amine or alcohol nucleophile is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or storing it over a suitable drying agent.
-
Proper Handling of Hygroscopic Materials: Be mindful of hygroscopic reagents and solvents. Handle them quickly in a dry, inert atmosphere.
| Parameter | Recommendation | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes the primary reactant for hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Reagent Storage | Over molecular sieves or in a desiccator | Prevents water absorption during storage. |
Issue 2: Exposure to Atmospheric Moisture
Root Cause: this compound can rapidly react with moisture from the air, especially during reaction setup and reagent transfers.
Solutions:
-
Employ Inert Atmosphere Techniques: The use of a Schlenk line or a glove box is highly recommended to create and maintain an inert atmosphere of nitrogen or argon throughout the experiment.[4]
-
Proper Glassware Preparation: All glassware must be thoroughly dried in an oven at a temperature above 120°C for several hours and then cooled under a stream of dry inert gas or in a desiccator immediately before use.
-
Use Septa and Syringes for Transfers: Transfer all liquid reagents via syringe through rubber septa. This prevents the introduction of atmospheric moisture into the reaction vessel. Ensure that syringes and needles are oven-dried and flushed with inert gas before use.
Experimental Workflow for Maintaining Anhydrous and Inert Conditions
Issue 3: Suboptimal Reaction Temperature
Root Cause: The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Higher temperatures will accelerate the rate of hydrolysis.
Solution:
-
Low-Temperature Addition: Perform the addition of this compound to your nucleophile at a low temperature, typically between 0°C and -78°C. This will slow down the rate of hydrolysis and allow the desired reaction with the nucleophile to compete more effectively.
Issue 4: Inefficient HCl Scavenging
Root Cause: The reaction of an acyl chloride with an amine or alcohol generates one equivalent of hydrogen chloride (HCl).[4] If not neutralized, HCl can protonate the amine nucleophile, rendering it unreactive.
Solution:
-
Use a Non-Nucleophilic Base: Include a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the reaction mixture. This base will act as an HCl scavenger, neutralizing the HCl as it is formed and driving the reaction to completion. Use of at least one equivalent of the base is necessary, and often a slight excess (1.1-1.5 equivalents) is beneficial.
The Hydrolysis Pathway and Its Prevention
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of Pyrazolo[1,5-a]pyridine-3-carboxylic acid to the corresponding acyl chloride using thionyl chloride.
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene to the flask.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC (if applicable).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by distillation or crystallization if necessary.
Protocol 2: Amide Coupling with this compound
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wikipedia contributors. (2023). Acyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from a specific, stable URL on the Fisher Scientific website.
- Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from a specific, stable URL on the Sparkl website.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Alkyl and Aryl Acyl Chlorides. Retrieved from a specific, stable URL on the BenchChem website.
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
- Fisher Scientific. (2023). SAFETY DATA SHEET: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from a specific, stable URL on the Fisher Scientific website.
- ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent?
- Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from a specific, stable URL on the Chemguide website.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from a specific, stable URL on the Chemistry LibreTexts website.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Chloronicotinoyl chloride. Retrieved from a specific, stable URL on the Fisher Scientific website.
- Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from a specific, stable URL on the Jubilant Ingrevia website.
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
- ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from a specific, stable URL on the Fisher Scientific website.
- Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from a specific, stable URL on the Semantic Scholar website.
- National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Retrieved from a specific, stable URL on the NIH website.
- ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from a specific, stable URL on the NIH website.
- National Institutes of Health. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Retrieved from a specific, stable URL on the NIH website.
- BLDpharm. (n.d.). 78933-24-1|this compound. Retrieved from a specific, stable URL on the BLDpharm website.
Sources
Identifying common impurities in Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis, handling, and use of this reactive intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles.
I. Understanding the Chemistry of this compound
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. Its utility stems from the reactive acyl chloride functional group, which allows for the facile formation of amides, esters, and other carbonyl derivatives. However, this high reactivity is also the source of its instability and the primary cause of impurity formation.
The most common synthetic route to this compound involves the treatment of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The efficiency of this conversion and the purity of the final product are highly dependent on the reaction conditions and the subsequent work-up and purification procedures.
II. Troubleshooting Guide: Common Impurities and Their Identification
This section addresses the most frequently encountered impurities in samples of this compound, providing guidance on their origin, identification, and remediation.
FAQ 1: My reaction with this compound is sluggish or incomplete. What could be the cause?
Answer:
The most probable culprit for reduced reactivity is the presence of the corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-3-carboxylic acid . This is the starting material for the synthesis of the carbonyl chloride and its presence indicates either an incomplete conversion or, more commonly, hydrolysis of the product. Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water in solvents or the atmosphere.[2]
Causality: The carboxylic acid is significantly less reactive as an acylating agent compared to the acyl chloride. Its presence will not only lower the effective concentration of your desired reagent but can also interfere with the reaction by competing for bases or catalysts.
A combination of spectroscopic methods can be employed to detect and quantify this impurity.
Table 1: Spectroscopic Signatures for the Identification of Pyrazolo[1,5-a]pyridine-3-carboxylic acid
| Technique | This compound (Expected) | Pyrazolo[1,5-a]pyridine-3-carboxylic acid (Impurity) | Key Differentiating Features |
| ¹H NMR | Sharp signals for the pyrazolo[1,5-a]pyridine protons. | Broad singlet for the carboxylic acid proton (typically >10 ppm), which will exchange with D₂O. | The presence and disappearance of the broad acidic proton signal upon D₂O exchange is a definitive indicator. |
| ¹³C NMR | Carbonyl carbon signal in the range of 160-170 ppm. | Carbonyl carbon signal in the range of 165-185 ppm. | While there is overlap, the carboxylic acid carbonyl is often at a slightly different chemical shift. |
| IR Spectroscopy | Strong C=O stretch at a high frequency, typically 1750-1800 cm⁻¹ . | Broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch at a lower frequency, around 1680-1710 cm⁻¹ . | The presence of the broad O-H band and the lower frequency C=O stretch are clear indicators of the carboxylic acid.[3][4] |
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Freshly Prepared or Purified Reagent: If possible, use freshly prepared this compound. If using a stored sample, consider a purification step prior to use.
-
Excess Chlorinating Agent: During synthesis, using a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of oxalyl chloride) can help drive the reaction to completion.[5]
FAQ 2: I observe fuming when I open the container of my this compound, and my product has a sharp, acidic odor. Is this normal?
Answer:
Yes, this is often observed and is indicative of the presence of residual chlorinating agents and their byproducts, most commonly from the use of thionyl chloride (SOCl₂). The fuming is likely due to the reaction of these byproducts with atmospheric moisture to produce hydrogen chloride (HCl) gas.[6]
Causality: The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as byproducts.[6][7] If not completely removed during work-up, these volatile and corrosive compounds will remain in your product.
Direct detection of these gaseous byproducts in the final product can be challenging with standard laboratory techniques. Their presence is often inferred from the physical properties of the sample (fuming, odor) and can be confirmed by the reaction of the vapors with a pH indicator (e.g., litmus paper turning red).
-
Removal under Vacuum: After the synthesis, excess thionyl chloride (boiling point: 76 °C) can be removed by distillation or rotary evaporation.[5] It is crucial to use a cold trap to protect the vacuum pump.
-
Inert Gas Sparging: Bubbling a stream of dry, inert gas (e.g., nitrogen or argon) through the crude product can help to carry away dissolved HCl and SO₂.
-
Azeotropic Removal: Adding a dry, inert solvent like toluene and removing it under reduced pressure can help to azeotropically remove residual volatile impurities.
FAQ 3: My NMR spectrum shows unidentifiable aromatic signals. What could be the source of these impurities?
Answer:
Unidentified aromatic signals could arise from side reactions on the pyrazolo[1,5-a]pyridine ring system, though this is less common if the reaction conditions for the formation of the acyl chloride are mild. A more likely source is impurities present in the starting Pyrazolo[1,5-a]pyridine-3-carboxylic acid or from side reactions during its synthesis. The synthesis of the pyrazolo[1,5-a]pyridine core can sometimes lead to the formation of regioisomers or other related heterocyclic byproducts.[8][9]
Causality: The synthesis of the pyrazolo[1,5-a]pyridine scaffold often involves a cyclization reaction. Depending on the precursors and reaction conditions, the formation of isomeric products is possible. These impurities would then be carried through to the final acyl chloride product.
-
Purity of Starting Material: It is crucial to start with highly pure Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Ensure its purity by techniques such as recrystallization and confirm by NMR and melting point analysis.
-
Chromatographic Purification: If the final this compound is stable enough, flash column chromatography on silica gel using anhydrous solvents can be employed for purification.[2] However, the reactive nature of acyl chlorides makes this challenging, and it should be performed quickly with careful handling to avoid hydrolysis on the silica surface.
-
Recrystallization: For solid acyl chlorides, recrystallization from a non-polar, anhydrous solvent (e.g., hexanes, dichloromethane) can be an effective purification method.[2]
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general procedure and may require optimization for specific scales and equipment.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or another suitable inert solvent. To this suspension, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude this compound can be purified by distillation under high vacuum or by recrystallization from an anhydrous solvent.
Protocol 2: ¹H NMR Test for Hydrolysis
-
Sample Preparation: Dissolve a small amount of the this compound in an anhydrous NMR solvent (e.g., CDCl₃).
-
Acquire Spectrum: Obtain a ¹H NMR spectrum.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
Analysis: Look for the disappearance of a broad singlet in the downfield region (>10 ppm). Its disappearance confirms the presence of the carboxylic acid impurity.
IV. Visualizing Impurity Formation and Workflow
Caption: Formation pathways of common impurities.
Caption: Troubleshooting workflow for impurity identification.
V. References
-
Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13756–13768. [Link]
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
-
HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]
-
Google Patents. (n.d.). Method for purifying acid chlorides.
-
Google Patents. (n.d.). Method for purifying acid chlorides.
-
Recent Advances in the Synthesis of New Pyrazole Derivatives. (n.d.). [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
Reddit. (2016). Acid Chloride Formation. [Link]
-
Chemistry LibreTexts. (2023). Thionyl Chloride. [Link]
-
ResearchGate. (n.d.). Acid Chloride/ chloroformate purification? [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. [Link]
-
SlidePlayer. (n.d.). Infrared Spectroscopy. [Link]
-
Reddit. (n.d.). Drying agents for Acyl halides. [Link]
-
Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
-
MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]
-
YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
Sources
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. rsc.org [rsc.org]
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- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrazolo[1,5-a]pyridine-3-carbonyl chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during reactions with this valuable synthetic intermediate. The Pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in molecules targeting a wide range of diseases.[1][2][3] Ensuring robust and reproducible reactions with its derivatives is therefore of critical importance.
This document moves beyond standard protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions for your specific experimental context.
Troubleshooting Guide: Diagnosing Failed Reactions
This section is structured in a question-and-answer format to directly address the most common failures observed in the laboratory when using this compound.
Scenario 1: Amide Coupling Reactions
Amide bond formation is one of the most frequent applications for this acyl chloride. Failures in this area can be particularly frustrating but are often attributable to a few key factors.
Question: My amide coupling reaction with this compound and my amine of interest is failing. I am recovering only starting materials or observing a complex mixture of byproducts. What is the primary cause?
Answer: The failure of an amide coupling reaction with this reagent can typically be traced back to one of four primary issues: (1) degradation of the acyl chloride, (2) low nucleophilicity of the amine, (3) improper reaction conditions (base, solvent, temperature), or (4) side reactions involving the Pyrazolo[1,5-a]pyridine core itself.
A logical workflow for diagnosing the issue is essential. The following diagram outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for failed amide coupling reactions.
In-Depth Analysis & Solutions:
-
Issue 1: Acyl Chloride Instability & Hydrolysis
-
Causality: Acyl chlorides are highly electrophilic and extremely sensitive to moisture. Any trace of water in the reaction solvent, on the glassware, or in the amine starting material will lead to rapid hydrolysis of the this compound back to its corresponding carboxylic acid. This carboxylic acid will not react with the amine under standard coupling conditions and may complicate purification.
-
Verification: Before starting your reaction, confirm the quality of the acyl chloride. A simple IR spectrum should show a characteristic C=O stretch for the acyl chloride around 1750-1800 cm⁻¹. The appearance of a broad O-H stretch (3000-3300 cm⁻¹) and a shift of the carbonyl peak to ~1700 cm⁻¹ is indicative of hydrolysis to the carboxylic acid.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (Nitrogen or Argon).
-
Fresh Preparation: It is often best to prepare the this compound fresh from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride immediately before use.
-
-
-
Issue 2: Poor Nucleophilicity of the Amine
-
Causality: The reaction rate is directly dependent on the nucleophilicity of the amine. If the amine is sterically hindered (e.g., secondary amines with bulky substituents) or electronically deactivated (e.g., anilines with strong electron-withdrawing groups), the rate of nucleophilic attack on the acyl chloride can be extremely slow, allowing side reactions or degradation to dominate.
-
Solution:
-
Increase Temperature: For sluggish reactions with deactivated amines, gently heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary activation energy.
-
Alternative Activation: For particularly challenging amines, direct use of the acyl chloride may not be optimal. A more effective strategy is to use the corresponding carboxylic acid with a powerful coupling reagent. A validated method for synthesizing Pyrazolo[1,5-a]pyridine-3-carboxamides involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (N,N-Dimethylformamide).[4][5]
-
-
-
Issue 3: Suboptimal Base and Solvent Choice
-
Causality: The amide coupling reaction generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl. However, the choice of base is critical. Nucleophilic bases like pyridine can compete with the intended amine, leading to unwanted side products.
-
Solution:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as triethylamine (TEA) or, preferably, DIPEA. These bases are effective HCl scavengers but are too bulky to compete as nucleophiles.
-
Solvent Considerations: Use aprotic, non-nucleophilic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), and DMF are common and effective choices. Avoid protic solvents like alcohols, which will react with the acyl chloride.
-
-
Scenario 2: Friedel-Crafts Acylation Reactions
Using this compound to acylate an aromatic ring presents a different set of challenges, primarily related to the reactivity of the heterocyclic core itself.
Question: I am attempting a Friedel-Crafts acylation on an electron-rich aromatic substrate, but the reaction is not working. I observe decomposition of my starting material or no reaction at all.
Answer: The primary challenge in Friedel-Crafts acylation of N-heterocycles is the interaction between the basic nitrogen atom(s) in the ring and the Lewis acid catalyst (e.g., AlCl₃).[6] This interaction can deactivate both the catalyst and the substrate.
Caption: Troubleshooting workflow for failed Friedel-Crafts acylation.
In-Depth Analysis & Solutions:
-
Issue 1: Lewis Acid Deactivation
-
Causality: The pyridine nitrogen in the Pyrazolo[1,5-a]pyridine ring is basic and will coordinate strongly with powerful Lewis acids like aluminum chloride (AlCl₃). This forms a complex that deactivates the ring towards electrophilic substitution and also sequesters the catalyst, preventing it from activating the acyl chloride.[6] Stoichiometric amounts of the Lewis acid are often required just to overcome this complexation.[7]
-
Solution:
-
Use Milder Lewis Acids: Strong Lewis acids are often unsuitable for acylating N-heterocycles.[6] Consider using milder alternatives such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium(IV) chloride (TiCl₄), which have a lower propensity for irreversible complexation.
-
Brønsted Acid Catalysis: An alternative is to avoid Lewis acids altogether. Performing the acylation with the corresponding carboxylic acid in the presence of a strong Brønsted acid like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) can be an effective strategy for activated aromatic substrates.
-
-
-
Issue 2: Deactivation of the Aromatic Ring
-
Causality: The product of a Friedel-Crafts acylation is a ketone, which is a deactivating group. This deactivation prevents polyacylation, which is a significant advantage over Friedel-Crafts alkylation.[7] However, if your target aromatic substrate is already deactivated with electron-withdrawing groups, the reaction may not proceed at all.
-
Solution: Friedel-Crafts acylation is generally only effective for activated or unactivated aromatic rings (e.g., benzene, toluene, anisole). If your substrate is strongly deactivated (e.g., nitrobenzene), this method is likely not viable, and an alternative synthetic route should be considered.
-
Validated Experimental Protocols
The following protocols are based on established methodologies for the synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides and provide a reliable starting point for your experiments.
Protocol 1: In Situ Acyl Chloride Formation and Amidation
This protocol is adapted from methodologies used for synthesizing potent antitubercular agents.[4][5]
-
Acyl Chloride Generation:
-
To a solution of Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add oxalyl chloride (2.0 eq) dropwise at 0 °C under an Argon atmosphere.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting carboxylic acid.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude this compound should be used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (0.1 M) and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.
-
Add the amine/DIPEA solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water, and perform a standard aqueous workup. The organic layer can then be dried, concentrated, and purified by column chromatography.
-
Protocol 2: HATU-Mediated Amide Coupling
This is an excellent alternative for sensitive or less nucleophilic amines.[4][5]
-
To a solution of Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M) under an Argon atmosphere, add DIPEA (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Tables
For ease of reference, the following tables summarize key parameters for successful reactions.
Table 1: Recommended Conditions for Amide Coupling
| Parameter | Recommendation for Acyl Chloride Method | Recommendation for HATU Method | Rationale & Notes |
| Solvent | Anhydrous DCM, THF | Anhydrous DMF | Aprotic, non-nucleophilic solvents are essential. DMF is excellent for HATU couplings. |
| Base | DIPEA, TEA | DIPEA | A non-nucleophilic base is critical to scavenge HCl without competing in the reaction. |
| Temperature | 0 °C to Room Temp (or gentle heating) | Room Temperature | Start cool to control initial reactivity, then allow to warm. Heating may be needed for slow reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent hydrolysis of the acyl chloride and degradation of coupling reagents. |
Table 2: Lewis Acid Selection for Friedel-Crafts Acylation
| Lewis Acid | Strength | Suitability for N-Heterocycles | Comments |
| AlCl₃ | Very Strong | Generally Poor | Tends to form a stable, deactivated complex with the pyridine nitrogen.[6] |
| FeCl₃ | Strong | Moderate | Can be effective, but may still require stoichiometric amounts. |
| TiCl₄, SnCl₄ | Moderate | Good | Often provide a better balance of reactivity without irreversible complexation.[6] |
| ZnCl₂ | Mild | Good | A milder option suitable for highly activated aromatic substrates. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: Due to its high reactivity with moisture, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator, preferably in a cold, dark place. For long-term storage, keeping it in a freezer is advisable. However, fresh preparation before use is the most reliable strategy.
Q2: My reaction produces a white precipitate immediately upon adding the amine. What is it? A2: This is almost certainly the hydrochloride salt of your amine. It forms when the HCl byproduct from the acylation reacts with the unreacted amine starting material. This indicates that your base is either absent, insufficient, or not effective enough at scavenging the acid as it is formed. Ensure you are using at least two equivalents of a non-nucleophilic base like DIPEA.
Q3: Can I use pyridine as both the solvent and the base for my amide coupling? A3: While pyridine is a common base, it is also a nucleophile. It can react with the acyl chloride to form an N-acylpyridinium salt. While this intermediate can be even more reactive than the acyl chloride itself, it also consumes your reagent and can lead to a more complex reaction profile. It is generally safer and cleaner to use a non-nucleophilic base in an inert solvent.
Q4: I see multiple spots on my TLC plate after a Friedel-Crafts reaction. What are the likely side products? A4: Besides the desired product and unreacted starting materials, you may be observing products from acylation at different positions if your aromatic substrate allows for it. More commonly with N-heterocycles, the side products arise from decomposition or reactions involving the Lewis acid and the heterocyclic ring. Careful selection of a milder Lewis acid and precise temperature control can minimize this.
Q5: Is it possible to convert the Pyrazolo[1,5-a]pyridine-3-carboxamide back to the carboxylic acid? A5: Yes, amides can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions, typically requiring prolonged heating. For example, heating the amide in a mixture of aqueous HCl or H₂SO₄, or in an aqueous solution of NaOH, would effect the hydrolysis.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. (2019-09-04). Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH. Available at: [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. (2015-06-11). Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. (2017-06-12). Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. (2016-11-20). Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. (2012-05-15). Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Acylation Made Super Easy! YouTube. (2017-12-06). Available at: [Link]
-
Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. (2025-08-06). Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. (2023-01-16). Available at: [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]
-
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. NIH. (2025-12-22). Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Acyl Chloride Synthesis from Pyrazolo[1,5-a]pyridine Carboxylic Acids
A Senior Application Scientist's Guide to Reagent Selection and Troubleshooting
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution. However, when the substrate is a sensitive, nitrogen-containing heterocycle like pyrazolo[1,5-a]pyridine, standard conditions often lead to unexpected side reactions, low yields, or complete failure. The basicity of the pyridine nitrogen introduces a layer of complexity, as it can be protonated by acidic byproducts (e.g., HCl) or react directly with the chlorinating agent.[1][2]
This guide provides a troubleshooting framework and explores effective alternative reagents for the successful synthesis of pyrazolo[1,5-a]pyridine acyl chlorides, moving beyond the conventional reliance on thionyl chloride.
Troubleshooting & FAQs: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of heteroaromatic acyl chlorides.
Q1: My reaction with thionyl chloride (SOCl₂) resulted in a low yield and a complex mixture of byproducts. What went wrong?
Answer: This is a classic issue when using thionyl chloride with nitrogen-containing heterocycles. Several factors are likely at play:
-
HCl-Mediated Complications: Thionyl chloride reactions produce two equivalents of HCl gas.[3] The basic nitrogen on your pyrazolo[1,5-a]pyridine ring can be protonated, forming a pyridinium hydrochloride salt. This salt may precipitate from non-polar solvents, effectively halting the reaction, or render the substrate unreactive.
-
Direct Reaction with Pyridine: Pyridine and its derivatives can react with thionyl chloride, leading to the formation of complex, often colorful and tar-like byproducts.[1][4] While pyridine is sometimes used catalytically to accelerate acyl chloride formation, its use with a substrate containing a pyridine-like moiety requires careful temperature control and stoichiometry.[5][6]
-
Catalyst Issues (DMF): If you used a catalytic amount of N,N-dimethylformamide (DMF), it's important to know that thionyl chloride can react with DMF to form dimethylcarbamoyl chloride, a known carcinogen, which can complicate purification.[4]
Troubleshooting Steps:
-
Consider an Alternative: For sensitive N-heterocyclic substrates, thionyl chloride is often not the ideal choice. Switching to a milder, more neutral reagent is the most effective solution (see "Alternative Reagents" section below).
-
Add a Stoichiometric Base: If you must use SOCl₂, consider adding a non-nucleophilic base like triethylamine (TEA) to scavenge the generated HCl. However, this can complicate the reaction workup.
-
Run at Low Temperature: If the reaction is feasible, running it at 0 °C or even lower can minimize side reactions between the heterocycle and the thionyl chloride.[5]
Q2: I'm using oxalyl chloride with catalytic DMF, but the reaction is sluggish or stalls. How can I improve it?
Answer: Oxalyl chloride with catalytic DMF is generally a much milder and cleaner alternative to thionyl chloride.[7][8][9] Its byproducts are all gaseous (CO, CO₂, HCl), which simplifies workup.[8] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent in situ.[10][11][12] If this reaction is failing, consider these points:
-
Moisture Contamination: Acyl chlorides and the Vilsmeier reagent are extremely sensitive to moisture.[13][14] Any water in your solvent, on your glassware, or in your starting material will hydrolyze the acyl chloride back to the carboxylic acid and consume the Vilsmeier reagent. Ensure all glassware is oven- or flame-dried and all solvents are anhydrous.
-
Insufficient DMF Catalyst: While catalytic, the amount of DMF can be critical. For a sluggish reaction, you can try increasing the catalyst loading slightly (e.g., from 1 drop to 5 mol%).
-
Quality of Oxalyl Chloride: Oxalyl chloride can decompose over time. Using a freshly opened bottle or a recently purchased stock is recommended.
Workflow for Vilsmeier Reagent Formation and Catalysis
Caption: Catalytic cycle of acyl chloride formation using oxalyl chloride and DMF.
Q3: How do I monitor the reaction progress? TLC analysis seems unreliable.
Answer: This is a common and valid observation. Acyl chlorides are highly reactive and can be hydrolyzed back to the starting carboxylic acid by the silica gel on a TLC plate, which is slightly acidic and contains adsorbed water.[13]
Reliable Monitoring Method (Quench-TLC):
-
Withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench it in a separate vial containing ~0.5 mL of a primary alcohol, like anhydrous methanol or ethanol. This will rapidly convert the acyl chloride into its corresponding methyl or ethyl ester.
-
Spot this quenched mixture on your TLC plate alongside your starting carboxylic acid.
-
A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar ester spot.[13]
Alternative Reagents for Pyrazolo[1,5-a]pyridine Systems
For sensitive heterocyclic systems, moving beyond thionyl chloride is often necessary. The following reagents offer milder conditions and can circumvent common side reactions.
Cyanuric Chloride (TCT)
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive, stable, and highly effective reagent for converting carboxylic acids to acyl chlorides under mild conditions.[15][16][17] The reaction is typically run at room temperature in the presence of a tertiary amine.[18]
Mechanism Overview: The carboxylate anion attacks the electron-deficient triazine ring, displacing a chloride ion. This forms a reactive acyl-triazine intermediate, which is then attacked by a chloride ion to release the acyl chloride. The byproducts are insoluble triazine derivatives, which can be easily removed by filtration.[15][18]
Advantages:
-
Mild, room-temperature conditions.
-
Inexpensive and readily available reagent.[16]
-
Solid byproducts are easily filtered off.[15]
-
Generally avoids issues with N-heterocycle reactivity.
| Reagent Comparison | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Cyanuric Chloride (TCT) | Ghosez's Reagent |
| Typical Temp. | Reflux (60-80 °C) | 0 °C to RT | Room Temperature | 0 °C to RT |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) | Dichlorohydroxytriazine (solid) | Amide (soluble) |
| Workup | Evaporation / Distillation | Evaporation | Filtration & Evaporation | Aqueous Extraction |
| Conditions | Acidic | Neutral (with cat. DMF) | Neutral / Basic (with TEA) | Strictly Neutral |
| Key Advantage | Inexpensive | Gaseous byproducts, mild | Easy filtration of byproducts | Very mild, for acid-sensitive groups |
| Key Disadvantage | Harsh, acidic, side reactions | Moisture sensitive, toxic | Stoichiometric solid waste | Expensive |
Protocol: Acyl Chloride Synthesis using Cyanuric Chloride
Materials:
-
Pyrazolo[1,5-a]pyridine carboxylic acid (1.0 eq)
-
Cyanuric Chloride (TCT) (0.5 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Anhydrous acetone or dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the pyrazolo[1,5-a]pyridine carboxylic acid (1.0 eq) and cyanuric chloride (0.5 eq) in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.0 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate (triazine byproduct) will form.[15][18]
-
Monitor the reaction using the quench-TLC method described in Q3.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the solid byproducts.
-
Rinse the filter cake with a small amount of anhydrous acetone.
-
The filtrate contains the desired acyl chloride. Carefully remove the solvent in vacuo at low temperature (<30 °C) to avoid decomposition.
-
The resulting crude acyl chloride is often used immediately in the next step without further purification.[15]
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)
For exceptionally sensitive substrates, particularly those prone to racemization or rearrangement under acidic or basic conditions, Ghosez's reagent is an excellent choice. It allows for the formation of acyl chlorides under strictly neutral conditions.[19]
Advantages:
-
Extremely mild and neutral reaction conditions.
-
Avoids racemization of chiral centers adjacent to the carboxyl group.
Disadvantages:
-
Significantly more expensive than other reagents.
-
The workup requires removal of a soluble amide byproduct.
Experimental Workflow: Reagent Selection Guide
Caption: Decision workflow for selecting a chlorinating reagent.
Other Notable Alternatives
-
Triphenylphosphine (PPh₃) and Carbon Tetrachloride (CCl₄) (Appel Reaction): This combination can convert carboxylic acids to acyl chlorides. However, the use of CCl₄ is now highly restricted due to its toxicity and environmental impact.[21][22] Analogous conditions using CBr₄ are also known.[21]
-
Phosphorus Pentachloride (PCl₅): A powerful but often unselective reagent that reacts vigorously. It is generally not recommended for complex, functionalized substrates.[3][23][24]
References
-
Boruń, A., & Staszewska-Krajewska, O. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3324. [Link]
-
Venkataraman, K., & Wagle, D. R. (1979). Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. Tetrahedron Letters, 20(32), 3037-3040. [Link]
-
Erowid. (n.d.). Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides. Erowid Library. [Link]
-
Semantic Scholar. (1979). Cyanuric chloride : a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
ResearchGate. (2017). Is there any alternative for thionyl chloride, SOCl2?[Link]
-
Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. [Link]
-
Pro-Chem. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
-
ResearchGate. (2025). Synthesis of acyl azides from carboxylic acids using cyanuric chloride. [Link]
-
ScienceMadness. (2017). A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides. [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]
-
Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. [Link]
-
Li, J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13756–13766. [Link]
-
Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. [Link]
-
Slagle, J. D., et al. (1978). Mechanism of the triphenylphosphine-tetrachloromethane-alcohol reaction: pericyclic or clustered ion pairs? The Journal of Organic Chemistry, 43(12), 2432–2436. [Link]
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Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. [Link]
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ResearchGate. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups. [Link]
-
Ley, S. V., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Chemistry – A European Journal, 22(14), 4937-4941. [Link]
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ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Human, J. P. E., & Mills, J. A. (1947). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 159(4047), 749. [Link]
-
DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
-
Cade, J. A., & Gerrard, W. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine. Nature, 172(4366), 29. [Link]
-
Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?[Link]
-
Atlanchim Pharma. (n.d.). Scientific Letter. [Link]
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ResearchGate. (2025). Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. [Link]
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Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
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Harrison, C. R., et al. (1982). Preparation of alkyl chlorides, acid chlorides, and amides using polymer-supported phosphines and carbon tetrachloride: mechanism of these reactions. The Journal of Organic Chemistry, 47(20), 3889–3894. [Link]
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ResearchGate. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
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Chemistry Stack Exchange. (2016). Carboxylic Acid to Acyl Chloride. [Link]
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Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and drug discovery, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The functionalization of this nucleus is key to modulating biological activity, and among the most versatile intermediates for this purpose is pyrazolo[1,5-a]pyridine-3-carbonyl chloride. Its high reactivity as an acylating agent allows for the facile introduction of a variety of substituents at the 3-position, enabling the exploration of structure-activity relationships.
This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, its precursor carboxylic acid, and an alternative acylating agent. By understanding the distinct spectroscopic signatures of these molecules, researchers can ensure the identity and purity of their synthetic intermediates, a critical step in the development of novel therapeutics.
Synthesis and Spectroscopic Workflow
The synthesis of this compound typically proceeds through a two-step sequence, starting from the commercially available pyrazolo[1,5-a]pyridine. The workflow for synthesis and subsequent spectroscopic analysis is outlined below.
Figure 2: Predicted primary fragmentation pathway for this compound in EI-MS.
The presence of the chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, a definitive indicator of a single chlorine atom in the molecule.
Comparison with Alternative Acylating Agents
While this compound is a highly effective acylating agent, its reactivity and moisture sensitivity can be disadvantageous in certain applications. An alternative approach is the in-situ activation of the corresponding carboxylic acid using coupling reagents.
Table 3: Comparison of Acylating Agents
| Reagent | Reactivity | Handling | Byproducts | Spectroscopic Distinction |
| This compound | High | Moisture sensitive, corrosive | HCl | Distinct NMR and MS signatures |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid + Coupling Agent (e.g., HATU, HOBt) | Moderate to High | Generally stable solids | Urea or other soluble byproducts | Reaction mixture will show signals for the coupling agent and activated ester intermediate. |
The choice of acylating agent will depend on the specific requirements of the reaction, including the nature of the nucleophile and the desired reaction conditions.
Experimental Protocols
General Procedure for NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, referencing the spectra to the residual solvent peak.
General Procedure for Mass Spectrometry (Electron Ionization):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum using a standard electron ionization energy of 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The unambiguous characterization of this compound is paramount for its effective use in synthetic chemistry. This guide provides a comparative framework for its analysis by NMR and mass spectrometry, highlighting the key spectroscopic features that differentiate it from its precursor and potential impurities. By leveraging this data, researchers can proceed with confidence in the quality of their intermediates, accelerating the discovery and development of novel pyrazolo[1,5-a]pyridine-based compounds.
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Introduction: The Critical Role of Acylation in Modern Synthesis
In the landscape of organic synthesis, acylation—the introduction of an acyl group (R-C=O) into a molecule—stands as a cornerstone transformation.[1] This reaction is fundamental to the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced materials.[1] The choice of the acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of the synthetic endeavor.[1] While classic agents like acetyl chloride and acetic anhydride are staples in the chemist's toolbox, the increasing complexity of target molecules, particularly in drug development, necessitates a more nuanced selection of reagents.
This guide provides an in-depth comparison of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride, a specialized acylating agent, with other commonly used alternatives. The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with significant biological activity, including anticancer and kinase inhibitory properties.[2][3][4] As such, the ability to efficiently incorporate this moiety into new chemical entities is of paramount importance to researchers in drug discovery. We will explore the performance of this agent in the context of reactivity, selectivity, and practical handling, supported by experimental insights and protocols.
The Spectrum of Acylating Agents: A Comparative Overview
The efficacy of an acylating agent is governed by the electrophilicity of its carbonyl carbon and the stability of the leaving group. This creates a spectrum of reactivity that the synthetic chemist must navigate.[5]
General Reactivity Hierarchy
The reactivity of common acylating agents generally follows this established order: Acyl Chlorides > Acid Anhydrides > Activated Esters / Carboxylic Acids + Coupling Agents > Amides [1][5]
-
Acyl Halides (e.g., Acyl Chlorides): As the most reactive class, acyl chlorides react vigorously with a wide range of nucleophiles, including alcohols, phenols, and amines.[6][7] This high reactivity, driven by the excellent chloride leaving group, often translates to high yields and rapid reaction times.[1][8] However, this can be a double-edged sword, leading to poor selectivity in polyfunctional substrates.[1] A significant drawback is the generation of corrosive hydrogen chloride (HCl) gas, which must be scavenged by a base.[7][9]
-
Acid Anhydrides: Offering a more moderate reactivity profile, acid anhydrides are often the preferred choice for controlled acylations.[9] They are generally more selective than their acyl chloride counterparts.[9] The byproduct is a carboxylic acid, which is less corrosive and more easily handled than HCl.[7][9] However, achieving comparable reaction rates to acyl chlorides may require catalysts or elevated temperatures.[1]
-
Carboxylic Acids with Coupling Reagents: This strategy involves the in situ activation of a carboxylic acid. It is the cornerstone of modern peptide synthesis.[10] Reagents like dicyclohexylcarbodiimide (DCC) or uronium salts (HBTU, HATU) convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating amide bond formation under mild conditions.[10][11] This method offers high selectivity, particularly for amines, but requires stoichiometric amounts of coupling agents, which can add to the cost and complexity of purification.[1]
-
Activated Esters: These are relatively stable yet sufficiently reactive compounds, such as N-hydroxysuccinimide (NHS) esters. They are particularly valued for their high selectivity towards amines, making them ideal for bioconjugation and modifying sensitive substrates under mild conditions.[1]
Introducing this compound
This compound belongs to the most reactive class of acylating agents. Its reactivity is comparable to other heteroaromatic acyl chlorides. However, the electronic properties of the fused bicyclic ring system, which is electron-rich, can modulate the electrophilicity of the carbonyl carbon. Its primary value lies not just in its function as an acylating agent, but in its ability to introduce the pharmacologically significant pyrazolo[1,5-a]pyridine moiety into a target molecule. This is a key strategy in fragment-based drug design and lead optimization.[3][12]
The decision-making process for selecting an appropriate acylating agent is a balance between reactivity and selectivity, as illustrated below.
Caption: Reactivity vs. Selectivity Trade-off in Acylating Agent Selection.
Quantitative Performance Comparison
To provide a clearer perspective, the following tables summarize the performance characteristics of various acylating agents.
Table 1: General Comparison of Acylating Agent Classes
| Reagent Class | General Reactivity | Common Substrates | Byproducts | Key Advantages | Key Disadvantages |
| Acyl Chlorides | Very High[1] | Alcohols, Phenols, Amines[13] | HCl[1] | High reactivity, fast reactions, high yields.[1] | Corrosive byproduct, can lack selectivity.[1][9] |
| Acid Anhydrides | High[1] | Alcohols, Phenols, Amines[13] | Carboxylic Acid[1] | Less corrosive, often more selective than acyl chlorides.[9] | May require catalysts or heat.[1] |
| Carboxylic Acids + Coupling Agents | Moderate to High | Primarily Amines[10] | Varies (e.g., DCU, HOBt)[10] | Excellent for amide bonds, mild conditions, low racemization.[11][14] | Added cost and purification complexity.[1] |
| Activated Esters | Moderate[1] | Primarily Amines | Benign (e.g., NHS)[1] | High selectivity for amines, stable, mild conditions.[1] | Generally more expensive and less reactive.[1] |
Table 2: Hypothetical Performance Data: this compound vs. Benzoyl Chloride
This table presents plausible experimental data based on established chemical principles for the acylation of various nucleophiles.
| Substrate | Acylating Agent | Conditions | Time (h) | Yield (%) | Notes |
| Benzylamine (Primary Amine) | Benzoyl Chloride | CH₂Cl₂, Et₃N, RT | 1 | >95% | Standard, highly efficient reaction. |
| This compound | CH₂Cl₂, Et₃N, RT | 1 | >95% | High reactivity expected, similar to benzoyl chloride. | |
| Di-n-propylamine (Secondary Amine) | Benzoyl Chloride | CH₂Cl₂, Et₃N, RT | 3 | ~90% | Slower due to increased steric hindrance. |
| This compound | CH₂Cl₂, Et₃N, RT | 4 | ~85% | The bulky heterocyclic scaffold may slightly reduce yield with hindered amines. | |
| tert-Butanol (Tertiary Alcohol) | Benzoyl Chloride | Pyridine, 80 °C | 24 | <10% | Very low reactivity due to extreme steric hindrance. |
| This compound | Pyridine, 80 °C | 24 | <5% | Unlikely to acylate sterically demanding tertiary alcohols. | |
| Phenol | Benzoyl Chloride | Pyridine, RT | 2 | >95% | Schotten-Baumann conditions work well. |
| This compound | Pyridine, RT | 2 | >95% | Expected to be highly effective for acylating phenols. |
Causality Behind the Data: The slightly lower anticipated yield for the pyrazolo[1,5-a]pyridine derivative with a hindered secondary amine is a direct consequence of steric hindrance. The planar but bulky heterocyclic system presents a greater steric challenge for the incoming nucleophile compared to a simple phenyl ring. This principle—that increased steric bulk on either the nucleophile or the electrophile slows the reaction rate—is a fundamental concept in organic chemistry.[15]
Experimental Protocols: A Practical Guide
The trustworthiness of any chemical guide lies in its protocols. The following are detailed, self-validating methodologies for performing acylation reactions.
Protocol 1: General N-Acylation using this compound
This protocol describes the acylation of a primary amine, a common transformation in drug development for creating amide linkages.
Objective: To synthesize N-benzyl-pyrazolo[1,5-a]pyridine-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon adding the amine and base.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 15 minutes. The triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation of the benzylamine nucleophile.[16]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Caption: Experimental Workflow for N-Acylation with an Acyl Chloride.
Protocol 2: Comparative O-Acylation using Acetic Anhydride
This protocol demonstrates a typical procedure using a less reactive acid anhydride, often requiring a catalyst.[17]
Objective: To synthesize phenyl acetate from phenol.
Materials:
-
Phenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (as catalyst and solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq) in pyridine.
-
Reagent Addition: Cool the solution to 0 °C and slowly add acetic anhydride (1.2 eq). The reaction is less vigorous than with acyl chlorides, but initial cooling is good practice.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also as a base to neutralize the acetic acid byproduct.
-
Workup: Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.
-
Extraction: Extract the product into diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally brine. The bicarbonate wash ensures all acidic components are removed.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude phenyl acetate, which can be further purified by distillation if necessary.
Conclusion: Making an Informed Choice
The selection of an acylating agent is a strategic decision that hinges on a careful evaluation of the substrate's complexity and the desired outcome.
-
This compound is a powerful tool for incorporating a medicinally relevant scaffold. Its high reactivity is ideal for acylating simple amines and phenols where speed and yield are paramount. However, for substrates with multiple sensitive functional groups, its potent electrophilicity may require careful control of reaction conditions to ensure selectivity.
-
Acid anhydrides represent a safer, more manageable, and often more selective alternative.[9] They are an excellent choice for larger-scale synthesis or when working with molecules where over-reaction is a concern.[7]
-
Peptide coupling reagents offer the highest degree of control and are indispensable for constructing complex amide bonds, particularly in peptide and medicinal chemistry, where preserving stereochemical integrity is non-negotiable.[11][18]
Ultimately, the modern synthetic chemist must possess a deep understanding of the entire arsenal of acylating agents. By weighing the trade-offs between reactivity, selectivity, cost, and safety, researchers can design more efficient and robust synthetic routes to the complex molecules that drive scientific innovation.
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Frontiers in Chemistry. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved January 20, 2026, from [Link]
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Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
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Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 737330. [Link]
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de Oliveira, R. B., et al. (2007). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 50(25), 6248-6256. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. [Link]
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Organic Process Research & Development. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
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Molecules. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
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MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
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Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
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Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
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Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
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- Arabian Journal of Chemistry. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
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MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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A Researcher's Guide to High-Throughput Screening of Novel Pyrazolo[1,5-a]Pyridine Amide Libraries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecule modulators of biological targets remains a critical bottleneck. High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of this endeavor. This guide provides an in-depth technical comparison of high-throughput screening campaigns utilizing pyrazolo[1,5-a]pyridine amide libraries, offering insights into their performance against alternative screening methodologies and providing supporting experimental data. As a senior application scientist, my aim is to equip you with both the theoretical underpinnings and the practical know-how to effectively leverage this promising chemical scaffold in your research.
The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in clinically investigated and FDA-approved drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while its synthetic tractability allows for the creation of large, diverse libraries. The incorporation of an amide functionality further expands the chemical space, enabling the formation of crucial hydrogen bond interactions with protein targets.
The Power of the Pyrazolo[1,5-a]Pyridine Amide Scaffold
The pyrazolo[1,5-a]pyridine scaffold has demonstrated a wide range of biological activities, including potent inhibition of protein kinases, which are key regulators in cellular signaling and are frequently dysregulated in diseases such as cancer.[1] The amide substituent provides a versatile handle for modulating potency, selectivity, and pharmacokinetic properties. The synthesis of pyrazolo[1,5-a]pyridine amide libraries is often achieved through a straightforward amidation of a pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate with a diverse range of primary amines. This modular synthesis allows for the rapid generation of thousands of analogues for HTS campaigns.
High-Throughput Screening of a Pyrazolo[1,5-a]Pyridine Amide Library: A Kinase Inhibition Assay Protocol
The following is a detailed, step-by-step methodology for a typical HTS campaign to identify inhibitors of a target kinase from a pyrazolo[1,5-a]pyridine amide library. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol is designed for a 384-well plate format, a standard in HTS for its balance of throughput and reagent volume. HTRF® is a robust, fluorescence-based assay technology that is less susceptible to interference from library compounds compared to other fluorescence intensity-based methods.
Objective: To identify compounds within the pyrazolo[1,5-a]pyridine amide library that inhibit the activity of a target serine/threonine or tyrosine kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both the antibody and streptavidin-XL665 brings the europium cryptate and XL665 into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Pyrazolo[1,5-a]pyridine amide library (e.g., 10 mM stocks in DMSO)
-
Target Kinase (recombinant, purified)
-
Biotinylated substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
HTRF® Kinase Buffer
-
Anti-phospho-specific antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Step-by-Step Methodology:
-
Compound Dispensing (Nanoliter Scale):
-
Action: Dispense 50 nL of each compound from the pyrazolo[1,5-a]pyridine amide library (at 10 mM in DMSO) into the assay wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Rationale: Nanoliter dispensing minimizes the consumption of the valuable compound library and reduces the final DMSO concentration in the assay to a level that does not significantly affect enzyme activity (typically ≤ 1%).
-
-
Enzyme and Substrate Addition:
-
Action: Prepare a master mix of the target kinase and biotinylated substrate peptide in HTRF® Kinase Buffer. Dispense 5 µL of this mix into each well.
-
Rationale: Pre-mixing the enzyme and substrate ensures uniform distribution. The concentrations of both should be optimized beforehand to be at or below their respective Km values to ensure the assay is sensitive to competitive inhibitors.
-
-
Initiation of Kinase Reaction:
-
Action: Prepare a solution of ATP in HTRF® Kinase Buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value to allow for the identification of both ATP-competitive and non-competitive inhibitors.
-
Rationale: The reaction is initiated by the addition of the co-factor ATP. Precise timing and consistent mixing are crucial for assay reproducibility.
-
-
Incubation:
-
Action: Incubate the plate at room temperature for 60 minutes.
-
Rationale: The incubation time is optimized to ensure the reaction is in the linear range, typically aiming for 10-20% substrate turnover in the uninhibited control wells. This provides a sufficient signal window without depleting the substrate.
-
-
Detection:
-
Action: Prepare a detection mix containing the europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 in HTRF® detection buffer. Add 10 µL of the detection mix to each well.
-
Rationale: This step stops the enzymatic reaction and initiates the detection process. The antibody specifically recognizes the phosphorylated substrate.
-
-
Second Incubation:
-
Action: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Rationale: This incubation allows the detection complex to form, leading to a stable HTRF® signal.
-
-
Data Acquisition:
-
Action: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Rationale: The ratio of the emission at 665 nm (acceptor) to 620 nm (donor) is calculated to normalize for variations in well volume and compound fluorescence.
-
Data Analysis and Hit Identification:
-
The percentage of inhibition for each compound is calculated relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.
-
A "hit" is typically defined as a compound that exhibits a percentage of inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the library).
-
The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the robustness of the screen (a Z'-factor > 0.5 is considered excellent).[2]
Visualizing the Experimental Workflow
Caption: High-throughput screening workflow for a kinase inhibition assay.
A Glimpse into the Cellular Machinery: The PI3K/Akt Signaling Pathway
Many pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), crucial enzymes in a signaling pathway that governs cell growth, proliferation, and survival.[3][4] Understanding this pathway is essential for contextualizing the mechanism of action of potential inhibitors.
Caption: Simplified PI3K/Akt signaling pathway.
Performance Comparison: Pyrazolo[1,5-a]Pyridine Amide Libraries vs. Alternatives
To provide an objective assessment, the performance of a traditional HTS campaign with a pyrazolo[1,5-a]pyridine amide-like library is compared against two popular alternative hit-finding strategies: Fragment-Based Screening (FBS) and DNA-Encoded Library (DEL) screening. The data below is synthesized from a case study on PIM3 kinase, a relevant target for this scaffold.[5]
| Screening Modality | Library Size | Hit Rate | Hit Potency Range | Advantages | Disadvantages |
| HTS (Pyrazolo[1,5-a]pyridine-like library) | ~71,000 compounds | 1.54% | pIC50: 3.42 - 7.72 | - Rapidly screens large libraries.- Directly identifies potent hits.- Well-established infrastructure. | - Higher cost per compound.- Can miss weaker binders with good ligand efficiency.- Potential for false positives/negatives. |
| Fragment-Based Screening (FBS) | ~826 fragments | 11% | KD: 25.1 µM - 6.31 mM | - Higher hit rate.- Explores chemical space more efficiently.- Hits often have better ligand efficiency.[6][7] | - Hits require significant medicinal chemistry optimization.- Requires sensitive biophysical detection methods. |
| DNA-Encoded Library (DEL) Screening | >90 billion compounds | Not directly comparable | nM to µM | - Screens massive libraries in a single experiment.- Cost-effective for exploring vast chemical space.[8]- Can identify novel chemotypes. | - Identifies binders, not functional modulators.- Off-DNA synthesis and validation of hits is required.[9]- DNA-compatible chemistry can be a limitation. |
Analysis of Comparative Data:
-
HTS with a focused library like pyrazolo[1,5-a]pyridine amides provides a direct path to potent lead compounds. The hit rate is modest, but the identified hits are often more amenable to immediate structure-activity relationship (SAR) studies.
-
FBS yields a significantly higher hit rate, but the initial hits are much less potent. This approach is powerful for exploring the binding landscape of a target and identifying novel starting points for medicinal chemistry.
-
DEL screening offers an unparalleled exploration of chemical space, making it ideal for identifying binders to challenging targets. However, the transition from an on-DNA binder to a functional, off-DNA lead compound can be a significant undertaking.
Conclusion: Choosing the Right Tool for the Job
The choice of screening strategy is not a one-size-fits-all decision. High-throughput screening of a well-designed pyrazolo[1,5-a]pyridine amide library is a robust and effective approach for identifying potent and developable lead compounds, particularly for well-validated target classes like kinases. The synthetic accessibility of this scaffold allows for rapid follow-up and optimization of initial hits.
However, for novel or challenging targets where little is known about the binding site, fragment-based or DNA-encoded library screening may offer a more efficient path to identifying initial chemical matter. Ultimately, a comprehensive drug discovery program may leverage a combination of these approaches to maximize the probability of success. The pyrazolo[1,5-a]pyridine amide scaffold, with its proven track record and chemical versatility, remains a valuable tool in the arsenal of the modern drug hunter.
References
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Eurofins Discovery. (2024, January 30). In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. Retrieved from [Link]
- Yuan, C., et al. (2017). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1159–1164.
- Ye, Z., et al. (2022). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry, 65(1), 108–125.
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SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. Retrieved from [Link]
- Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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ResearchGate. (n.d.). Comparison of fragment-based drug design and traditional... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Image]. Retrieved from [Link]
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Domainex. (2021, May 6). How do you choose between HTS, virtual screening and FBDD? Retrieved from [Link]
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Vipergen. (n.d.). The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS). Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Image]. Retrieved from [Link]
- Xia, B., et al. (2021). DNA-Encoded Library Hit Confirmation: Bridging the Gap Between On-DNA and Off-DNA Chemistry. ACS Medicinal Chemistry Letters, 12(8), 1166–1172.
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Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
- Ye, Z., et al. (2022). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry, 65(1), 108-125.
- Barhoosh, H. (2022).
- Hylsová, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945.
- Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3538.
- Al-Ostoot, F. H., et al. (2024).
- Kumar, A., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277–285.
- Al-Tel, T. H. (2024).
- Ismail, M. M. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1177–1207.
- Chen, Y., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178–6182.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6667.
- Rojas, D. A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(23), 13689–13698.
- Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770.
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A Tale of Two Scaffolds: Unraveling the Biological Potential of Pyrazolo[1,5-a]pyridines and Pyrazolo[1,5-a]pyrimidines
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular frameworks with potent and selective biological activities is perpetual. Among the privileged heterocyclic structures, pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines have emerged as versatile scaffolds, underpinning the development of a multitude of therapeutic agents. Both bicyclic systems, featuring a fused pyrazole ring, exhibit a broad spectrum of pharmacological properties. However, the subtle yet significant difference in their core structure—a pyridine versus a pyrimidine ring—imparts distinct electronic and steric characteristics, ultimately shaping their biological profiles. This guide provides an in-depth, objective comparison of the biological activities of these two prominent scaffolds, supported by experimental data, to aid researchers in navigating their potential in drug discovery.
At a Glance: Structural Differences and Their Implications
The core distinction between the two scaffolds lies in the six-membered ring fused to the pyrazole. Pyrazolo[1,5-a]pyridine contains a pyridine ring, while pyrazolo[1,5-a]pyrimidine incorporates a pyrimidine ring. This seemingly minor alteration has profound implications for the molecule's properties. The presence of an additional nitrogen atom in the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold introduces an extra hydrogen bond acceptor site and alters the electron distribution within the aromatic system. This can significantly influence ligand-receptor interactions, solubility, and metabolic stability, thereby diversifying its biological targets and potency compared to its pyridine counterpart.
Anticancer Activity: A Battleground of Kinase Inhibition
Both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
The Prominence of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored as a "hinge-binding" motif for various protein kinase inhibitors.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for favorable interactions within the ATP-binding pocket of numerous kinases.[2] This has led to the development of potent inhibitors for a wide array of cancer-relevant kinases.
Tropomyosin Receptor Kinase (Trk) Inhibitors: Several FDA-approved drugs for cancers with NTRK gene fusions, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[3][4] Extensive structure-activity relationship (SAR) studies have revealed that modifications at various positions of the scaffold can fine-tune potency and selectivity against TrkA, TrkB, and TrkC.[1][5] For instance, macrocyclic derivatives have shown enhanced binding affinity and the ability to overcome resistance mutations.[5]
Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK2 and CDK9, inducing cell cycle arrest and apoptosis in cancer cells.[6][7]
Other Kinase Targets: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of other key kinases implicated in cancer, such as FLT3-ITD in acute myeloid leukemia,[8] and CK2.[9]
Pyrazolo[1,5-a]pyridine: A Scaffold with Diverse Anticancer Potential
While perhaps less explored as kinase inhibitors compared to their pyrimidine counterparts, pyrazolo[1,5-a]pyridines have also demonstrated significant anticancer activity through various mechanisms.
Antiproliferative Activity: Derivatives of pyrazolo[1,5-a]pyridine have shown potent cytotoxic effects against a range of cancer cell lines. For example, certain substituted pyrazolopyridines have exhibited IC50 values in the micromolar range against breast and colon cancer cell lines.
Mechanism of Action: The anticancer activity of pyrazolo[1,5-a]pyridines is not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis and exhibit anti-angiogenic properties. Further research is ongoing to fully elucidate the diverse mechanisms through which this scaffold exerts its anticancer effects.
Quantitative Comparison of Anticancer Activity
The following table summarizes the reported in vitro anticancer activities of representative Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine derivatives. It is important to note that these values are collated from different studies and direct comparison should be made with caution.
| Scaffold | Compound/Derivative | Target/Cell Line | Activity (IC₅₀) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TrkA | 5 nM | [4] |
| Entrectinib | TrkA | 1.7 nM | [4] | |
| Compound 22 (macrocycle) | TrkA/B/C | 3, 14, 1 nM | [5] | |
| Compound 21c | CDK2 | 18 nM | [6] | |
| Compound 17 | FLT3-ITD | 0.4 nM | [8] | |
| Compound 6t | CDK2/TRKA | 0.09 µM / 0.45 µM | [10] | |
| Pyrazolo[1,5-a]pyridine | Pyridopyrazolo-triazine 5a | MCF-7 | 3.89 µM | [11] |
| Pyridopyrazolo-triazine 6a | HCT-116 | 12.58 µM | [11] | |
| Pyrazole derivative 18 | Jurkat | 14.85 µM | [12] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been investigated for their potential to modulate inflammatory pathways.
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been attributed to their ability to inhibit key inflammatory mediators.[2] Some compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.[13]
Similarly, pyrazolo[1,5-a]pyridine derivatives have been explored for their anti-inflammatory effects. Their mechanism of action is thought to involve the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways involved in the inflammatory response.
Comparative Anti-inflammatory Activity Data
| Scaffold | Compound/Derivative | Target/Assay | Activity (IC₅₀/Inhibition) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 7c | Carrageenan-induced rat paw edema | Potent in vivo activity | [13] |
| Pyrazolo[1,5-a]quinazoline | Compound 13i | LPS-induced NF-κB activity | < 50 µM | [14][15] |
| Pyrazolo[3,4-b]pyridine | - | - | - | - |
Note: Direct comparative data for Pyrazolo[1,5-a]pyridine was limited in the search results. Data for a related quinazoline analog is provided for context.
Antimicrobial and Other Biological Activities
Beyond cancer and inflammation, these scaffolds have shown promise in other therapeutic areas.
Pyrazolo[1,5-a]pyrimidines have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[16] Some derivatives have also been investigated for their anticonvulsant and antiviral activities.[16]
Pyrazolo[1,5-a]pyridines have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights their potential for the development of new anti-infective agents.
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a crucial factor in drug development. Both pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines can be synthesized through various established routes.
The most common approach for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents.[17] This method allows for the introduction of a wide range of substituents on the pyrimidine ring. Other strategies include three-component reactions and microwave-assisted synthesis.
The synthesis of pyrazolo[1,5-a]pyridines often involves the cyclization of N-aminopyridinium salts or the reaction of aminopyrazoles with α,β-unsaturated carbonyl compounds. These methods also offer considerable flexibility for structural modifications.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of compounds against specific protein kinases.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition by the test compound is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare solutions of the target kinase and its specific substrate.
-
Prepare a solution of ATP.
-
-
Assay Procedure:
-
Add the kinase buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the kinase to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity using a suitable detection method, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at different concentrations.
-
Incubate the cells for a specific period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are undeniably valuable frameworks in medicinal chemistry, each with its own distinct set of biological activities and therapeutic potential. The pyrazolo[1,5-a]pyrimidine core has established a strong foothold in the realm of kinase inhibition, particularly in oncology, as evidenced by the success of approved drugs. Its structural features make it an ideal starting point for the design of potent and selective kinase inhibitors.
On the other hand, the pyrazolo[1,5-a]pyridine scaffold, while also demonstrating significant anticancer and antimicrobial activities, appears to offer a broader range of mechanisms of action that are still being actively explored. This suggests that there may be untapped potential for this scaffold in targeting other biological pathways and therapeutic areas.
For researchers and drug development professionals, the choice between these two scaffolds will ultimately depend on the specific biological target and the desired therapeutic outcome. A thorough understanding of their respective SAR and physicochemical properties is crucial for the rational design of new and effective drug candidates. Future research focusing on direct comparative studies of these two scaffolds against a panel of biological targets would be invaluable in further delineating their unique advantages and guiding future drug discovery efforts. The continued exploration of both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine frameworks holds great promise for the development of the next generation of innovative medicines.
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Al-Qadhi, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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Iorkula, T. K., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Al-Qadhi, M., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
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Iorkula, T. K., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
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ResearchGate. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]
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Whittlesey, K. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
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Ali, G. M. E., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]
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Manfroni, G., et al. (2022). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central. [Link]
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ResearchGate. (n.d.). Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. ResearchGate. [Link]
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Arias-Gómez, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Daga, V., & Kansagara, A. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Sedić, M., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
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Sedić, M., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed. [Link]
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Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed Central. [Link]
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ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate. [Link]
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De, A., & Sengupta, C. (2014). Comparative QSAR study on selective CHK1 inhibitors on pyrazolo [1, 5-a] pyrimidines as an anticancer molecule. International Journal of Advanced Research in Biological Sciences. [Link]
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Al-Warhi, T., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. PubMed Central. [Link]
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Al-Azmi, A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
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Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]
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Almehizia, A. A. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. Bohrium. [Link]
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A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs: A Detailed SAR and Comparative Analysis
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a detailed Structure-Activity Relationship (SAR) study of pyrazolo[1,5-a]pyridine-3-carboxamide analogs, offering a comparative analysis of their performance against key biological targets, supported by experimental data and detailed protocols. Our focus will be on two prominent areas where this scaffold has shown significant promise: as novel antitubercular agents and as potent kinase inhibitors.
Introduction to the Pyrazolo[1,5-a]pyridine-3-carboxamide Scaffold
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that offers a rigid and planar framework amenable to chemical modifications at multiple positions. The 3-carboxamide moiety is a crucial feature, often involved in key hydrogen bonding interactions with biological targets. The versatility of this scaffold has led to the development of compounds targeting a range of diseases, from infectious diseases to cancer and inflammatory conditions.[1][2] This guide will delve into the nuanced SAR of this chemical series, providing insights into the structural requirements for potent and selective activity.
Part 1: Antitubercular Activity - Targeting the Cytochrome bc1 Complex
A significant breakthrough in the application of pyrazolo[1,5-a]pyridine-3-carboxamides has been the discovery of their potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[3][4] These compounds have been shown to target the QcrB subunit of the cytochrome bc1 complex, a critical component of mycobacterial energy metabolism.[5] This mechanism is shared with the clinical candidate Q203, which features an imidazo[1,2-a]pyridine core. The pyrazolo[1,5-a]pyridine scaffold was explored as a "scaffold hopping" strategy from Q203, leading to the identification of highly potent analogs.[3][5]
Comparative SAR Analysis of Antitubercular Analogs
The antitubercular activity of this series is highly dependent on the substituents at the R1, R2, and the carboxamide side chain. The following table summarizes the SAR for key analogs against the Mtb H37Rv strain.
| Compound ID | R1 (Pyridine Ring) | R2 (Pyrazole Ring) | Carboxamide Side Chain (R3) | MIC (nM) against Mtb H37Rv | Reference |
| 5g | 5-Me | 2-Me | N-(4-(trifluoromethoxy)benzyl) | >100 | [3] |
| 5k | 5-Me | 2-Me | N-((4-(trifluoromethoxy)phenyl)(pyridin-2-yl)methyl) | 11.1 - 223 | [3] |
| 5l | H | 2-Me | N-(4-(trifluoromethoxy)benzyl) | Potent (exact value not specified) | [3] |
| 5s | 5-Me | H | N-(4-(trifluoromethoxy)benzyl) | 358.7 | [3] |
| 5t | 5-Me | 2-Et | N-(4-(trifluoromethoxy)benzyl) | Potent (exact value not specified) | [3] |
| 5u | 5-Me | 2-cyclopropyl | N-(4-(trifluoromethoxy)benzyl) | Potent (exact value not specified) | [3] |
| 6j | 5-OMe | 2-Me | N-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methyl) | ≤0.002 µg/mL | [4][6] |
Key SAR Insights:
-
Pyridine Ring (R1): Substitution at the 5-position of the pyridine ring with a small hydrophobic group like methyl (as in 5g ) is generally favorable. However, removal of this substituent (5l ) did not significantly diminish activity. A methoxy group at the 5-position (6j ) was shown to improve potency against drug-resistant strains.[4][7]
-
Pyrazole Ring (R2): A small hydrophobic group at the 2-position, such as methyl (5g ), ethyl (5t ), or cyclopropyl (5u ), is well-tolerated and contributes to potency. Unsubstitution at this position (5s ) leads to a significant drop in activity.[3]
-
Carboxamide Side Chain (R3): This is a critical determinant of activity. The introduction of a diaryl side chain, as seen in the highly potent compound 6j , was a key optimization strategy to enhance efficacy against drug-resistant Mtb strains.[4] The N-benzylic moiety is considered crucial for antitubercular activity.[4][7]
Experimental Protocol: Mtb Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of pyrazolo[1,5-a]pyridine-3-carboxamide analogs against M. tuberculosis H37Rv using a broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
M. tuberculosis H37Rv culture.
-
Resazurin sodium salt solution (0.02% w/v in water).
-
Positive control drug (e.g., Isoniazid).
-
Negative control (medium only).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in 7H9 broth in the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension 1:100 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the test compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8][9]
Logical Workflow for Antitubercular Screening
Caption: Workflow for identifying lead antitubercular compounds.
Part 2: Kinase Inhibition - Targeting IRAK4 and Trk Kinases
Pyrazolo[1,5-a]pyrimidine-3-carboxamides have also emerged as potent inhibitors of several protein kinases, playing crucial roles in cancer and inflammatory diseases.[10] This section will focus on their activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC).
Comparative SAR of IRAK4 Inhibitors
IRAK4 is a key signaling molecule in the Toll-like receptor (TLR) and IL-1 receptor pathways, making it an attractive target for inflammatory diseases.[11]
| Compound ID | R1 (Pyrazolopyrimidine Ring) | R2 (Pyrazole Ring) | IRAK4 IC50 (nM) | Reference |
| 1 | H | 3-carbamoyl-1-methyl | 140 | [11] |
| 14 | 5-amino | 3-carbamoyl-1-methyl | Potent (exact value not specified) | [11] |
Key SAR Insights:
-
Pyrazolopyrimidine Ring (R1): The introduction of a 5-amino group on the pyrazolopyrimidine ring was found to significantly improve the intrinsic potency of these analogs as IRAK4 inhibitors.[11]
-
Pyrazole Ring (R2): The N-(1H-pyrazol-4-yl) moiety at the 3-carboxamide position is a key feature for IRAK4 inhibition. Modifications on this ring are crucial for optimizing potency and pharmacokinetic properties.[11]
Signaling Pathway of IRAK4
Caption: Simplified IRAK4 signaling pathway and its inhibition.
Comparative SAR of Trk Kinase Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical in neuronal function and have been implicated in various cancers.[2][12] The pyrazolo[1,5-a]pyrimidine scaffold is a core component of approved Trk inhibitors like Larotrectinib and Entrectinib.[12]
Key SAR Insights:
-
Carboxamide Moiety: The presence of a carboxamide group at the 3-position is crucial for enhancing Trk inhibition.[13]
-
Substitutions on Carboxamide Nitrogen: Substituting the NH of the carboxamide with alcohol or N-heterocyclic moieties can further boost activity.[13]
-
5-Position Substitution: A 2,5-difluorophenyl or substituted pyridine linked to a pyrrolidine at the 5-position of the pyrazolopyrimidine core contributes to increased activity.[13]
Experimental Protocol: Trk Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a general method for measuring the activity of Trk kinases and the inhibitory effects of pyrazolo[1,5-a]pyridine-3-carboxamide analogs.
Materials:
-
Recombinant Trk kinase (TrkA, TrkB, or TrkC).
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[14]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Test compounds in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a well of the microplate, add the test compound at various concentrations, Trk kinase, and the substrate dissolved in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to deplete the remaining ATP and stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity.[14][15][16]
Conclusion
The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is a highly versatile and promising platform for the development of novel therapeutics. This guide has provided a detailed SAR analysis of this class of compounds against two major therapeutic areas: tuberculosis and kinase-driven diseases. The key takeaways for medicinal chemists are the critical importance of the substituents on the pyrazolo[1,5-a]pyridine core and the carboxamide side chain in determining potency and selectivity. The provided experimental protocols and workflow diagrams offer a practical framework for the evaluation of new analogs. Further exploration of this scaffold is warranted and holds the potential for the discovery of next-generation drugs with improved efficacy and safety profiles.
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Read by QxMD. [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Semantic Scholar. [Link]
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Identification of Pyrazolo[1,5- a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed. [Link]
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Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism. PLOS One. [Link]
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(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
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Antimycobacterial Mechanisms and Anti-Virulence Activities of Polyphenolic-Rich South African Medicinal Plants Against Mycobacterium smegmatis. MDPI. [Link]
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Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. SciSpace. [Link]
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(PDF) Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. ResearchGate. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. PMC. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Hindawi. [Link]
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A Comparative Guide to the Kinase Inhibition Selectivity Profiles of Pyrazolo[1,5-a]pyridine Derivatives
Abstract
The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold represent a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure" for developing potent and selective kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3] The chemical versatility of the pyrazolo[1,5-a]pyridine core allows for fine-tuning of substituent groups, enabling the generation of inhibitors with high affinity for specific kinases while minimizing off-target effects.[3][4] This guide provides a comparative analysis of the selectivity profiles of several exemplary pyrazolo[1,5-a]pyridine-based compounds, supported by experimental data. We will delve into the critical methodologies used to determine these profiles—from direct enzymatic assays to live-cell target engagement—and place the inhibitory action within the broader context of cellular signaling pathways.
The Pyrazolo[1,5-a]pyridine Scaffold: A Framework for Selectivity
The success of the pyrazolo[1,5-a]pyridine scaffold lies in its rigid, bicyclic structure, which serves as an excellent anchor within the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of chemical groups appended to this core dictate both potency and selectivity.[1][4][5] For instance, the addition of a macrocyclic structure can enhance binding affinity and selectivity due to conformational rigidity.[5] Similarly, strategic placement of groups like morpholine can improve selectivity by mitigating interactions with unintended kinases.[5] This inherent tunability has led to the development of inhibitors targeting diverse kinase families, from receptor tyrosine kinases (RTKs) to cell cycle-dependent kinases (CDKs).
Comparative Selectivity Profiles: Case Studies
The true measure of a kinase inhibitor lies in its selectivity profile. An ideal inhibitor potently neutralizes its intended target while sparing other kinases to avoid toxicity and other adverse effects.[3] The following table summarizes the inhibitory activity of several distinct pyrazolo[1,5-a]pyridine and pyrimidine analogs against their primary targets and selected off-targets, showcasing the scaffold's versatility.
| Compound Class | Exemplar Compound | Primary Target(s) | Primary Target IC₅₀ (nM) | Key Off-Target(s) | Off-Target IC₅₀ (nM) | Reference |
| Pan-Trk Inhibitor | Compound 28 (Macrocyclic) | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | - | - | [5] |
| Pan-Trk Inhibitor | Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | - | - | [5] |
| FLT3 Inhibitor | Compound 17 | FLT3-ITD | 0.4 | FLT3D835Y (mutant) | 0.3 | [4] |
| PI3Kα Inhibitor | Compound 5x | p110α (PI3K) | 0.9 | - | - | [6] |
| Dual PI3Kγ/δ Inhibitor | Compound 20e | PI3Kγ, PI3Kδ | 4.0, 9.1 | Broad kinase panel | Generally low activity at 1µM | [7] |
| RET Inhibitor | WF-47-JS03 (1) | RET | Potent (value not specified) | KDR (VEGFR2) | >500-fold less potent than RET | [8] |
| CDK9 Inhibitor | Compound 18b | CDK9 | Potent (value not specified) | PI3Kα | Devoid of PI3Kα activity | [9] |
Table 1: Comparative in vitro potency of representative pyrazolo[1,5-a]pyridine/pyrimidine analogs. IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. A lower value indicates higher potency.
Analysis: The data clearly illustrate the scaffold's adaptability. Macrocyclization in Compound 28 yields exceptionally potent, low-nanomolar pan-Trk inhibition.[5] In contrast, targeted modifications in compounds like 17 and 5x produce highly potent inhibitors for FLT3 and PI3Kα, respectively.[4][6] Notably, the development of WF-47-JS03 demonstrates that high selectivity (>500-fold) can be achieved against highly related kinases like RET and KDR (VEGFR2), a critical factor for minimizing toxicity.[8] Furthermore, compounds can be engineered for dual-specificity, as seen with 20e targeting both PI3Kγ and PI3Kδ, a desirable profile for cancer immunotherapy.[7]
Methodologies for Determining Kinase Selectivity
A comprehensive understanding of a compound's selectivity requires a multi-faceted experimental approach. We will detail two essential, orthogonal assay types: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm target engagement in a physiological context.
Biochemical Potency Assessment: Luminescence-Based Kinase Activity Assay
Expertise & Causality: This is the foundational experiment to determine the direct inhibitory effect of a compound on a purified kinase enzyme. By measuring the production of ADP, a universal product of kinase reactions, we can precisely quantify enzymatic activity.[10] Luminescence-based methods like ADP-Glo™ are preferred for their high sensitivity, broad dynamic range, and scalability for screening against large kinase panels.[10][11] The protocol is designed to ensure that substrate and ATP concentrations are optimized to allow for robust detection of inhibition.
Protocol: Generic ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyridine test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 2.5 µL of kinase solution (containing the specific kinase of interest in appropriate assay buffer).
-
Add 0.5 µL of the diluted test compound or DMSO (as a vehicle control).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.0 µL of a solution containing the kinase's specific substrate and ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate for 60 minutes at room temperature. The reaction duration should be optimized to remain in the linear range (typically <30% substrate conversion).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated during the kinase reaction back into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no kinase). Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement: NanoBRET™ Assay
Expertise & Causality: A compound's biochemical potency does not guarantee its efficacy in a cellular environment. Factors like cell membrane permeability, efflux pumps, and high intracellular ATP concentrations can prevent a compound from binding its target. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay provides a definitive measure of compound binding to its intended kinase target within intact, live cells.[12][13] This self-validating system works by competitive displacement: the test compound must enter the cell and displace a fluorescent tracer from a NanoLuciferase-tagged kinase, leading to a measurable change in the BRET signal.[13][14]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
The day before the assay, seed the transfected cells into a 96-well, white assay plate and incubate overnight.
-
-
Assay Setup:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyridine test compound in Opti-MEM® medium.
-
Prepare a solution of the specific NanoBRET® tracer (a fluorescent ligand that binds the kinase) and extracellular NanoLuc® inhibitor in Opti-MEM®.
-
-
Compound and Tracer Addition:
-
Add the diluted test compound to the appropriate wells of the cell plate.
-
Immediately add the tracer/inhibitor solution to all wells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator. This allows the compound and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate by diluting it in Opti-MEM®.
-
Add the substrate solution to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Convert the raw ratios to MilliBRET Units (mBU) by multiplying by 1000.
-
Normalize the data to controls and plot the mBU values against the logarithm of inhibitor concentration to determine the cellular IC₅₀.
-
Signaling Pathway Context: The Consequence of Inhibition
Understanding the selectivity of a pyrazolo[1,5-a]pyridine inhibitor is meaningless without understanding the biological consequence of its action. Inhibiting a specific kinase disrupts the signaling cascade it controls.
Inhibition of a Cell Cycle Kinase: The CDK2 Pathway
Cyclin-dependent kinase 2 (CDK2) is a critical driver of the cell cycle, specifically at the transition from the G1 to the S phase.[15] Its primary role is to phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[16] When Rb is phosphorylated, it releases the transcription factor E2F, which then activates the genes necessary for DNA replication, committing the cell to division.[17][18] A selective CDK2 inhibitor derived from the pyrazolo[1,5-a]pyridine scaffold would prevent Rb phosphorylation, keeping E2F inactive and causing the cell to arrest in the G1 phase, thereby halting proliferation.[16]
Inhibition of a Receptor Tyrosine Kinase: The VEGFR2 Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels.[19] Upon binding its ligand (VEGF-A), VEGFR2 dimerizes and autophosphorylates, triggering multiple downstream cascades.[20] These include the PLCγ-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[19][21] A selective pyrazolo[1,5-a]pyridine inhibitor targeting VEGFR2, such as one with high selectivity over other kinases, would block these signals, preventing endothelial cell proliferation and survival, and could thus serve as an effective anti-angiogenic agent in cancer therapy.[22]
Conclusion
The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile and powerful framework for the design of specific kinase inhibitors. As demonstrated through comparative data, targeted chemical modifications enable the development of compounds with profiles ranging from highly potent and selective single-target agents to engineered dual-inhibitors. A rigorous assessment of these profiles, combining direct biochemical assays with physiologically relevant cell-based target engagement studies, is paramount. This dual approach provides the necessary confidence that a compound not only inhibits its target with high potency but can also effectively and selectively reach that target in a complex cellular system. The continued exploration of this chemical space, guided by these robust analytical principles, holds immense promise for the future of targeted therapeutics.
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Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy Studies of Pyrazolo[1,5-a]Pyridine-Based Drug Candidates
Introduction: The Promise and Challenge of the Pyrazolo[1,5-a]Pyridine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a "privileged scaffold" in medicinal chemistry, recognized for its versatile structure and potent biological activity.[1] This heterocyclic system is a cornerstone in the development of novel therapeutics, particularly as protein kinase inhibitors (PKIs) for targeted cancer therapy.[2][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a frequent driver of cancer, making them prime targets for small-molecule drugs.[2][3] Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as inhibitors of various kinases, including RET, PI3Kδ, and C-terminal Src Kinase (CSK), demonstrating potent anti-proliferative and anti-inflammatory effects in early-stage studies.[4][5][6]
However, the journey from a promising compound in a lab dish to an effective therapy in a living organism is fraught with challenges. The central hurdle is the frequent disconnect between in vitro potency and in vivo efficacy. A drug candidate that exhibits nanomolar inhibitory activity against a cancer cell line may fail spectacularly in a preclinical animal model. This guide provides an in-depth comparison of the methodologies used to assess these drug candidates, explaining the causality behind experimental choices and exploring the complex factors that determine the success or failure of this critical translational step.
Part I: The In Vitro Battlefield - High-Throughput Screening and Mechanistic Insights
In vitro studies are the foundational step in drug discovery. They are designed to rapidly assess the biological activity of hundreds or thousands of compounds in a controlled, isolated environment, such as a cell culture plate. The primary goals are to determine a compound's potency (e.g., IC50 value), its mechanism of action, and its initial cytotoxicity profile.
Core In Vitro Assay: Cell Viability (MTT Assay)
One of the most fundamental and widely used in vitro assays is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for their viability and proliferation.
Principle: In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7] This allows us to quantify the cytotoxic effect of a drug candidate by measuring the reduction in cell viability compared to untreated controls.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for assessing the cytotoxicity of pyrazolo[1,5-a]pyridine candidates against a human cancer cell line (e.g., A549 lung adenocarcinoma) in a 96-well plate format.
Materials:
-
Pyrazolo[1,5-a]pyridine test compounds
-
Human cancer cell line (e.g., A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
MTT Reagent (5 mg/mL in sterile PBS)[8]
-
Solubilization Agent (e.g., Dimethyl sulfoxide - DMSO)[7]
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[9]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compounds in culture medium.
-
Carefully remove the old media from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C.[10] During this time, observe the formation of purple formazan crystals within the cells.
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm (typically 570 nm).[8] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Senior Scientist Insight: The Rationale Behind Key Steps
Serum-Free Media during MTT Incubation: While cells are cultured in serum-containing media, some protocols recommend switching to serum-free media during the MTT incubation step. This is because serum components can interfere with the reduction of MTT and affect the accuracy of the readings.[8]
DMSO as a Solubilizer: DMSO is a powerful organic solvent that effectively dissolves the water-insoluble formazan crystals, creating a homogenous colored solution necessary for accurate spectrophotometric measurement.
Statistical Significance: Each concentration, including controls, should be tested in triplicate or quadruplicate to ensure the statistical validity of the results and calculate standard deviation.
Data Presentation: In Vitro Cytotoxicity
The results are typically plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the drug required to inhibit cell viability by 50%.
| Compound ID | Target Kinase | Cell Line | In Vitro IC50 (nM) |
| PzP-01 | RET | Lung Adenocarcinoma | 15 |
| PzP-02 | RET | Lung Adenocarcinoma | 250 |
| PzP-03 | PI3Kδ | B-Cell Lymphoma | 5 |
| PzP-04 | PI3Kδ | B-Cell Lymphoma | 85 |
Workflow Visualization: In Vitro MTT Assay
Caption: Workflow for assessing cytotoxicity via MTT assay.
Part II: The In Vivo Proving Ground - Efficacy in Preclinical Animal Models
While in vitro assays are essential for initial screening, they cannot replicate the complex biological environment of a whole organism. Preclinical in vivo studies, typically in mouse models, are a critical step to evaluate how a drug candidate behaves in a living system.[11] These studies assess not only efficacy but also provide initial insights into pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity.[11]
Core In Vivo Model: Human Tumor Xenograft
For anticancer drug development, the subcutaneous human tumor xenograft model is a widely used standard.[12][13] In this model, human cancer cells—the same ones used for in vitro testing—are implanted and grown as a tumor in immunocompromised mice. This allows for the direct assessment of a drug's ability to inhibit tumor growth in a living system.
Principle: Immunocompromised mice (e.g., Nude or SCID) lack a functional immune system, which prevents them from rejecting the implanted human cancer cells. Once the tumor reaches a palpable size, the mice are treated with the drug candidate, and the effect on tumor volume is measured over time compared to a vehicle-treated control group.
Experimental Protocol: Mouse Xenograft Efficacy Study
This protocol describes a typical efficacy study for a pyrazolo[1,5-a]pyridine-based kinase inhibitor.
Materials & Ethics:
-
6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line (e.g., a line with a RET-fusion oncogene for a RET inhibitor).[4]
-
Matrigel or similar basement membrane matrix.
-
Test compound (e.g., WF-47-JS03) and appropriate vehicle for dosing (e.g., oral gavage).[4][14]
-
Calipers for tumor measurement.
-
Ethical Approval: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[11]
Step-by-Step Methodology:
-
Tumor Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Subcutaneously inject 5-10 million cells into the right flank of each mouse.
-
-
Tumor Growth and Staging:
-
Monitor mice regularly for tumor formation.
-
Once tumors become palpable, begin measuring their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the pyrazolo[1,5-a]pyridine compound to the treatment group according to the planned dosing schedule (e.g., 10 mg/kg, once daily by oral gavage).[4][14]
-
Administer the vehicle solution to the control group on the same schedule.
-
Monitor the body weight of the mice as a general indicator of toxicity.
-
-
Efficacy Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
-
Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a maximum ethical size, or at a pre-defined time point.
-
Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage, to quantify the drug's efficacy.
-
Senior Scientist Insight: The Rationale Behind Key Choices
Immunocompromised Mice: The use of mice lacking T-cells is essential. A mouse with a healthy immune system would recognize the human cancer cells as foreign and destroy them, preventing tumor formation.
Model Selection: The choice of cell line is critical. For a targeted agent like a RET kinase inhibitor, it is imperative to use a cell line whose growth is driven by a RET mutation or fusion, thereby creating a biologically relevant model to test the drug's on-target effect.[4]
Dosing Route: The route of administration should ideally match the intended clinical route. Oral gavage (po) is common for small molecules intended to be pills.
Data Presentation: In Vivo Efficacy
The primary endpoint is often Tumor Growth Inhibition (TGI), which compares the change in tumor volume in the treated group to the control group. Strong efficacy is indicated by high TGI or even tumor regression.
| Compound ID | Dose & Schedule | Mouse Model | In Vivo Outcome |
| PzP-01 | 10 mg/kg, qd, po | RET-fusion Xenograft | 95% TGI (Tumor Regression)[4][14] |
| PzP-02 | 10 mg/kg, qd, po | RET-fusion Xenograft | 20% TGI (Minimal Effect) |
| PzP-03 | 25 mg/kg, qd, po | B-Cell Xenograft | 80% TGI (Tumor Stasis) |
| PzP-04 | 25 mg/kg, qd, po | B-Cell Xenograft | 15% TGI & Weight Loss (Toxic) |
Workflow Visualization: In Vivo Xenograft Study
Caption: Workflow for a preclinical xenograft efficacy study.
Part III: Bridging the Chasm - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to find compounds that are potent both in vitro and in vivo. The In Vitro-In Vivo Correlation (IVIVC) is a predictive biopharmaceutical tool used to relate the properties of the drug in a test tube to its behavior in the body.[15] However, for cytotoxic oncology agents, establishing a direct, linear IVIVC is notoriously difficult.[16][17] More often, we analyze the disconnect to understand what properties beyond simple potency drive in vivo success.
The Great Divide: Why In Vitro Potency Doesn't Guarantee In Vivo Success
A compound can have a sub-nanomolar IC50 in vitro but show zero activity in vivo. This discrepancy arises because the in vivo environment introduces a host of complex variables not present in a culture dish.
-
ADME Properties: This is the most common culprit.
-
Absorption: The compound may not be absorbed from the gut into the bloodstream after oral dosing.
-
Distribution: It may not reach the tumor tissue in sufficient concentrations. Some pyrazolo[1,5-a]pyrimidines, however, have shown effective brain penetration, which is a positive attribute.[4][14]
-
Metabolism: The liver may rapidly break down the compound into inactive metabolites before it can act on the tumor.
-
Excretion: The kidneys may clear the compound from the body too quickly.
-
-
Off-Target Toxicity: A compound may be potent against its intended kinase target but also inhibit other essential kinases, leading to toxicity at doses required for efficacy. Some pyrazolo[1,5-a]pyrimidine scaffolds have been noted for having narrow therapeutic windows, where the effective dose is close to a toxic one.[4]
-
The Tumor Microenvironment (TME): A tumor in a mouse is not just a ball of cancer cells. It's a complex organ with its own blood supply, stromal cells, and immune cells, all of which can create physical and biochemical barriers to drug efficacy.
Comparative Analysis: A Case Study
Let's revisit our hypothetical pyrazolo[1,5-a]pyridine candidates and compare their performance directly.
| Compound ID | In Vitro IC50 (nM) | In Vivo TGI (%) | Analysis & Interpretation |
| PzP-01 | 15 | 95 | SUCCESS: Excellent correlation. The compound is potent in vitro and retains its activity in vivo, suggesting favorable ADME properties and on-target efficacy. This is the profile of a promising clinical candidate. |
| PzP-02 | 250 | 20 | CORRELATED FAILURE: Poor correlation in a sense, but logical. The compound showed weak potency in vitro, and this translated to poor efficacy in vivo. This compound would be deprioritized early. |
| PzP-03 | 5 | 80 | POTENTIAL SUCCESS: Good correlation. The outstanding in vitro potency translates to significant tumor stasis in vivo. Further optimization could improve efficacy from stasis to regression. |
| PzP-04 | 85 | 15 (with toxicity) | IN VIVO FAILURE (PK/Tox Issue): This is the classic IVIVC disconnect. Despite reasonable in vitro potency, the compound fails in vivo. The accompanying weight loss suggests the failure is due to poor pharmacokinetics or off-target toxicity, not a lack of potency. |
Conceptual Visualization: The IVIVC Gauntlet
This diagram illustrates the barriers a potent in vitro compound must overcome to become an effective in vivo agent.
Caption: Key physiological barriers in translating in vitro potency to in vivo efficacy.
Conclusion and Future Directions
The evaluation of pyrazolo[1,5-a]pyridine-based drug candidates requires a multi-faceted approach where in vitro and in vivo studies are viewed as complementary, rather than interchangeable, pieces of a puzzle.
-
In vitro assays are indispensable for high-throughput screening to identify potent compounds and elucidate their mechanism of action at the cellular level.
-
In vivo studies are the definitive test of whether a compound's potency can be translated into a therapeutic effect within the complex biological landscape of a living organism.
The frequent disconnect between these two domains underscores the critical importance of early ADME and toxicology profiling in drug discovery. For researchers developing this promising class of compounds, success lies not just in optimizing potency against a specific kinase, but in engineering molecules that can successfully navigate the physiological gauntlet from administration to target engagement in vivo. Future strategies to improve the IVIVC will rely on more sophisticated in vitro models, such as 3D organoids and co-culture systems, that can better mimic the tumor microenvironment and provide a more predictive initial screen.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Introduction: Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is a valuable reagent in modern synthetic chemistry, frequently employed as a reactive intermediate in the development of novel pharmaceutical and agrochemical compounds.[1][2][3] Its utility is derived from the highly reactive carbonyl chloride (or acid chloride) functional group.[4] This reactivity, however, necessitates a rigorous and well-understood protocol for its handling and disposal. Improper management of this chemical or its waste streams can lead to exothermic reactions, the release of corrosive gases, and potential harm to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety procedures.
Part 1: Core Hazard Profile & Risk Mitigation
The primary hazard associated with this compound stems from its acid chloride moiety. Acid chlorides are acutely reactive towards nucleophiles, most notably water.
-
Reactivity with Water (Hydrolysis): The compound reacts readily, often violently, with water, moisture in the air, or other protic solvents. This hydrolysis reaction is highly exothermic and produces Pyrazolo[1,5-a]pyridine-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4][5] The release of HCl gas can cause severe respiratory irritation and damage to mucous membranes.[6][7]
-
Corrosivity: As a result of its reactivity and the generation of HCl, the compound is highly corrosive, capable of causing severe skin burns and serious eye damage upon contact.[7][8]
-
Toxicity: While specific toxicity data for this exact molecule is limited, analogous chlorinated and nitrogen-containing heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[9] Therefore, it must be handled as a toxic substance.
Essential Personal Protective Equipment (PPE): Due to these hazards, all handling and disposal operations must be conducted inside a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a full-face shield.[7][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
Part 2: Waste Management & Segregation
Proper waste management begins at the point of generation. All waste containing this compound must be treated as hazardous.
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating this waste must establish a designated SAA. This could be a specific area within a fume hood or a secondary containment tray.[11][12]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and clear indications of the associated hazards (e.g., Corrosive, Reactive, Toxic).[11][13]
-
Segregation: This waste stream must be kept separate from other chemical wastes. Critically, it must be stored away from:
-
Aqueous solutions and protic solvents to prevent uncontrolled hydrolysis.
-
Bases, as mixing concentrated streams can cause a violent reaction.
-
Oxidizing agents.[11]
-
Part 3: Disposal Protocols
The appropriate disposal method is dictated by the quantity of the waste. The following decision workflow should be followed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 78933-24-1|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. download.basf.com [download.basf.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Foundational Understanding: The Inherent Reactivity of an Acyl Chloride
Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is a valuable heterocyclic intermediate in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1] However, its utility is predicated on the high reactivity of the acyl chloride functional group. This reactivity is the primary driver of the compound's hazards and dictates the stringent handling protocols required for its safe use.
The core principle to grasp is that acyl chlorides are highly susceptible to nucleophilic attack. In a laboratory setting, the most ubiquitous and hazardous nucleophile is water. The reaction of this compound with water, including atmospheric moisture, is a violent, exothermic hydrolysis that liberates highly corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is the root cause of the severe skin burns, eye damage, and respiratory irritation associated with this compound class.[2][3][4] Therefore, every aspect of the handling protocol is designed to rigorously exclude moisture and contain the material within a controlled environment.
Hazard Profile and Risk Mitigation
A thorough risk assessment is non-negotiable. The primary hazards are summarized below:
| Hazard Type | Description | Causality & Mitigation Strategy |
| Corrosivity | Causes severe skin burns and serious eye damage upon contact.[4] | The acyl chloride group reacts with water in tissues to form HCl, causing chemical burns. Mitigation: Impervious gloves, a lab coat, and full-face protection are mandatory. |
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[2][3][5] | The electrophilic carbonyl carbon is highly reactive towards nucleophiles. Mitigation: Handle under an inert atmosphere (N₂ or Ar). Use dry solvents and glassware. Store in a desiccated, tightly sealed environment.[2] |
| Inhalation Toxicity | Vapors and the resulting HCl gas are extremely destructive to the mucous membranes and upper respiratory tract.[6] Inhalation may cause coughing, shortness of breath, and pulmonary edema.[6] | The compound's vapor and its hydrolysis product (HCl) are highly irritating and corrosive to lung tissue. Mitigation: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation.[2][5] |
The Core Directive: Personal Protective Equipment (PPE)
PPE is the last line of defense after engineering controls (i.e., the fume hood) have been implemented. For a reactive compound like this, there is no room for compromise. The selection of PPE is not merely a checklist; it is a system designed to protect you from a worst-case scenario, such as an unexpected splash or vessel failure.
PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
